2-Amino-4H-chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZPIIMZVZQSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344220 | |
| Record name | 2-Aminochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38518-76-2 | |
| Record name | 2-Aminochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4H-chromen-4-one
Abstract
The 2-amino-4H-chromen-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological and pharmacological activities.[1][2][3] Its unique structural features, including an enamine system conjugated with a carbonyl group, impart a rich and versatile chemical reactivity. This guide provides a comprehensive exploration of the fundamental chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, tautomeric nature, spectroscopic profile, synthetic methodologies, and chemical reactivity. Furthermore, this document outlines detailed experimental protocols and discusses the scaffold's broad applications in medicinal chemistry, grounding all claims in authoritative references to ensure scientific integrity.
Molecular Structure and Physicochemical Characteristics
The foundational this compound structure consists of a dihydropyran ring fused to a benzene ring, featuring an amino group at the C2 position and a ketone at the C4 position.[1][4] This arrangement creates a highly conjugated system that is fundamental to its chemical behavior and biological interactions.
Molecular Formula: C₉H₇NO₂[5]
Molecular Weight: 161.16 g/mol [6]
Tautomerism: A Key to Reactivity
A critical feature of the this compound core is its capacity to exist in different tautomeric forms. The primary equilibrium is between the this compound (amino-keto) form and the 2-imino-2H-chromen-4-ol (imino-enol) form. The amino-keto form is generally the more stable and predominant tautomer due to the thermodynamic stability conferred by the conjugated ketone.[7][8] This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as either a nucleophile (via the amino group) or an electrophile (at the carbonyl carbon).
Caption: Tautomeric equilibrium of this compound.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound and its derivatives is essential for confirming their identity and purity. The following tables summarize key physicochemical and spectroscopic properties compiled from various sources.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 38518-76-2 | [6][9] |
| Appearance | White to off-white powder/solid | [10] |
| Melting Point | 192-193 °C (for a derivative) | [10] |
| XLogP3 | 3.1 (for a phenyl derivative) | [11] |
| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water | General observation |
Table 2: Representative Spectroscopic Data for 2-Amino-4H-chromene Derivatives
| Technique | Characteristic Peaks/Signals | Reference |
| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~2200 (C≡N, if present), ~1660 (C=O stretch), ~1600 (C=C stretch) | [10][12] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~4.9 (s, 1H, H-4), ~6.9 (br s, 2H, NH₂), ~7.0-7.8 (m, Ar-H) | [12] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~35 (C-4), ~55 (C-2), ~115-150 (Ar-C), ~160 (C-8a), ~175-180 (C=O) | [12] |
| Mass Spec (HRMS) | [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass | [12] |
Note: Specific peak positions can vary significantly based on the substitution pattern on the chromene ring.
Synthesis of 2-Amino-4H-chromene Scaffolds
The synthesis of 2-amino-4H-chromene derivatives is most efficiently achieved through one-pot, multi-component reactions (MCRs).[13][14][15] This approach is favored for its operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.
General Three-Component Synthesis
The most prevalent method involves the condensation of an aromatic aldehyde, an active methylene nitrile (typically malononitrile), and a phenol derivative (such as resorcinol, naphthol, or dimedone).[14][15] The reaction is often catalyzed by a base (e.g., piperidine, triethylamine, DABCO) or an organocatalyst like L-proline and can be accelerated using microwave irradiation.[13][14][16]
Caption: Key reactive sites on the this compound scaffold.
-
A: Amino Group: The nucleophilic amino group can be readily acylated, alkylated, or used as a handle to construct fused heterocyclic rings, such as pyrimidines. [17]* B: Carbonyl Group: The ketone at C4 can be targeted for reduction or converted to a thioketone, which has been shown to modulate biological activity. [18]* C: Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., halogenation, nitration), allowing for the introduction of various substituents to tune the electronic and steric properties of the molecule.
-
D: C3 Position: The C2-C3 double bond participates in annulation reactions. For instance, reaction with 2,6-dibenzylidenecyclohexan-1-ones can yield complex chromeno[2,3-b]tetrahydroquinoline structures. [16]
Applications in Drug Discovery
Derivatives of 2-amino-4H-chromene are of immense interest in medicinal chemistry due to their broad and potent biological activities. [10][17][19]The scaffold's ability to interact with various biological targets makes it a valuable starting point for the development of new therapeutic agents.
-
Anticancer Activity: Many derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer. [1][10][12][20]Their mechanisms of action can involve the inhibition of key enzymes like topoisomerase or the induction of apoptosis. [10][12]* Antimicrobial and Antifungal Activity: The chromene nucleus is present in compounds that show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [12][21]* Enzyme Inhibition: Specific derivatives have been developed as potent and selective inhibitors for targets like Rho-associated coiled-coil containing protein kinases (ROCK), which are implicated in diabetic retinopathy. [22]Others have been explored as antagonists for G protein-coupled receptors like GPR55. [18]* Antioxidant and Anti-inflammatory Properties: The phenolic nature of many precursors imparts antioxidant capabilities to the final chromene products. [2][13]
Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Protocol: One-Pot Synthesis of 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile
This protocol is a representative example of the three-component synthesis.
Materials and Equipment:
-
Benzaldehyde (1 mmol, 106 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Resorcinol (1 mmol, 110 mg)
-
L-proline (0.03 g, ~20 mol%) [14]* Ethanol:Water (1:1, 10 mL) [14]* Round-bottom flask (50 mL)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and L-proline (0.03 g). [14]2. Add 10 mL of an ethanol:water (1:1) solvent mixture to the flask. [14]3. Place a magnetic stir bar in the flask and stir the mixture vigorously at 60 °C. [14]4. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate:Hexane 3:7). The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
If precipitation is slow, cool the flask in an ice bath.
-
Collect the crude product by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from hot ethanol to yield the pure product as a crystalline solid. [14]
Protocol: Characterization
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Confirm the presence of characteristic peaks as outlined in Table 2.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the product or use an ATR-FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify characteristic functional group frequencies (NH₂, C=O, C≡N).
Mass Spectrometry (MS):
-
Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI or EI source to confirm the molecular weight and elemental composition.
Conclusion
The this compound scaffold represents a cornerstone in modern heterocyclic and medicinal chemistry. Its straightforward and efficient synthesis via multi-component reactions allows for the creation of vast chemical diversity. The inherent reactivity of its functional groups provides ample opportunity for further derivatization to fine-tune pharmacological properties. With a well-established and expanding profile of biological activities, from anticancer to enzyme inhibition, the this compound core will undoubtedly continue to be a fertile ground for the discovery of novel therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to effectively harness the potential of this remarkable molecular framework.
References
- Alanazi, A. M., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
- ResearchGate. (n.d.). Synthesis of 2‐amino‐4H‐chromenes. ResearchGate.
- Badiger, K. B., et al. (2022). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Taylor & Francis Online.
- Moghadasi, Z. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences.
- Li, Y., et al. (2022). DABCO-Promoted Cyclization of 2-Amino-4H-chromen-4-ones with 2,6-Dibenzylidenecyclohexan-1-ones for the Synthesis of Chromeno[2,3-b]tetrahydroquinoline. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of 2-amino-4H-chromenes derivatives. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Frontiers. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.
- National Center for Biotechnology Information. (2015). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PubMed Central.
- ScienceDirect. (n.d.). Some biologically active compounds including 2-amino-4H-chromene moiety. ScienceDirect.
- ResearchGate. (n.d.). Structures of some 2-amino-4H-chromenes with diverse biological and pharmacological activities. ResearchGate.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4H-chromenes under sonic condition. ResearchGate.
- ACS Publications. (2017). One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Structures of 2-amino-4H-chromene compounds with significant biological activities. ResearchGate.
- ResearchGate. (n.d.). Examples of 2-amino-4H-chromene (A–D) and tetraketones (E–F) with potential therapeutic and optoelectronic application. ResearchGate.
- National Center for Biotechnology Information. (2015). Crystal structure of 2-methylamino-4-(6-methyl-4-oxo-4H-chromen-3-yl). PubMed Central.
- National Center for Biotechnology Information. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PubMed Central.
- ResearchGate. (n.d.). 2H-chromene (I), 4H-chromene (II), 2H-chromene-2-one (III), and 4H-chromene-4-one (IV). ResearchGate.
- ACS Publications. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega.
- National Center for Biotechnology Information. (2019). Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. PubMed.
- National Center for Biotechnology Information. (n.d.). 2-amino-3-phenyl-4H-chromen-4-one. PubChem.
- YouTube. (2020). Tautomerism; Types & Stability of Tautomers. YouTube.
- YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.
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An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-amino-4H-chromen-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2][3][4] The precise determination of its molecular architecture is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive, in-depth exploration of the methodologies employed in the structural elucidation of 2-amino-4H-chromen-4-ones. Moving beyond a mere recitation of techniques, this document delves into the synergistic interplay of spectroscopic and analytical methods, emphasizing the logic behind experimental choices and the self-validating nature of a multi-pronged analytical approach. We will explore the synthesis, detailed analysis of spectral data (FT-IR, NMR, MS), and the definitive confirmation by single-crystal X-ray diffraction.
The Strategic Importance of 2-Amino-4H-chromen-4-ones
The chromene ring system is a core component of many natural products and synthetic compounds with significant pharmacological properties.[5] The introduction of an amino group at the 2-position and a carbonyl group at the 4-position of the 4H-pyran ring endows the this compound scaffold with unique electronic and steric properties, making it a versatile building block in the synthesis of bioactive molecules. These compounds have garnered attention for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][6]
A definitive understanding of the substitution pattern and stereochemistry of novel this compound derivatives is a critical prerequisite for their advancement through the drug development pipeline. This guide is structured to provide researchers with the foundational knowledge and practical insights necessary to confidently elucidate the structure of these important molecules.
Synthesis as the First Step in Structure Elucidation: A Mechanistic Perspective
The structural characterization of a molecule begins with its synthesis. Understanding the reaction mechanism provides crucial clues about the final structure. 2-Amino-4H-chromen-4-ones are commonly synthesized via a one-pot, three-component reaction involving a substituted phenol, an active methylene compound (like malononitrile or ethyl cyanoacetate), and an aldehyde, often under the influence of a catalyst.[1][2][7][8]
Plausible Mechanistic Pathway
The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phenol, and subsequent intramolecular cyclization and tautomerization.
Caption: Generalized mechanistic workflow for the synthesis of 2-amino-4H-chromen-4-ones.
This mechanistic understanding is the first line of evidence for the expected connectivity of the final product, which is then rigorously tested and confirmed by the spectroscopic methods detailed below.
The Integrated Spectroscopic Approach: A Symphony of Data
No single spectroscopic technique provides a complete structural picture. Instead, the synergy between different methods provides a self-validating system for structure elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is an indispensable tool for the initial identification of key functional groups within the this compound scaffold.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amino) | 3500-3300 | Medium to Strong, often two bands | Indicates the presence of the primary amine. |
| C≡N Stretch (Nitrile) | 2260-2200 | Medium, Sharp | Present if malononitrile is used as the active methylene compound.[9][10] |
| C=O Stretch (Ketone) | 1680-1650 | Strong, Sharp | Characteristic of the α,β-unsaturated ketone in the pyran ring.[9] |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak | Confirms the presence of the benzene ring. |
| C-O Stretch (Ether) | 1250-1000 | Strong | Associated with the aryl ether linkage in the chromene ring. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the purified solid sample is intimately mixed with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the connectivity of atoms and the chemical environment of each nucleus.
Key Diagnostic Signals for this compound:
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic Protons | 8.0-6.8 | Multiplet | The specific pattern depends on the substitution of the benzene ring. | |
| NH₂ | 7.5-5.0 | Broad Singlet | Chemical shift can be variable and concentration-dependent. Disappears upon D₂O exchange.[9] | |
| H-4 (Methine) | 5.5-4.5 | Singlet or Doublet | The multiplicity depends on the substituent at C-4. Often a singlet if the substituent has no adjacent protons.[9] | |
| Substituent Protons | Variable | Protons on substituents at various positions will have their characteristic chemical shifts. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The spectrum is analyzed for chemical shifts, integration (proton count), and coupling patterns to deduce the proton connectivity.
Characteristic ¹³C Chemical Shifts:
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
| C=O (C-4a) | 190-175 | The carbonyl carbon is typically significantly downfield. |
| Aromatic Carbons | 160-110 | The specific shifts depend on the substitution pattern. |
| C-2 (bearing NH₂) | 160-150 | |
| C-8a | 155-145 | |
| C≡N | 120-115 | If present. |
| C-3 | 90-70 | |
| C-4 | 40-30 | The sp³ hybridized carbon at position 4. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Data Acquisition: The ¹³C NMR spectrum is acquired. Broadband proton decoupling is commonly used to simplify the spectrum to a series of singlets.
-
Data Analysis: The chemical shifts of the carbon signals are correlated with the expected structure.
Caption: Integrated workflow for the structure elucidation of this compound.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized compound and for obtaining its elemental composition through high-resolution mass spectrometry (HRMS).
Key Information from Mass Spectrometry:
-
Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound.
-
Isotope Pattern: For compounds containing elements like chlorine or bromine, the characteristic isotopic distribution provides definitive evidence for their presence.
-
Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer can provide additional structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. For HRMS, the exact mass is used to determine the elemental composition.
The Definitive Confirmation: Single-Crystal X-ray Diffraction
While the combination of spectroscopic techniques provides a robust hypothesis for the structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[11][12][13] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.
The bicyclic 4H-chromene core is nearly planar, and X-ray crystallography can reveal the dihedral angles between this core and any substituents.[11] Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.
-
Data Visualization and Analysis: The resulting structure is visualized using specialized software, and geometric parameters are analyzed.
Conclusion: A Self-Validating Approach to Structural Certainty
The structure elucidation of this compound is a process of accumulating and correlating evidence from multiple, independent analytical techniques. The journey begins with a chemically sound synthetic route, which provides the initial structural hypothesis. This hypothesis is then rigorously tested and refined through the complementary data obtained from FT-IR, ¹H and ¹³C NMR, and mass spectrometry. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular architecture. By following this integrated and self-validating workflow, researchers can confidently and accurately determine the structures of novel this compound derivatives, paving the way for their further investigation as potential therapeutic agents.
References
- Vazquez-Tato, M. P., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(15), 4475.
- Shah, N. K., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 126(2), 525-533.
- Kubicki, M., et al. (2019). Crystal structures of two 4H-chromene derivatives: 2-amino-3-cyano-4-(3,4-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran 1,4-dioxane monosolvate and 2-amino-3-cyano-4-(2,6-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1533-1538.
- Badiger, K. B., et al. (2022). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Polycyclic Aromatic Compounds, 42(5), 2345-2361.
- Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 571.
- Ambala, S., et al. (2025). Synthesis, Biological Evaluation and In Silico Docking Studies of Aryl‐Substituted Chroman‐4‐one Ester Derivatives as Potential Antimicrobial Agents. ChemistrySelect.
- Behbahani, F. K., & Samaei, Z. (2014). Diethylamine as an efficient organocatalyst for the synthesis of 2-amino-4H-chromenes. Monatshefte für Chemie-Chemical Monthly, 145(10), 1647-1652.
- Al-Dies, A. M., et al. (2022). Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4H-Benzo[h]Chromene-3-Carbonitrile. ResearchGate.
- Fassihi, A., et al. (2013). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 12(1), 93-101.
- Al-Ostoot, F. H., et al. (2020). Anticancer activities, molecular docking and structure–activity relationship of novel synthesized 4H-chromene, and 5H-chromeno [2,3-d]pyrimidine candidates. ResearchGate.
- Various Authors. (n.d.). Structures of some 2-amino-4H-chromenes with diverse biological activities. ResearchGate.
- Yathirajan, H. S., et al. (2018). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1][9]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirshfeld surface analysis. IUCrData, 3(1), x172025.
- Li, J., et al. (2017). Crystal structure of 2-amino-4-(4-chloro-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, C16H13ClN2O2. Zeitschrift für Kristallographie-New Crystal Structures, 232(1), 93-94.
- Brahmachari, G., & Laskar, S. (2018). Diethyl (2-Amino-3-Cyano-4H-Chromen-4-yl)Phosphonate and Its Halogenated Derivatives as Effective Drug: A Theoretical and an Experimental Spectroscopic Study. Polycyclic Aromatic Compounds, 40(4), 983-1002.
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- 11. Crystal structures of two 4H-chromene derivatives: 2-amino-3-cyano-4-(3,4-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran 1,4-dioxane monosolvate and 2-amino-3-cyano-4-(2,6-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic data of 2-Amino-4H-chromen-4-one
An In-Depth Technical Guide to the Spectroscopic Profile of 2-Amino-4H-chromen-4-one
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS No. 38518-76-2). While direct, fully elucidated experimental spectra for this specific parent molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and UV-Visible spectroscopy to construct a detailed and predictive spectroscopic profile. By comparing data from structurally related chromen-4-one analogues and applying fundamental chemical theories, this guide offers researchers, chemists, and drug development professionals a robust framework for the identification, characterization, and quality control of this important heterocyclic scaffold.
Introduction: The Chromen-4-one Scaffold
The chromen-4-one (or chromone) core is a privileged heterocyclic structure found in numerous natural products and synthetic compounds of significant pharmacological interest.[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] this compound represents a fundamental building block within this class, incorporating a key amino functional group that can dramatically influence its electronic properties, reactivity, and potential for hydrogen bonding in biological systems.
Accurate structural confirmation and purity assessment are paramount in any research or development context. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide will elucidate the expected spectroscopic signatures of this compound, providing the foundational knowledge required for its unambiguous characterization.
Molecular Structure and Functional Group Analysis
To understand the spectroscopy of this compound, one must first analyze its constituent parts. The molecule (C₉H₇NO₂) features a bicyclic system with several key functional groups that dictate its spectral behavior:
-
Aromatic Ring: A benzene ring fused to the pyranone core.
-
α,β-Unsaturated Ketone (Enone): The C4-carbonyl is conjugated with the C2-C3 double bond.
-
Enamine System: The C2-amino group is conjugated with the C2-C3 double bond, creating an electron-rich system.
-
Vinyl Ether: The heterocyclic oxygen is part of a vinyl ether linkage (C2-O1-C8a).
These features create an extended π-conjugated system that is central to its spectroscopic properties.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
3.1. Theoretical Principles & Experimental Causality
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Electron-withdrawing groups (like the C4-carbonyl) deshield nearby protons, shifting them downfield (higher δ), while electron-donating groups (like the C2-amino group) shield them, causing an upfield shift (lower δ).
Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent for this class of compounds. Its polarity effectively dissolves the sample, and more importantly, its ability to form hydrogen bonds slows the chemical exchange of the -NH₂ protons, often allowing them to be observed as a distinct, albeit broad, peak. In contrast, solvents like CDCl₃ might lead to faster exchange and broader, less distinct -NH₂ signals.
3.2. Standard Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
Pulse angle: 30-45 degrees.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For confirmation of -NH₂ protons, a D₂O exchange experiment can be performed.
3.3. Predicted Spectrum and Data Interpretation
Based on data from related chromen-4-ones, a detailed prediction of the ¹H NMR spectrum can be made.[2]
-
Aromatic Region (δ 7.0 - 8.1 ppm): The four protons on the benzene ring will appear in this region. The proton at the C5 position (H-5) is expected to be the most downfield due to the deshielding anisotropic effect of the adjacent C4-carbonyl group. The signals will exhibit complex splitting patterns (doublet of doublets, triplet of doublets) due to ortho- and meta-couplings.
-
Vinyl Proton (δ ~5.5 - 6.0 ppm): The proton at the C3 position (H-3) is part of the enamine system. In the analogous 2-phenyl-4H-chromen-4-one, this proton appears as a singlet around δ 6.83 ppm.[2] The powerful electron-donating resonance effect of the C2-amino group is expected to significantly shield H-3, shifting its signal considerably upfield to the estimated range. It will appear as a singlet as it has no adjacent protons.
-
Amino Protons (δ ~7.0 - 7.5 ppm, broad): The two protons of the -NH₂ group will likely appear as a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon shaking the sample with a drop of D₂O, confirming its assignment.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5 | 7.9 - 8.1 | dd | Most downfield aromatic proton due to proximity to C=O. |
| H-7 | 7.6 - 7.8 | ddd | Complex splitting from ortho and meta coupling. |
| H-6 | 7.3 - 7.5 | ddd | |
| H-8 | 7.2 - 7.4 | d | |
| -NH₂ | 7.0 - 7.5 | br s | Broad, exchangeable with D₂O. |
| H-3 | 5.5 - 6.0 | s | Significantly shielded by the C2-amino group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
4.1. Theoretical Principles & Experimental Causality
¹³C NMR spectroscopy identifies distinct carbon environments within a molecule. As with ¹H NMR, the chemical shift is dependent on the electronic environment. Broadband proton decoupling is typically used to simplify the spectrum, causing each unique carbon to appear as a single line. This simplifies analysis by removing C-H coupling but sacrifices multiplicity information.
4.2. Standard Experimental Protocol
The experimental protocol is similar to that for ¹H NMR, but requires a higher sample concentration (20-50 mg) and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope (~1.1%).
4.3. Predicted Spectrum and Data Interpretation
The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~175 ppm): The C4 ketone carbon is the most deshielded and will appear far downfield. In similar chromen-4-ones, this signal is consistently found around δ 177-178 ppm.[2]
-
Enamine/Vinyl Ether Carbon (δ ~160 ppm): The C2 carbon, bonded to both the heterocyclic oxygen and the amino group, will be highly deshielded and appear downfield.
-
Aromatic & Olefinic Carbons (δ 90 - 157 ppm): This region will contain the remaining seven carbons.
-
C8a and C4a: These are quaternary carbons at the ring fusion. C8a, being attached to oxygen, will be downfield (~155-157 ppm).
-
Aromatic CH Carbons: C5, C6, C7, and C8 will appear in the typical aromatic range of δ 115-135 ppm.[2]
-
C3: This carbon is part of the enamine double bond. Due to the electron-donating effect of the amino group, it is expected to be significantly shielded and appear far upfield for an sp² carbon, likely in the δ 90-95 ppm range.
-
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C4 | ~175 | Carbonyl carbon, most downfield signal. |
| C2 | ~160 | Enamine/Vinyl ether carbon. |
| C8a | ~156 | Quaternary carbon attached to oxygen. |
| C4a | ~124 | Quaternary carbon at ring junction. |
| C7 | ~134 | Aromatic CH. |
| C5 | ~126 | Aromatic CH. |
| C6 | ~125 | Aromatic CH. |
| C8 | ~118 | Aromatic CH. |
| C3 | ~92 | Olefinic carbon, significantly shielded by -NH₂. |
Infrared (IR) Spectroscopy
5.1. Theoretical Principles & Experimental Causality
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending). Each functional group has characteristic absorption frequencies, making IR an excellent tool for functional group identification.
5.2. Standard Experimental Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹.
5.3. Predicted Spectrum and Data Interpretation
The IR spectrum will be dominated by absorptions from the amino, carbonyl, and aromatic moieties.
-
N-H Stretching (3450 - 3300 cm⁻¹): The primary amine will show two distinct bands in this region: one for the asymmetric stretch and one for the symmetric stretch. This is a clear diagnostic feature.[3]
-
Aromatic C-H Stretching (~3100 - 3000 cm⁻¹): Weak to medium bands appearing just above 3000 cm⁻¹.
-
C=O Stretching (~1650 cm⁻¹): This will be a very strong and sharp absorption. The typical ketone absorption (~1715 cm⁻¹) is lowered significantly due to conjugation with both the C=C double bond and the electron-donating amino group. Values for similar conjugated chromones are in the 1640-1660 cm⁻¹ range.[2]
-
C=C and C=N Stretching (1620 - 1450 cm⁻¹): A series of strong to medium bands corresponding to the aromatic ring and the enamine double bond system.
-
C-O Stretching (1300 - 1200 cm⁻¹): The aryl-ether C-O stretch will result in a strong absorption in this region.
Table 3: Predicted Key IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=O Stretch (conjugated ketone) | ~1650 | Strong, Sharp |
| C=C/C=N Stretch (aromatic/enamine) | 1620 - 1450 | Strong-Medium |
| C-O Stretch (aryl ether) | 1300 - 1200 | Strong |
Mass Spectrometry (MS)
6.1. Theoretical Principles & Experimental Causality
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, typically yielding the protonated molecule [M+H]⁺.
6.2. Standard Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Acquire the spectrum in positive ion mode.
6.3. Predicted Spectrum and Data Interpretation
-
Molecular Ion Peak: The molecular formula is C₉H₇NO₂.
-
Monoisotopic Mass: 161.0477 u.
-
In high-resolution ESI-MS, the primary observed ion will be the protonated molecule, [M+H]⁺, at m/z 161.0550 .
-
-
Fragmentation Pattern: Chromones are known to undergo a characteristic Retro-Diels-Alder (RDA) fragmentation, which involves the cleavage of the pyranone ring. This would be a key fragmentation pathway to observe in MS/MS experiments, helping to confirm the core structure.
UV-Visible Spectroscopy
7.1. Theoretical Principles & Experimental Causality
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The extended conjugation in this compound, involving the benzene ring, the enone system, and the amino group, is expected to result in strong absorptions. The absorption maxima (λ_max) are indicative of the extent of the π-system.[4][5]
7.2. Standard Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.
-
Analysis: Scan the absorbance from approximately 200 nm to 600 nm.
7.3. Predicted Spectrum and Data Interpretation
The spectrum is expected to show two or more strong absorption bands corresponding to π → π* transitions. The electron-donating amino group acts as a powerful auxochrome, which should cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted chromone. Expected λ_max values would likely fall in the 250-280 nm and 320-360 nm ranges.
Visualized Workflows and Correlations
8.1. Comprehensive Spectroscopic Analysis Workflow
The following workflow outlines the logical progression for the complete characterization of a newly synthesized or procured sample of this compound.
Caption: Comprehensive workflow for spectroscopic characterization.
8.2. Structure-Spectra Correlation Diagram
This diagram links the key structural features of the molecule to their expected spectroscopic signals.
Caption: Correlation of molecular structure with key spectral data.
Conclusion
The spectroscopic profile of this compound is uniquely defined by its combination of an aromatic ring, an enamine, and a conjugated ketone. The key identifying features are: a significantly shielded vinyl proton (H-3) and carbon (C-3) in NMR spectra due to the C2-amino group; a strong, frequency-lowered C=O stretch (~1650 cm⁻¹) and a characteristic two-band N-H stretch in the IR spectrum; and a protonated molecular ion at m/z 161.0550 in ESI mass spectrometry. This guide provides a robust, predictive framework that serves as an authoritative reference for the analysis and structural confirmation of this valuable chemical entity.
References
- Arjunan, V., et al. (2016). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(2), 143.
- Shaabani, A., et al. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 13(Suppl), 145–154.
- The Royal Society of Chemistry. (n.d.). Supporting Information for: A metal-free, photo-induced synthesis of 2-aryl-4H-chromen-4-ones.
- Gao, C., et al. (2017). Chroman-4-one and pyrano[4,3-b]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019. RSC Advances, 7(33), 20436-20443.
- Reich, H. J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. University of Wisconsin.
- Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database.
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- 1. Chroman-4-one and pyrano[4,3- b ]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03032K [pubs.rsc.org]
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The Multifaceted Biological Activities of the 2-Amino-4H-chromen-4-one Scaffold: An In-depth Technical Guide
Introduction: The Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern scientific research. Within the vast landscape of heterocyclic chemistry, the chromene nucleus, and specifically the 2-amino-4H-chromen-4-one scaffold, has emerged as a "privileged structure."[1][2] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[3] Found in a plethora of natural products, including alkaloids and flavonoids, chromene derivatives have demonstrated an impressive range of biological effects, from anticancer and antimicrobial to anti-inflammatory and antioxidant properties.[1][4]
This technical guide offers an in-depth exploration of the diverse biological activities of the this compound scaffold. We will delve into the key therapeutic areas where these compounds show promise, elucidate their mechanisms of action, provide quantitative data from seminal studies, and present detailed experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
Synthetic Strategies: The Gateway to Diversity
The accessibility of the this compound scaffold through efficient synthetic methodologies is a key driver of its prominence in drug discovery. One of the most prevalent and powerful approaches is the one-pot, three-component reaction.[5][6][7] This strategy typically involves the condensation of an aromatic aldehyde, a compound with an active methylene group (such as malononitrile), and a substituted phenol or naphthol.[6] The use of various catalysts, including basic catalysts like piperidine or triethylamine, and the application of green chemistry principles such as microwave irradiation or the use of aqueous media, have made the synthesis of diverse libraries of these compounds both rapid and efficient.[5][8] This synthetic tractability allows for extensive exploration of the structure-activity relationships (SAR), which are crucial for optimizing the therapeutic properties of lead compounds.[4]
Anticancer Activity: A Prominent Therapeutic Avenue
The cytotoxic potential of this compound derivatives against a wide range of human cancer cell lines is one of their most extensively studied biological activities.[1][9][10] These compounds have been shown to exert their anticancer effects through multiple mechanisms, making them attractive candidates for further development.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
A primary mechanism by which these chromene derivatives induce cancer cell death is through the induction of apoptosis, or programmed cell death.[11][12][13] Studies have shown that these compounds can trigger caspase-dependent apoptotic pathways.[11][13] Some derivatives have been found to interact with tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization.[11][13] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequently initiates the apoptotic cascade.[14][15] Furthermore, some compounds have been reported to induce apoptosis in a p53-independent manner, which is particularly significant for cancers with mutated or non-functional p53.[13]
Below is a diagram illustrating the general mechanism of apoptosis induction by this compound derivatives.
Caption: General mechanism of anticancer activity.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene | Multiple cell lines | < 1 | [11] |
| Chromene with sulfonamide moiety | T47D (Breast) | 8.8 | [13] |
| 4H-benzo[h]chromene derivative | Multiple cell lines | 0.7 - 3.0 µg/mL | [11] |
| Azo chromophore derivative | Multiple cell lines | 0.3 - 2.0 µg/mL | [11] |
| 2-amino-3-cyano-4H-chromenes (compounds 4a and 4b) | SK-LU-1 (Lung) | More active than cisplatin | [16] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of the this compound scaffold have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5][11] This makes them promising candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of antibiotic resistance.
Spectrum of Activity
These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus anthracis, and Gram-negative bacteria.[11] Antifungal activity has also been reported against various fungal strains.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Indolyl-4H-chromene derivative | S. aureus | 9.3 | [13] |
| 2-amino-4H-benzo[h]chromene | Gram-positive bacteria & Fungi | 0.007 - 0.49 | [13] |
| 2-amino-4H-chromene (various) | S. aureus, B. anthracis | Potent activity | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. The this compound scaffold has shown potential in mitigating these processes.
Anti-inflammatory Effects and Mechanism
Certain chromen-4-one derivatives have been identified as potent inhibitors of inflammatory responses in neutrophils. A key mechanism of action is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines and other inflammatory mediators.[10][22][23] By blocking this pathway, these compounds can reduce the release of inflammatory molecules like nitric oxide (NO).[24]
Caption: Inhibition of the p38 MAPK signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophage cells.[25][26]
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Antioxidant Activity
Many this compound derivatives exhibit potent antioxidant activity, primarily through their ability to scavenge free radicals.[27][28] This property is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][5][29][30]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, add 20 µL of the test compound at various concentrations to 180 µL of a freshly prepared DPPH solution in methanol (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Ascorbic acid is typically used as a positive control.
Neuroprotective Potential
Emerging evidence suggests that chromene derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[31] Their antioxidant and anti-inflammatory activities likely contribute to these effects.[30] The evaluation of neuroprotective activity often involves in vitro cell-based assays using neuronal cell lines and inducing neurotoxicity with agents like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).[9][24][31][32]
Caption: General workflow for the evaluation of biological activities.
Structure-Activity Relationship (SAR) Insights
The biological activity of the this compound scaffold can be significantly modulated by the nature and position of substituents. Key SAR insights include:
-
Position 2: The 2-amino group is often considered crucial for cytotoxic activity.[4]
-
Position 3: An electron-withdrawing group, such as a cyano (-CN) group, at this position generally enhances anticancer activity.[4][14]
-
Position 4: The nature of the aryl substituent at the 4-position has a profound impact on the potency and selectivity of the biological activity.[4][14][33] Substitutions on this aryl ring can fine-tune the compound's properties.
-
Benzene Ring of Chromene: Substitution at the 7th position with electron-donating groups, like dimethylamino, has been shown to enhance pharmacological activity.[4]
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has revealed a remarkable breadth of biological activities, with particularly strong evidence for their anticancer, antimicrobial, anti-inflammatory, and antioxidant potential. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future research in this area will likely focus on several key aspects:
-
Target Identification and Validation: Elucidating the specific molecular targets for the various biological activities will be crucial for rational drug design.
-
In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, pharmacokinetic properties, and safety profiles.
-
Combination Therapies: Investigating the potential of these compounds in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
-
Expansion to Other Therapeutic Areas: Exploring the potential of this scaffold for other diseases, such as viral infections and metabolic disorders.
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An In-Depth Technical Guide to the Discovery of 2-Amino-4H-chromen-4-one Derivatives
Abstract
The 2-amino-4H-chromen-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad and potent biological activities. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the discovery of novel this compound derivatives. We will traverse the core synthetic methodologies, delve into the mechanistic underpinnings of their diverse biological effects, and present a logical framework for lead generation and optimization. This document is structured to not only provide established protocols but also to illuminate the scientific rationale behind experimental choices, thereby empowering researchers to innovate within this fertile chemical space.
Introduction: The Significance of the 2-Amino-4H-chromene Scaffold
The 4H-chromene ring system, a fusion of a pyran ring with a benzene ring, is a structural cornerstone in a multitude of natural products and synthetic compounds of therapeutic interest.[1][2] The introduction of an amino group at the 2-position and a carbonyl at the 4-position of the 4H-chromene core gives rise to the this compound scaffold, a pharmacophore with a remarkable spectrum of biological activities. These derivatives have demonstrated potential as anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory agents.[3][4][5][6]
The versatility of this scaffold lies in its synthetic accessibility, allowing for the facile generation of diverse chemical libraries, and its ability to interact with a wide array of biological targets. This guide will provide a comprehensive overview of the discovery process, from initial synthesis to biological evaluation and lead optimization.
Synthetic Strategies: Building the 2-Amino-4H-chromene Core
The efficient construction of the 2-amino-4H-chromene skeleton is paramount for the exploration of its therapeutic potential. Multicomponent reactions (MCRs) have emerged as the most powerful and atom-economical approach for synthesizing these derivatives.[3]
One-Pot Three-Component Synthesis
The most prevalent and efficient method for synthesizing 2-amino-4H-chromene derivatives is a one-pot, three-component condensation reaction. This typically involves an aromatic aldehyde, a compound with an active methylene group (such as malononitrile or ethyl cyanoacetate), and a phenol derivative (like resorcinol or naphthol).[7][8]
Causality of Component Choice:
-
Aromatic Aldehyde: This component introduces diversity at the 4-position of the chromene ring, which is often crucial for modulating biological activity. The electronic and steric properties of the substituents on the aromatic ring can significantly influence the potency and selectivity of the final compound.
-
Active Methylene Compound: Malononitrile is frequently used, leading to a 3-cyano substituent, while ethyl cyanoacetate yields a 3-carboxylate group. This position offers another handle for chemical modification and can impact the molecule's interaction with its biological target.
-
Phenol Derivative: The choice of phenol determines the substitution pattern on the benzo part of the chromene ring. This can affect physicochemical properties like solubility and lipophilicity, as well as target engagement.
Catalysis and Reaction Conditions:
A variety of catalysts can be employed to facilitate this reaction, ranging from basic catalysts like piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to acidic catalysts and even green catalysts like water extract of orange fruit peel ash (WEOFPA).[4][5][7] Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[3][7]
Plausible Reaction Mechanism:
The reaction proceeds through a cascade of events, initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. This is followed by a Michael addition of the phenol to the resulting α,β-unsaturated intermediate, and subsequent intramolecular cyclization and tautomerization to yield the final 2-amino-4H-chromene product.
Experimental Protocol: General Procedure for Three-Component Synthesis
-
To a solution of the aromatic aldehyde (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL), add the phenol derivative (1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
The reaction mixture is then stirred at room temperature or heated under reflux, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4H-chromene derivative.
Diagram: Three-Component Synthesis Workflow
Caption: Workflow for the one-pot synthesis of 2-amino-4H-chromene derivatives.
Biological Activities and Mechanistic Insights
The therapeutic potential of 2-amino-4H-chromene derivatives stems from their ability to modulate a wide range of biological targets.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 2-amino-4H-chromene derivatives against various cancer cell lines.[2][5]
Mechanisms of Action:
-
Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4] By stabilizing the topoisomerase-DNA cleavable complex, these compounds lead to DNA damage and apoptosis.
-
Tubulin Polymerization Inhibition: Certain 2-amino-4H-chromenes can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][6]
-
Bcl-2 Inhibition: The Bcl-2 family of proteins are key regulators of apoptosis. Some derivatives act as inhibitors of anti-apoptotic Bcl-2 proteins, thereby promoting programmed cell death in cancer cells.[9]
-
Kinase Inhibition: The chromene scaffold can be adapted to target specific kinases involved in cancer cell signaling pathways.
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on the 4-aryl ring are critical for anticancer activity. Electron-withdrawing groups or bulky substituents can enhance cytotoxicity.
-
Modifications on the benzo portion of the chromene ring can influence selectivity and potency.
-
The substituent at the 3-position (e.g., cyano vs. ester) can also modulate activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized 2-amino-4H-chromene derivatives for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. 2-Amino-4H-chromene derivatives have shown promising activity against a range of bacteria and fungi.[3][10]
Mechanisms of Action:
-
CYP51 Inhibition: In fungi, some derivatives have been shown to inhibit lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis, a key component of the fungal cell membrane.[4]
-
Biofilm Disruption: Certain derivatives can inhibit biofilm formation and disrupt pre-formed biofilms, which are crucial for bacterial virulence and drug resistance.[11]
-
Urease Inhibition: Some compounds have demonstrated inhibitory activity against urease, a key virulence factor for certain bacteria like Proteus mirabilis.[11]
SAR Insights:
-
The presence of specific substituents on the 4-aryl ring, such as halogens or methoxy groups, can enhance antimicrobial activity.
-
The overall lipophilicity of the molecule can play a significant role in its ability to penetrate microbial cell walls.
Table 1: Representative Biological Activities of 2-Amino-4H-chromene Derivatives
| Compound Class | Biological Target/Activity | Representative IC50/MIC | Reference |
| 2-Amino-3-cyano-4-aryl-4H-chromenes | Anticancer (SK-LU-1, PC-3 cells) | More active than cisplatin | [4] |
| 2-Amino-4-(nitroalkyl)-4H-chromenes | Anticancer (MDA-MB-231, MCF-7, T47D) | IC50 < 30 µg/mL | [5] |
| 2-Amino-4H-chromenes with pyrazole moiety | Antimicrobial (S. aureus, R. oryzae) | Moderate to potent activity | [3] |
| Enantioselective 2-amino-4H-chromenes | Antifungal (Rhizoctonia solani) | EC50 = 17.43 mg/L | [10] |
| 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromenes | Urease Inhibition | ~40% reduction in activity | [11] |
Lead Optimization and Future Perspectives
The discovery of a hit compound with promising biological activity is the first step in a long journey. Lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit.
Drug Discovery and Optimization Workflow
Caption: The iterative process of drug discovery and lead optimization.
Key Strategies for Optimization:
-
Systematic SAR Studies: Synthesize and test a focused library of analogs to probe the effect of various substituents at different positions of the chromene scaffold.
-
Bioisosteric Replacements: Replace certain functional groups with others that have similar steric and electronic properties to improve pharmacokinetic profiles.
-
Computational Modeling: Employ molecular docking and other computational tools to understand the binding mode of the derivatives with their target and to guide the design of more potent analogs.
Future Directions:
The field of 2-amino-4H-chromene research continues to evolve. Future efforts will likely focus on:
-
The development of more stereoselective synthetic methods to access enantiomerically pure derivatives, which may exhibit improved potency and reduced off-target effects.[10]
-
The exploration of novel biological targets for this versatile scaffold.
-
The use of these derivatives as chemical probes to better understand complex biological processes.
-
The development of drug delivery systems to enhance the bioavailability and therapeutic efficacy of promising candidates.
Conclusion
The this compound scaffold represents a highly valuable platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with a broad range of biological activities, makes it an attractive starting point for drug discovery programs. This guide has provided a comprehensive overview of the key aspects of 2-amino-4H-chromene derivative discovery, from synthesis to biological evaluation. By understanding the underlying scientific principles and employing the methodologies outlined herein, researchers can effectively explore this rich chemical space and contribute to the development of novel medicines.
References
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- Ahadi, S., et al. (2017). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 16(1), 209-217. [Link]
- Various Authors. (2018). Structures of some 2-amino-4H-chromenes with diverse biological activities.
- Various Authors. (2020). Synthesis of 2-amino-4H-chromenes derivatives.
- Patel, R. V., et al. (2022). Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. Scientific Reports, 12(1), 1-14. [Link]
- Song, H., et al. (2011). Structure–Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. Journal of Medicinal Chemistry, 54(8), 2944-2954. [Link]
- Zhang, M., et al. (2024). Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Organic Chemistry Frontiers. [Link]
- Sharon, K. N., Padmaja, P., & Reddy, P. N. (2024). A Brief Review on the Synthesis of 4H-Chromene-Embedded Heterocycles. ChemistrySelect, 9(27), e202401132. [Link]
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- Various Authors. (2021). Structures of some 2-amino-4H-chromenes with diverse biological and pharmacological activities.
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- Various Authors. (2023). Structures of 2-amino-4H-chromene compounds with significant biological activities.
- Various Authors. (2019). Some biological active 2-amino-4H-chromene derivatives.
- Schreiber, R., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega, 4(2), 4193-4215. [Link]
- Various Authors. (2018). One-pot synthesis of 4-alkyl-2-amino-4H-chromene derivatives 2a–h.
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Pharmacological profile of 2-Amino-4H-chromene analogs
An In-depth Technical Guide to the Pharmacological Profile of 2-Amino-4H-chromene Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-amino-4H-chromene scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant and diverse pharmacological activities.[1][2] Its synthetic accessibility, primarily through efficient multicomponent reactions, has made it an attractive starting point for the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the synthesis, multifaceted pharmacological profiles, and structure-activity relationships of 2-amino-4H-chromene analogs. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by mechanistic insights and quantitative data. Detailed experimental protocols are provided to enable the practical application of this knowledge in a research and development setting.
The 2-Amino-4H-Chromene Scaffold: A Privileged Structure in Medicinal Chemistry
The 4H-chromene ring system, a benzopyran derivative, is a structural motif found in a variety of natural products and synthetic molecules.[2][5] The incorporation of an amino group at the C-2 position and typically a cyano or ester group at C-3 yields the 2-amino-4H-chromene core, a pharmacophore that has demonstrated a remarkable breadth of biological activities.[1][5] The key to its versatility lies in the stereocenter at C-4, which allows for the introduction of diverse substituents, profoundly influencing the molecule's interaction with biological targets. The ease of synthesis via one-pot, three-component reactions makes this scaffold particularly amenable to the creation of large compound libraries for high-throughput screening and lead optimization.[3]
Synthetic Strategies: Efficient Assembly of the Chromene Core
The predominant and most efficient method for synthesizing 2-amino-4H-chromene analogs is the one-pot, three-component condensation reaction. This approach offers high atom economy, procedural simplicity, and allows for the rapid generation of structural diversity.[3]
The typical reaction involves an aromatic aldehyde, malononitrile (or another active methylene compound), and a phenol derivative (such as resorcinol, naphthol, or sesamol).[1][4][6] The choice of catalyst is critical and can range from basic catalysts like piperidine or triethylamine to greener alternatives like silver nanoparticles or reusable heterogeneous catalysts.[1][6][7]
Causality in Synthesis: The choice of a multicomponent reaction is deliberate; it minimizes waste and reduces the number of synthetic steps, which is crucial in a drug discovery context for accelerating the synthesis of analog libraries. The mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol, and subsequent intramolecular cyclization to form the chromene ring.[8]
Caption: General workflow for the three-component synthesis of 2-amino-4H-chromenes.
Pharmacological Profiles and Mechanisms of Action
2-Amino-4H-chromene analogs exhibit a wide spectrum of biological activities, making them compelling candidates for various therapeutic areas.
Anticancer Activity
This class of compounds has shown significant potential as anticancer agents, acting through multiple mechanisms to induce cytotoxicity and apoptosis in cancer cells.[2][4]
-
Topoisomerase Inhibition: Certain analogs inhibit topoisomerase IB, an enzyme crucial for DNA replication and repair in cancer cells. By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and cell death.[1]
-
Tubulin Polymerization Inhibition: Some derivatives interact with tubulin at the colchicine binding site, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Kinase Inhibition: Analogs have been developed that show potent inhibitory activity against key kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[9]
-
Bcl-2 Protein Inhibition: The anti-apoptotic protein Bcl-2 is a key target in cancer therapy. 2-amino-4H-chromenes have been identified as inhibitors of Bcl-2, thereby promoting apoptosis.[8][10]
Table 1: Selected 2-Amino-4H-Chromene Analogs with Potent Anticancer Activity
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes | SK-LU-1 (Lung) | More active than Topotecan | Topoisomerase IB Inhibition | [1] |
| 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes | PC-3 (Prostate) | More active than Cisplatin | Topoisomerase IB Inhibition | [1] |
| 2-amino-4H-chromene-3-carbonitrile derivative 4 | T47D (Breast) | 81.42 | Apoptosis Induction | [11] |
| 4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene | MCF-7 (Breast) | 1.83 (µg/mL) | EGFR/VEGFR-2 Inhibition | [9] |
| 4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene | HCT-116 (Colon) | 2.16 (µg/mL) | EGFR/VEGFR-2 Inhibition | [9] |
Antimicrobial Activity
The scaffold has also proven effective against a range of microbial pathogens, including bacteria and fungi.[3][7]
-
Antibacterial Activity: Analogs have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[2][7][12]
-
Antifungal Activity: Several derivatives show potent antifungal effects, particularly against Candida species. The proposed mechanism for some analogs is the inhibition of CYP51 (lanosterol 14α-demethylase), an essential enzyme in fungal cell membrane biosynthesis.[1] Some compounds have shown activity comparable or superior to the standard drug fluconazole.[1]
Table 2: Antimicrobial Activity of Selected 2-Amino-4H-Chromene Analogs
| Compound Class/Derivative | Microorganism | MIC₅₀ / MIC (µg/mL) | Reference |
| 2-amino-3-cyano-4-aryl-chromenes | Candida spp. | ≤ Fluconazole | [1] |
| 2-amino-4H-chromene derivatives | S. aureus | 9.3 | [2] |
| Ultrasonically synthesized derivatives | C. albicans, F. oxysporum | Excellent activity | [13] |
| Triethylamine catalyzed derivatives | S. aureus, B. anthracis | Potent activity | [7] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. 2-amino-4H-chromene derivatives have emerged as potent anti-inflammatory agents.[14] The primary mechanism involves the modulation of key inflammatory pathways. For example, certain analogs inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 by suppressing the Toll-Like Receptor 4 (TLR4)/MAPK signaling pathway.[15][16]
Caption: Inhibition of the TLR4/MAPK inflammatory pathway by 2-amino-4H-chromene analogs.
Neuroprotective and Anti-Alzheimer's Activity
Recent studies have highlighted the potential of this scaffold in combating neurodegenerative diseases like Alzheimer's. The mechanism of action focuses on inhibiting key enzymes involved in the disease pathology.[17]
-
Cholinesterase Inhibition: Analogs have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[18]
-
BACE1 Inhibition: Some derivatives act as inhibitors of Beta-secretase 1 (BACE1), an enzyme that plays a critical role in the formation of amyloid-β plaques in the brain.[17]
Experimental Protocols: A Practical Guide
The following protocols are provided as self-validating systems for the synthesis and evaluation of 2-amino-4H-chromene analogs. The causality for each step is explained to ensure a deep understanding of the process.
Protocol: General Synthesis of a 2-Amino-3-cyano-4-aryl-4H-chromene[1]
This protocol describes a robust and widely applicable method for synthesizing the target scaffold.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 2-amino-4H-chromenes.
Methodology:
-
Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the chosen phenol derivative (e.g., sesamol) (1.0 mmol) in ethanol (15 mL).
-
Rationale: Using equimolar amounts ensures the reaction proceeds to completion without excess starting material, simplifying purification. Ethanol is a common, effective solvent for these reactants.
-
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (0.2 mmol).
-
Rationale: Piperidine is a basic catalyst that facilitates both the Knoevenagel condensation and the subsequent Michael addition/cyclization steps. A catalytic amount is sufficient to drive the reaction.
-
-
Reaction: Stir the mixture at room temperature for approximately 20 hours.
-
Rationale: Room temperature conditions make this a mild and energy-efficient synthesis. The extended reaction time ensures a high yield.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Rationale: TLC allows for the visual tracking of the consumption of starting materials and the formation of the product, determining the point of reaction completion.
-
-
Work-up: Upon completion, the precipitated solid is collected by vacuum filtration, washed with cold ethanol to remove residual reactants, and dried.
-
Rationale: The product is often poorly soluble in cold ethanol, allowing for simple isolation by filtration.
-
-
Purification: If necessary, purify the crude product by flash column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Rationale: Chromatography separates the desired product from any side products or unreacted starting materials based on polarity, yielding a highly pure compound.
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
-
Rationale: Spectroscopic and spectrometric analyses provide unambiguous proof of the compound's identity and integrity, which is essential for biological testing.
-
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)[11]
This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., T47D breast cancer cells) into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug treatment.
-
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-amino-4H-chromene analogs (e.g., 1 to 650 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).
-
Rationale: A dose-response curve is necessary to determine the IC₅₀ value. The vehicle control ensures the solvent has no effect, and the positive control validates the assay's sensitivity.
-
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Rationale: DMSO is a solvent that effectively solubilizes the water-insoluble formazan, creating a colored solution.
-
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Rationale: The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 2-amino-4H-chromene scaffold is a remarkably versatile and synthetically accessible platform for the development of novel therapeutic agents. Its analogs have demonstrated potent and diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The multicomponent synthesis allows for the rapid creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future research should focus on leveraging computational tools for the rational design of more potent and selective analogs. Exploring novel therapeutic targets and combination therapies, particularly in the context of cancer and infectious diseases, will further unlock the potential of this privileged scaffold. The development of advanced drug delivery systems, such as nanoparticle conjugation, could also enhance the therapeutic efficacy and targeting of these promising compounds.[11]
References
- Ochoa-Puentes, C., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
- Patel, H. D., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences.
- Wang, L., et al. (2013). One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry.
- Ahadi, H., et al. (2017). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. Nanomedicine Journal.
- Shaikh, M. S., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.
- Shaikh, M. S., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central.
- Ahadi, H., et al. (2015). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research.
- Al-Ghorbani, M., et al. (2024). Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. Journal of Taibah University for Science.
- Gawali, S. U., et al. (2021). Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience.
- Sharma, A., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. MDPI.
- Aminkhani, A., et al. (2019). Highly Efficient One‐Pot Three‐Component Synthesis and Antimicrobial Activity of 2‐Amino‐4H‐chromene Derivatives. ResearchGate.
- Al-Abdullah, E. S., et al. (2015). Synthesis, antitumor activity of 2-amino-4H-benzo[h]chromene derivatives, and structure–activity relationships of the 3- and 4-positions. ResearchGate.
- Al-Sheikh Ali, A., et al. (2021). Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships. ResearchGate.
- Al-Sheikh Ali, A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. PMC - PubMed Central.
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- Al-Warhi, T., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI.
- Chung, S., et al. (2016). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate.
- Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed.
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- Khodamoradi, M., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Scientific Reports.
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An In-depth Technical Guide to the Antimicrobial Properties of the 2-Amino-4H-chromene Nucleus
Foreword: The Strategic Importance of Privileged Scaffolds in Antimicrobial Drug Discovery
In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can serve as fertile ground for the development of next-generation therapeutics. The 2-amino-4H-chromene nucleus represents one such "privileged structure"—a molecular framework that is repeatedly found in compounds exhibiting a wide array of biological activities.[1] This guide provides a comprehensive exploration of this specific nucleus, focusing on its proven and potential applications as a source of potent antimicrobial agents. We will delve into the synthetic strategies that make this scaffold readily accessible, dissect its structure-activity relationships, explore its mechanisms of action, and provide actionable protocols for its evaluation.
Section 1: The 2-Amino-4H-chromene Core - Synthesis and Chemical Versatility
The therapeutic potential of any chemical scaffold is fundamentally linked to the ease and efficiency with which its derivatives can be synthesized. The 2-amino-4H-chromene nucleus excels in this regard, being highly amenable to synthesis via one-pot, three-component reactions.[2] This synthetic approach is a cornerstone of modern medicinal chemistry, prized for its atom economy, reduction of intermediate isolation steps, and the capacity to rapidly generate large libraries of structurally diverse analogs for biological screening.[3]
The most common and efficient pathway involves the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative (such as resorcinol, α/β-naphthol, or orcinol).[4][5] The reaction is typically catalyzed by a base, with a range of catalysts from simple organic bases like triethylamine or piperidine to more advanced and greener alternatives.[2][6]
Caption: General schematic of the one-pot, three-component synthesis of 2-amino-4H-chromenes.
This synthetic versatility is not merely a matter of convenience; it is the engine that drives effective structure-activity relationship (SAR) studies. By systematically varying each of the three core components, researchers can fine-tune the steric and electronic properties of the final molecule to optimize its antimicrobial potency and selectivity. Recent advancements have focused on green chemistry principles, employing catalysts like silver nanoparticles or using water as a solvent to create more environmentally benign synthetic protocols.[7][8]
Section 2: Spectrum of Antimicrobial Activity
Derivatives of the 2-amino-4H-chromene nucleus have demonstrated a broad and often potent spectrum of antimicrobial activity. The efficacy is highly dependent on the specific substitutions on the core structure, highlighting the importance of targeted chemical synthesis.
Antibacterial Properties
A significant body of research has confirmed the activity of these compounds against Gram-positive bacteria, which are responsible for a wide range of clinical infections. Several synthesized derivatives have shown potent activity against pathogens like Staphylococcus aureus and Bacillus anthracis.[2] In contrast, activity against Gram-negative bacteria such as Escherichia coli is often more variable and compound-specific, though some derivatives have shown promising results.[5] This differential activity is likely due to the formidable outer membrane of Gram-negative bacteria, which presents a significant barrier to many chemical agents.
Interestingly, some studies have reported a lack of activity against certain bacteria, such as Enterococcus faecalis, even when other Gram-positive species are susceptible.[2] This underscores the specificity of the mechanism of action and the need for broad-panel screening.
Antifungal Properties
The antifungal potential of 2-amino-4H-chromenes is also well-documented. Various analogs have been successfully tested against fungal strains, including Candida albicans, Fusarium oxysporum, and Alternaria alternata.[5][7] For instance, certain compounds exhibited excellent activity against Rhizopus oryzae, comparable to the standard drug griseofulvin.[3] This broad-spectrum antifungal activity makes the scaffold a promising starting point for the development of novel antimycotic agents.
Table 1: Representative Antimicrobial Activity of 2-Amino-4H-chromene Derivatives
| Compound Class/Reference | Target Microorganism | Activity Metric (MIC, µg/mL) | Key Structural Features |
| Subbareddy et al., 2018[4] | S. aureus | 9.3 | Specific substituted aromatic aldehyde and resorcinol precursors. |
| Afifi et al., 2017a[4] | Gram-positive bacteria & Fungi | 0.007 - 0.49 | Fused 4H-benzo[h]chromene structures. |
| Aminkhani et al., 2019[2] | S. aureus, B. anthracis | Potent activity reported | Synthesized from orcinol, various aldehydes, and malononitrile. |
| Kumar et al., 2024[5] | S. aureus, E. coli, C. albicans | Good to Excellent | Varied substitutions on the aldehyde and phenol components. |
| Shah et al.[3] | R. oryzae | Excellent (compared to Griseofulvin) | Naphthol-derived chromenes with pyrazole substituents. |
Section 3: Unraveling the Mechanism of Action
The precise mechanism by which 2-amino-4H-chromenes exert their antimicrobial effects is an active area of investigation, with evidence pointing towards multiple potential cellular targets. This multi-target potential is highly advantageous, as it can reduce the likelihood of rapid resistance development.
Based on current research, the primary proposed mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: Certain chromene derivatives are believed to interfere with essential bacterial enzymes like DNA gyrase and topoisomerases.[9] These enzymes are critical for managing DNA topology during replication and transcription. Their inhibition leads to catastrophic DNA damage and ultimately, cell death.
-
Disruption of Cell Membrane Integrity: The chromene scaffold may interact with and disrupt the phospholipid bilayer of microbial cell membranes.[9] This action compromises the membrane's structural integrity and barrier function, leading to the leakage of essential cytoplasmic contents and cell lysis.
-
Inhibition of Key Metabolic Enzymes: Some studies suggest that chromenes can inhibit enzymes vital for cellular growth and energy production, such as cytochrome P450-dependent enzymes in fungi (e.g., CYP51).[6] Inhibition of CYP51, for example, disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: Proposed antimicrobial mechanisms of action for 2-amino-4H-chromene derivatives.
Section 4: Experimental Protocols for Antimicrobial Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential. The following section details a robust workflow for progressing from a newly synthesized compound to a validated antimicrobial 'hit'.
Workflow: From Synthesis to Antimicrobial Hit Validation
Caption: A self-validating workflow for the evaluation of novel antimicrobial compounds.
Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a gold-standard method for quantifying the antimicrobial potency of a compound. Its self-validating nature comes from the inclusion of positive (known antibiotic), negative (no drug), and sterility controls.
Objective: To determine the lowest concentration of a 2-amino-4H-chromene derivative that visibly inhibits the growth of a target microorganism.
Materials:
-
96-well microtiter plates (sterile)
-
Synthesized and purified 2-amino-4H-chromene compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Microbial inoculum, adjusted to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: In the first column of wells, add 100 µL of the stock solution of your test compound (e.g., at 256 µg/mL), resulting in a total volume of 200 µL. This is your highest concentration.
-
Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mix thoroughly, then transfer 100 µL from the second to the third, and so on, down to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient (e.g., 128, 64, 32... down to 0.25 µg/mL).
-
Control Wells:
-
Column 11 (Positive Control): Perform a serial dilution of the standard antibiotic.
-
Column 12, Row A-D (Negative/Growth Control): These wells will contain only broth and the microbial inoculum.
-
Column 12, Row E-H (Sterility Control): These wells will contain only sterile broth to check for contamination.
-
-
Inoculation: Dilute the 0.5 McFarland standard inoculum as per CLSI guidelines. Add the specified volume of this diluted inoculum to all wells except the sterility controls.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). The negative control wells should be turbid, and the sterility control wells should be clear. The MIC of the positive control should fall within its expected range, validating the assay's accuracy.
Section 5: Future Perspectives and Conclusion
The 2-amino-4H-chromene nucleus is a robust and versatile scaffold that continues to yield compounds with significant antimicrobial properties.[10][11] Its synthetic tractability allows for extensive exploration of structure-activity relationships, a critical factor in optimizing lead compounds.[12] Future research should focus on several key areas:
-
Mechanism Deconvolution: Employing advanced techniques like transcriptomics and proteomics to definitively identify the cellular targets of the most potent compounds.
-
Combating Resistance: Evaluating lead compounds against multidrug-resistant (MDR) clinical isolates to ascertain their efficacy in clinically relevant scenarios.
-
Improving Pharmacokinetics: Modifying the scaffold to enhance properties like solubility, metabolic stability, and oral bioavailability, which are crucial for translating in vitro activity into in vivo efficacy.
-
Synergy Studies: Investigating the potential for 2-amino-4H-chromene derivatives to work synergistically with existing antibiotics, which could restore the efficacy of older drugs and reduce the required dosage.
References
- Shah, N. K., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences. [Link]
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- Aminkhani, A., et al. (2019). Highly Efficient One-Pot Three-Component Synthesis and Antimicrobial Activity of 2-Amino-4H-chromene Derivatives. Journal of Heterocyclic Chemistry. [Link]
- Rostami, B., et al. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. [Link]
- ResearchGate. (n.d.). Synthesis of 2-amino-4H-chromenes. [Link]
- Asian Journal of Research in Chemistry. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. [Link]
- Ordóñez-Hernández, L., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]
- Gouda, M. A., et al. (2024). Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. Scientific Reports. [Link]
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- Saini, R. K., et al. (2023). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Journal of Drug Delivery and Therapeutics. [Link]
- Sawant, R. L., & Kolekar, G. B. (n.d.). Some biologically active compounds including 2-amino-4H-chromene moiety. IntechOpen. [Link]
- Afifi, T. H., et al. (2017). Design, synthesis, and docking studies of 4H-chromene and chromene based azo chromophores: a novel series of potent antimicrobial and anticancer agents. Current Organic Synthesis. [Link]
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- Patil, S. B. (2025). A Green Method Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromene Derivatives.
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A Technical Guide to the Antifungal Activity of 2-Amino-4H-chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 4H-Chromene Scaffold
The 4H-chromene scaffold is a privileged heterocyclic system found in a variety of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] This structural motif, a fusion of a benzene ring with a pyran ring, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, which includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Among its various derivatives, the 2-amino-4H-chromene series has emerged as a particularly promising class of compounds in the search for novel antifungal agents.[6][7] The rising incidence of invasive fungal infections, coupled with the growing challenge of drug resistance to existing therapies, necessitates the exploration of new chemical entities with potent and broad-spectrum antifungal activity.[7] This guide provides an in-depth technical overview of the synthesis, antifungal activity, structure-activity relationships, and proposed mechanisms of action of 2-amino-4H-chromene derivatives, along with detailed protocols for their evaluation.
Synthesis: The Efficiency of Multicomponent Reactions
The synthesis of 2-amino-4H-chromene derivatives is predominantly achieved through one-pot, three-component reactions (MCRs).[8][9] This approach is highly favored for its operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step.[9][10] The most common MCR for this scaffold involves the condensation of an aromatic aldehyde, an active methylene compound (typically malononitrile), and a phenol or naphthol derivative.[8][11]
A variety of catalysts have been employed to facilitate this reaction, ranging from basic catalysts like piperidine and triethylamine to more environmentally benign options such as ionic liquids and nanoparticles.[6][8][11] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired 2-amino-4H-chromene products.[6]
Caption: Generalized multicomponent synthesis of 2-amino-4H-chromenes.
In Vitro Antifungal Activity
Numerous studies have demonstrated the significant in vitro antifungal activity of 2-amino-4H-chromene derivatives against a wide range of fungal pathogens, including clinically relevant Candida species and phytopathogenic fungi.[6][11][12] The potency of these compounds is often comparable to or even exceeds that of standard antifungal drugs like fluconazole.[11] The table below summarizes the antifungal activity of some representative 2-amino-4H-chromene derivatives.
| Compound ID | R1 | R2 | Fungal Strain | MIC (µg/mL) | Reference |
| 1 | H | 4-Cl | Candida albicans | ≤ Fluconazole MIC | [11] |
| 2 | H | 4-Br | Candida albicans | ≤ Fluconazole MIC | [11] |
| 3 | H | 4-CN | Candida parapsilosis | ≤ Fluconazole MIC | [11] |
| 4 | H | 2-NO2 | Candida tropicalis | ≤ Fluconazole MIC | [7] |
| 5 | 6,7-methylenedioxy | 4-Br | Candida glabrata | ≤ Fluconazole MIC | [11] |
| 6 | 5,7-dimethoxy | 4-Br | Candida krusei | ≤ Fluconazole MIC | [7] |
| 7 | H | - | Rhizoctonia solani | EC50 = 17.43 mg/L | [12] |
| 8 | - | - | Alternaria alternata | Good activity | [6] |
Structure-Activity Relationship (SAR) Insights
The antifungal potency of the 2-amino-4H-chromene scaffold can be significantly modulated by the nature and position of substituents on the aromatic rings.[3][13] Analysis of the available literature allows for the deduction of several key SAR trends.
-
Position 4 (Aryl Ring): The substituent on the aryl ring at position 4 plays a crucial role in determining antifungal activity. Electron-withdrawing groups, such as halogens (Cl, Br) or a cyano group (CN), often enhance potency.[11][13]
-
Chromene Ring Substituents: Substitution on the benzo part of the chromene ring also influences activity. For instance, methoxy or methylenedioxy groups can modulate the lipophilicity and electronic properties of the molecule, impacting its interaction with the fungal target.[7][11]
-
Amino Group at Position 2: The 2-amino group is generally considered essential for activity, likely participating in key hydrogen bonding interactions with the target enzyme.[14]
-
Cyano Group at Position 3: The 3-cyano group is a common feature in active compounds and is believed to contribute to the overall electronic properties and binding affinity of the molecule.[7][11]
Caption: Key structure-activity relationships for 2-amino-4H-chromenes.
Mechanism of Antifungal Action
The precise mechanism of antifungal action for 2-amino-4H-chromene derivatives is an active area of investigation, with evidence pointing towards the inhibition of key fungal enzymes.[7][11]
Inhibition of Cytochrome P450 14α-demethylase (CYP51): A primary proposed mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[7][11] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have suggested that 2-amino-4H-chromene derivatives can bind to the active site of CYP51, interacting with key amino acid residues and the heme cofactor, thereby blocking the demethylation of lanosterol.[11]
Caption: Proposed mechanism of action via CYP51 inhibition.
Other Potential Targets: Some studies also suggest that these compounds may have other cellular targets. For instance, certain chromene derivatives have been investigated as inhibitors of topoisomerase, an enzyme involved in DNA replication and repair.[7][11] This dual-targeting ability could be advantageous in overcoming drug resistance.
Experimental Protocols for Antifungal Evaluation
A standardized approach is crucial for the reliable evaluation of the antifungal activity of novel 2-amino-4H-chromene derivatives. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a fungus.[15][16]
Materials:
-
Test compounds (dissolved in DMSO)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Fungal isolates and quality control strains
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
Procedure:
-
Preparation of Compound Dilutions:
-
Create a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 1%.[18]
-
-
Inoculum Preparation:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[15]
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[15]
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[15]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a growth control (medium + inoculum) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.[15]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
-
Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of a compound that kills the fungus.[15]
Procedure:
-
Following MIC determination, take an aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate.[15]
Caption: Workflow for MIC and MFC determination.
Conclusion and Future Perspectives
The 2-amino-4H-chromene scaffold represents a highly promising platform for the development of novel antifungal agents. Their straightforward synthesis via multicomponent reactions, coupled with their potent and broad-spectrum antifungal activity, makes them attractive candidates for further investigation. The current understanding of their mechanism of action, primarily through the inhibition of CYP51, provides a solid foundation for rational drug design and optimization.
Future research should focus on:
-
Expanding the chemical diversity of the 2-amino-4H-chromene library to further explore the structure-activity landscape and identify compounds with improved potency and selectivity.
-
In-depth mechanistic studies to elucidate the precise molecular interactions with fungal targets and to explore potential secondary mechanisms of action.
-
Evaluation of the in vivo efficacy and safety profiles of the most promising lead compounds in animal models of fungal infections.
-
Addressing potential resistance mechanisms and designing derivatives that can overcome them.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of new 2-amino-4H-chromene-based antifungal drugs to combat the growing threat of fungal infections.
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A Technical Guide to 2-Amino-4H-chromen-4-one: A Privileged Scaffold in Medicinal Chemistry
Abstract
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy in drug design. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of new drugs. This technical guide provides an in-depth exploration of the 2-amino-4H-chromen-4-one core, a quintessential privileged scaffold. We will delve into its fundamental chemical properties, versatile synthesis methodologies, and its remarkable breadth of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate the exploitation of this remarkable scaffold in modern drug discovery.
Introduction: The Concept of Privileged Scaffolds and the Rise of this compound
The term "privileged scaffold," first introduced by Evans et al., describes molecular structures that can serve as ligands for diverse biological targets.[1] These frameworks are not merely inert skeletons; they possess inherent structural and electronic features that enable favorable interactions with a variety of protein families. The chromone ring system, a bicyclic oxygen-containing heterocycle, is a prominent example of such a scaffold, found in numerous natural products and synthetic compounds with significant pharmacological activities.[2][3]
The this compound moiety, in particular, has garnered substantial attention due to its synthetic accessibility and its impressive range of biological effects.[4][5] This guide will elucidate the key attributes that contribute to its privileged status and showcase its potential in addressing a multitude of therapeutic challenges.
The Privileged Nature of the this compound Scaffold
The versatility of the this compound core stems from a combination of key structural and physicochemical properties:
-
Rigid Bicyclic Core: The fused ring system provides a degree of conformational rigidity, which can be advantageous for binding to specific protein pockets by reducing the entropic penalty upon binding.
-
Hydrogen Bonding Capabilities: The presence of the amino group (a hydrogen bond donor) and the carbonyl group (a hydrogen bond acceptor) allows for crucial interactions with amino acid residues in target proteins.
-
Three-Dimensional Diversity: The scaffold allows for the introduction of substituents at multiple positions, enabling the exploration of three-dimensional chemical space to optimize potency and selectivity.
-
Synthetic Tractability: As will be discussed, the this compound core can be readily synthesized through multicomponent reactions, facilitating the rapid generation of diverse compound libraries for high-throughput screening.[6][7]
Synthetic Strategies: Building the this compound Core
A significant advantage of the this compound scaffold is its accessibility through efficient and often environmentally benign synthetic routes. One-pot multicomponent reactions (MCRs) are particularly prominent in this regard.[8]
General One-Pot Multicomponent Synthesis
A common and highly efficient method involves the condensation of a substituted phenol (or naphthol), an aldehyde, and a malononitrile derivative. This reaction can be catalyzed by a variety of catalysts, including bases, acids, and even metal-organic frameworks.[5]
Experimental Protocol: Catalyst-Free One-Pot Synthesis of 2-Amino-4H-chromene Derivatives[5]
This protocol describes a general, environmentally friendly procedure for the synthesis of 2-amino-4H-chromene derivatives.
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Substituted resorcinol or naphthol (1.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenolic compound (1.0 mmol) is prepared in ethanol (5 mL).
-
The reaction mixture is refluxed for a specified time (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The solid is then dried under vacuum to yield the pure 2-amino-4H-chromene derivative.
Causality and Insights: This catalyst-free approach is advantageous due to its simplicity, reduced cost, and lower environmental impact. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. The choice of solvent can influence reaction rates and yields, with ethanol often being a good choice due to its ability to dissolve the reactants and its relatively low toxicity.[7]
Figure 1. Generalized workflow for the one-pot synthesis of this compound derivatives.
A Spectrum of Biological Activities
The this compound scaffold has been shown to exhibit a remarkable array of biological activities, making it a highly attractive starting point for drug discovery programs in various therapeutic areas.[9][10]
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives.[6] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[11][12]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by aberrant kinase activity. The this compound scaffold has proven to be an effective template for the design of potent kinase inhibitors. For example, derivatives have been developed that show inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology.[13] More recently, 4H-chromen-4-one derivatives have been identified as a new class of Rho Kinase (ROCK) inhibitors, which are potential targets for treating diabetic retinopathy.[14]
Figure 2. Mechanism of action for this compound derivatives as kinase inhibitors.
Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in optimizing the anticancer activity of this scaffold. For instance, the introduction of specific substituents on the aryl ring at the 4-position can significantly impact potency and selectivity.[11] A study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues demonstrated that substitutions on the phenyl ring at the 6-position could lead to compounds with low micromolar cytotoxicity against a wide range of tumor cells.[11][15]
| Compound | Substitution at C6 | Cell Line | IC50 (µM) | Reference |
| 5a | Phenyl | CCRF-CEM | >50 | [11] |
| 5q | 3',5'-dimethoxyphenyl | CCRF-CEM | 2.1 | [11] |
| CXL017 | 3',5'-dimethoxyphenyl | HL-60/MX2 | 1.8 | [12] |
Table 1: Comparative cytotoxic activity of this compound derivatives.
Neuroprotective and Neuromodulatory Activities
Beyond oncology, the this compound scaffold has shown promise in the realm of neuroscience. Certain derivatives have been found to exhibit neuroprotective properties, potentially through the modulation of various targets, including sigma receptors.[16][17] Sigma receptors are implicated in a number of neurological and neurodegenerative disorders, such as Alzheimer's disease.[16]
Other Therapeutic Areas
The versatility of this scaffold extends to a wide range of other biological activities, including:
-
Anti-inflammatory: Inhibition of inflammatory pathways.
-
Antimicrobial: Activity against various bacterial and fungal strains.[7]
-
Antiviral: Including activity against HIV.[9]
-
Anticoagulant: Demonstrating the broad applicability of this chemical motif.[9]
Case Study: Dual Kinase-Bromodomain Inhibition
An exciting development in the field is the discovery that some kinase inhibitors, including those based on chromone-like scaffolds, also exhibit activity against bromodomains.[18] Bromodomains are epigenetic readers that recognize acetylated lysine residues and are emerging as important cancer targets. The ability to rationally design single molecules that can inhibit both a kinase and a bromodomain represents a novel strategy for creating polypharmacological agents with potentially enhanced efficacy and reduced potential for drug resistance.[18] This dual-targeting capability further solidifies the "privileged" status of the this compound scaffold.
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for medicinal chemistry research. Its synthetic accessibility, coupled with its proven ability to interact with a diverse array of biological targets, ensures its relevance in the ongoing search for novel therapeutics. Future research will likely focus on:
-
Expanding Chemical Diversity: Utilizing advanced synthetic methodologies to create novel libraries with even greater structural complexity.
-
Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the specific molecular targets of active compounds.
-
Rational Design of Polypharmacology: Intentionally designing derivatives that modulate multiple, disease-relevant targets to achieve synergistic effects.
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The 2-Amino-4H-Chromene Scaffold: A Nature-Inspired Blueprint for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Tale of Two Chromenes - Nature's Endowment and Synthetic Ingenuity
The chromene, or benzopyran, ring system is a quintessential "privileged scaffold" bountifully distributed throughout the natural world.[1][2] This heterocyclic framework forms the structural bedrock of numerous natural products, including flavonoids, tocopherols (Vitamin E), and coumarins, each endowed with a vast spectrum of biological activities.[2][3] Nature's extensive use of the chromene core has, for centuries, provided humanity with vital medicines and therapeutic agents. It is this rich legacy that has inspired medicinal chemists to explore the synthetic space around the chromene nucleus.
This guide delves into a specific, synthetically derived embellishment of this natural blueprint: the 2-amino-4H-chromene moiety. While the core benzopyran structure is of natural origin, the 2-amino-4H-chromene scaffold as a distinct entity is predominantly a product of synthetic chemistry.[4] Its exploration has been driven by the pursuit of enhanced pharmacological profiles, leveraging the inherent biological compatibility of the parent ring system. This document provides a comprehensive overview of this "nature-inspired" scaffold, focusing on its synthesis, diverse pharmacological landscape, and the underlying principles that govern its activity.
I. The Synthetic Cornerstone: Multi-Component Reactions (MCRs) for 2-Amino-4H-Chromene Synthesis
The rapid and efficient construction of molecular diversity is a paramount goal in drug discovery. For the 2-amino-4H-chromene scaffold, the one-pot, three-component reaction (3-MCR) is the overwhelmingly favored synthetic strategy.[5] This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified workup procedures.[6]
The archetypal 3-MCR for 2-amino-4H-chromenes involves the condensation of an aromatic aldehyde, malononitrile, and a phenol or naphthol derivative. The reaction is typically catalyzed by a base, which can range from simple organic amines like piperidine or diethylamine to various solid-supported and environmentally benign catalysts.[5]
Causality in Experimental Design: The Choice of Catalyst
The selection of a catalyst is a critical determinant of reaction efficiency, yield, and environmental impact ("greenness").
-
Homogeneous Base Catalysts (e.g., Piperidine, DBU): These are highly effective due to their excellent solubility in common organic solvents, ensuring high reactivity. However, their removal from the reaction mixture can be challenging, often requiring aqueous workups and chromatographic purification.[4][5]
-
Heterogeneous Catalysts (e.g., MgO, MOFs, Functionalized Silica): These catalysts exist in a different phase from the reaction mixture, allowing for easy separation by simple filtration. This simplifies product purification and enables catalyst recycling, aligning with the principles of green chemistry.[5]
-
Natural and Green Catalysts: In recent years, there has been a surge in the use of catalysts derived from natural sources or those that are inherently environmentally friendly. Examples include baker's yeast, lemon juice, and water as a solvent, which drastically reduce the ecological footprint of the synthesis.[5]
A Generalized Experimental Protocol for 3-MCR Synthesis
The following protocol is a representative example for the synthesis of a 2-amino-4H-chromene derivative.
Reaction: Synthesis of 2-amino-4-(4-bromophenyl)-3-cyano-5,7-dimethoxy-4H-chromene.
Materials:
-
4-Bromobenzaldehyde (1.3 mmol)
-
Malononitrile (1.3 mmol)
-
3,5-Dimethoxyphenol (1.3 mmol)
-
Piperidine (0.26 mmol, catalytic amount)
-
Ethanol (15 mL)
Procedure:
-
To a 50 mL round-bottom flask, add 4-bromobenzaldehyde, malononitrile, and 3,5-dimethoxyphenol in a 1:1:1 molar ratio.
-
Add ethanol as the solvent.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for approximately 20 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to yield the pure product.
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow for MCR Synthesis and Purification
Caption: General workflow for the isolation and characterization of compounds.
-
Extraction: The process begins with the extraction of metabolites from a natural source (e.g., plant material) using appropriate solvents. For synthetic products, this step is replaced by the reaction workup.
-
Chromatographic Separation: The crude extract or synthetic mixture is subjected to various chromatographic techniques, such as Column Chromatography (CC) and High-Performance Liquid Chromatography (HPLC), to separate it into individual components.
-
Structure Elucidation: The pure compounds are then analyzed using a suite of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the nature of the chromophore.
-
IV. Future Perspectives and Conclusion
The 2-amino-4H-chromene scaffold stands as a testament to the power of nature-inspired synthetic chemistry. While not a natural product in the strictest sense, its origins are deeply rooted in the privileged benzopyran structures that are ubiquitous in the natural world. The development of efficient, green, and high-throughput synthetic methodologies, particularly multi-component reactions, has unlocked access to vast chemical libraries based on this scaffold.
The extensive research into their anticancer, antimicrobial, and other pharmacological properties has established 2-amino-4H-chromenes as a highly valuable pharmacophore in modern drug discovery. The continued exploration of structure-activity relationships, coupled with in-silico modeling and the development of novel synthetic strategies, will undoubtedly lead to the discovery of new therapeutic agents based on this versatile and potent molecular framework. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.
References
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- Synthesis of 2‐amino‐4H‐chromenes. (n.d.).
- Structures of 2-amino-4H-chromene compounds with significant biological activities. (n.d.).
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI. [Link]
- Some examples of biologically active 2-amino-4H-benzochromene compounds. (n.d.).
- Some biologically active compounds including 2-amino-4H-chromene moiety. (n.d.).
- Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
- Representative 4H‐chromenes in natural products, pharmaceutical agents and drug candidates. (n.d.).
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Methodological & Application
Application Note: High-Efficiency One-Pot Synthesis of 2-Amino-4H-chromen-4-one Derivatives
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the one-pot synthesis of 2-amino-4H-chromen-4-one derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive compounds. We present and contrast two robust, multicomponent reaction (MCR) protocols: a classic base-catalyzed approach using piperidine and a modern, eco-friendly method employing a "green" catalyst derived from agro-waste. This guide emphasizes not only the step-by-step execution of these protocols but also the underlying mechanistic principles and the rationale behind critical experimental choices, empowering researchers to adapt and optimize these methods for their specific molecular targets.
Introduction: The Significance of the 2-Amino-4H-chromene Scaffold
The 4H-chromene ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds.[1] These benzopyran derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Specifically, the 2-amino-4H-chromene core is a key pharmacophore in molecules developed for cancer therapy and as central nervous system agents.[3]
Traditional multi-step syntheses of these compounds are often laborious, time-consuming, and generate significant chemical waste. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering high atom economy, procedural simplicity, and the ability to generate molecular diversity efficiently.[3][4] This note focuses on the three-component condensation of an aromatic aldehyde, malononitrile, and a phenol derivative (such as resorcinol, naphthol, or dimedone) to rapidly construct the 2-amino-4H-chromene skeleton.[5][6]
General Reaction Workflow and Mechanism
The one-pot synthesis of 2-amino-4H-chromenes proceeds through a domino reaction sequence, typically initiated by a base or acid catalyst. The generally accepted mechanism involves three key steps:
-
Knoevenagel Condensation: The catalyst activates the aldehyde and malononitrile, leading to the formation of a benzylidenemalononitrile intermediate (a Michael acceptor).
-
Michael Addition: The phenolic hydroxyl group, often deprotonated by the catalyst, acts as a nucleophile and attacks the activated double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization/Tautomerization: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the phenoxide onto one of the nitrile groups, followed by tautomerization to yield the stable 2-amino-4H-chromene product.
The efficiency and success of this cascade are highly dependent on the choice of catalyst, which modulates the rate and selectivity of each step.
Figure 1. High-level workflow for the one-pot synthesis.
Protocol I: Classic Piperidine-Catalyzed Synthesis
This protocol details a widely used and effective method employing piperidine, a secondary amine that acts as a basic organocatalyst.[7] It efficiently promotes both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization steps.[8]
Mechanistic Rationale
Piperidine's efficacy stems from its dual role. It can deprotonate the active methylene group of malononitrile to form a reactive enolate for the Knoevenagel condensation.[8] Concurrently, it deprotonates the phenolic hydroxyl group, generating a phenoxide ion that is a potent nucleophile for the Michael addition. This dual activation pathway ensures the reaction cascade proceeds smoothly in a single pot.
Figure 2. Key stages in the piperidine-catalyzed reaction.
Detailed Experimental Protocol
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Malononitrile: 1.1 mmol
-
Phenolic compound (e.g., Resorcinol): 1.0 mmol
-
Piperidine: 0.2 mmol (20 mol%)
-
Ethanol (95%): 5 mL
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and the phenolic compound (1.0 mmol).
-
Add 5 mL of ethanol to the flask and stir the mixture at room temperature for 2-3 minutes to achieve partial dissolution.
-
Add piperidine (0.2 mmol) to the reaction mixture using a micropipette.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, a solid precipitate will usually form. If not, reduce the solvent volume under reduced pressure or add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol (2 x 3 mL) to remove unreacted starting materials and catalyst.
-
Recrystallize the solid from hot ethanol to obtain the pure this compound derivative.
-
Dry the purified product under vacuum. Characterize by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Key Insights & Troubleshooting
-
Catalyst Loading: While 20 mol% is effective, catalyst loading can be optimized. Lower amounts may slow the reaction, while excessive amounts can lead to side products.
-
Solvent Choice: Ethanol is a good general-purpose solvent. For less soluble reactants, a mixture of ethanol and DMF or using reflux conditions may be necessary.
-
Reaction Time: Electron-withdrawing groups on the aromatic aldehyde generally lead to faster reaction times, while electron-donating groups can slow the reaction down.
Representative Data
| Entry | Aromatic Aldehyde | Phenolic Compound | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Resorcinol | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Resorcinol | 1.0 | 95 |
| 3 | 4-Nitrobenzaldehyde | Resorcinol | 0.5 | 96 |
| 4 | 4-Methoxybenzaldehyde | Resorcinol | 2.5 | 88 |
| 5 | Benzaldehyde | 2-Naphthol | 2.0 | 90 |
| 6 | 4-Chlorobenzaldehyde | Dimedone | 1.5 | 94 |
Yields are for isolated, purified products. Data is representative and may vary.
Protocol II: Green Synthesis Using Agro-Waste Catalyst
Reflecting the principles of green chemistry, this protocol utilizes a catalyst derived from the ash of fruit peels, such as orange or pomegranate peel.[9][10] These catalysts are inexpensive, environmentally benign, and surprisingly effective, often leveraging the presence of basic metal oxides (e.g., K₂O, CaO) and a porous structure. This method is often enhanced by microwave irradiation to accelerate the reaction.[9]
Rationale and Advantages
The primary advantage is sustainability. This approach avoids the use of potentially toxic and volatile organic bases like piperidine.[9] The catalyst is prepared from a renewable resource, reducing both cost and environmental impact. Microwave-assisted heating provides rapid and uniform energy distribution, dramatically reducing reaction times from hours to minutes and often improving yields.[9][10]
Catalyst Preparation (Example: Water Extract of Orange Peel Ash - WEOFPA)
-
Collect fresh orange peels and wash them thoroughly with distilled water.
-
Dry the peels in a hot air oven at 100-110 °C for 24 hours.
-
Place the dried peels in a ceramic crucible and incinerate them in a muffle furnace at 600-700 °C for 4-5 hours until a fine, white-to-grey ash is obtained.
-
Allow the ash to cool to room temperature.
-
To prepare the aqueous extract, suspend 10 g of the ash in 100 mL of deionized water and stir vigorously for 1 hour.
-
Filter the suspension. The resulting clear filtrate is the catalyst solution (WEOFPA), which can be used directly.
Detailed Experimental Protocol (Microwave-Assisted)
Materials:
-
Aromatic aldehyde: 1.0 mmol
-
Malononitrile: 1.1 mmol
-
Phenolic compound (e.g., Resorcinol): 1.0 mmol
-
Water Extract of Orange Fruit Peel Ash (WEOFPA) catalyst: 4 mL
-
Ethanol: 2-3 drops (as a co-solvent)
Procedure:
-
In a 10 mL microwave-safe reaction vial, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and the phenolic compound (1.0 mmol).
-
Add 4 mL of the prepared WEOFPA catalyst solution and a few drops of ethanol to aid solubility.
-
Seal the vial and place it in a scientific microwave reactor.
-
Irradiate the mixture at 180 W for 4-5 minutes.[9] Monitor the internal temperature and pressure according to the instrument's safety guidelines.
-
After irradiation, cool the vial to room temperature.
-
A solid product will typically have precipitated. Collect the solid by vacuum filtration.
-
Wash the product with cold water (2 x 5 mL).
-
Recrystallize the crude product from hot ethanol to yield the pure compound.
Key Insights & Troubleshooting
-
Catalyst Potency: The basicity and catalytic activity of the ash can vary depending on the fruit source and calcination temperature. It is advisable to first optimize the reaction with a model substrate.
-
Microwave Parameters: Power and time are critical. Over-irradiation can lead to decomposition. Start with the recommended parameters and optimize as needed.
-
Solvent-Free: Many variations of this method work under solvent-free conditions, where the reactants are ground together with the solid ash catalyst before heating.[11]
Representative Data (Microwave-Assisted)
| Entry | Aromatic Aldehyde | Phenolic Compound | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Resorcinol | 5 | 94 |
| 2 | 4-Chlorobenzaldehyde | Resorcinol | 4 | 96 |
| 3 | 4-Nitrobenzaldehyde | Resorcinol | 4 | 97 |
| 4 | 4-Methoxybenzaldehyde | Resorcinol | 6 | 90 |
| 5 | Benzaldehyde | α-Naphthol | 5 | 91 |
| 6 | 4-Chlorobenzaldehyde | Dimedone | 5 | 95 |
Yields are for isolated, purified products. Data is representative and may vary.[9]
Conclusion
The one-pot, three-component synthesis of 2-amino-4H-chromen-4-ones is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The classic piperidine-catalyzed protocol offers reliability and simplicity for standard laboratory synthesis. For laboratories focused on sustainable practices, the use of agro-waste-derived catalysts, particularly when coupled with microwave technology, provides an outstanding green alternative that offers faster reaction times and excellent yields.[9][10] Researchers are encouraged to use these protocols as a foundation, optimizing conditions and expanding the substrate scope to build diverse libraries of chromene derivatives for biological screening and drug discovery programs.
References
- Shaaban, M., Mayhoub, A. S., & Farag, A. M. (2012). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Molecules, 17(8), 9193-9203.
- Patel, V. R., Patel, P. S., & Patel, K. C. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 125(4), 755-761.
- Maleki, A., Kamalzare, M., & Ghamari, N. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(24), 13611-13621.
- Badiger, K. B., Kamanna, K., Hanumanthappa, R., Devaraju, K. S., Giddaerappa, G., & Sannegowda, L. K. (2022). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Polycyclic Aromatic Compounds, 42(5), 2281-2298.
- Various Authors. (n.d.). Synthesis of 2‐amino‐4H‐chromenes. ResearchGate.
- Nagy, M., Csomos, P., & Keglevich, G. (2021). PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4 H -chromenes containing a phosphonate or phosphine oxide moiety. Organic & Biomolecular Chemistry, 19(28), 6266-6274.
- Haque, M. A., Hossen, M. A., & Islam, M. S. (2023). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. Catalysts, 13(3), 563.
- Various Authors. (n.d.). Synthesis of 2-amino-4H-chromenes derivatives. ResearchGate.
- Goswami, S. V., Pendalwar, S. S., & Bhusare, S. R. (2016). An expedient one-pot approach for the synthesis of 2-amino-4H-chromenes catalyzed by 3-nitrophenylboronic acid. Chemistry & Biology Interface, 6(3), 171-176.
- Martinez-Vargas, A., et al. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 25(21), 5003.
- Acevedo-Sánchez, M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307.
- Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions (Review). Chemistry of Heterocyclic Compounds, 53(6-7), 651-667.
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Application Note & Protocols: A Researcher's Guide to the Three-Component Synthesis of 2-Amino-4H-chromenes
Abstract: This comprehensive guide provides an in-depth exploration of the one-pot, three-component reaction for the synthesis of 2-amino-4H-chromenes, a scaffold of significant interest in medicinal chemistry and drug development. We delve into the underlying reaction mechanism, offer a detailed and validated experimental protocol, and present a comparative analysis of various catalytic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient synthetic strategy.
Scientific Introduction: The Significance of the 2-Amino-4H-chromene Scaffold
The 4H-chromene nucleus is a privileged heterocyclic system found in a variety of natural products, including alkaloids, flavonoids, and tocopherols.[1] Derivatives of 2-amino-4H-chromene, in particular, have garnered substantial attention from the scientific community due to their diverse and potent biological activities. These compounds have been reported to exhibit a wide pharmacological spectrum, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.[1][2][3][4] Their structural motif serves as a versatile pharmacophore for the development of novel therapeutic agents, making their efficient synthesis a critical area of research.[4]
The most prominent and atom-economical method for constructing this scaffold is the one-pot, three-component reaction (MCR) of an aldehyde, malononitrile, and an activated phenol (such as resorcinol, α-naphthol, or β-naphthol).[5] This convergent approach allows for the rapid generation of molecular complexity from simple, readily available starting materials, aligning with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps.[2][6]
Reaction Mechanism: A Cascade Pathway
The formation of the 2-amino-4H-chromene ring system proceeds through a domino or cascade sequence of reactions, typically initiated by a base or acid catalyst. The generally accepted mechanism involves an initial Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization and tautomerization.[2][7]
Step 1: Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aldehyde (I) and malononitrile (II). The catalyst (e.g., piperidine) abstracts an acidic proton from malononitrile, generating a carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic Knoevenagel adduct, an arylidene malononitrile (III).[8]
Step 2: Michael Addition: The activated phenol (IV), in the presence of the base, forms a phenoxide ion. This nucleophile then attacks the electron-deficient β-carbon of the Knoevenagel adduct (III) in a conjugate or Michael addition, forming intermediate (V).
Step 3: Intramolecular Cyclization & Tautomerization: The final step involves an intramolecular cyclization where the hydroxyl group attacks one of the nitrile groups. This is followed by a tautomerization to yield the thermodynamically stable 2-amino-4H-chromene final product (VI).
Below is a diagram illustrating this mechanistic pathway.
Caption: The Knoevenagel-Michael cascade mechanism for chromene synthesis.
Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-amino-4H-chromene derivative using a simple and effective organocatalyst, piperidine. This method is widely cited for its simplicity and effectiveness.[9][10]
Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Resorcinol (1 mmol, 110.1 mg)
-
Piperidine (0.2 mmol, ~20 µL)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol).
-
Solvent Addition: Add 15 mL of ethanol to the flask and place a magnetic stir bar inside.
-
Catalyst Addition: Add piperidine (0.2 mmol) to the mixture using a micropipette.
-
Reaction Execution: Attach a reflux condenser and stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (using a mobile phase such as 30% ethyl acetate in n-hexane).[11]
-
Product Formation: Stirring is typically continued for several hours (e.g., 2-20 hours, depending on the specific substrates).[9] A precipitate will often form as the reaction proceeds.
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), the solid product is isolated by vacuum filtration using a Buchner funnel.
-
Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials or catalyst. The product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4H-chromene derivative.[12]
The workflow for this synthesis is visualized in the diagram below.
Caption: Step-by-step workflow for 2-amino-4H-chromene synthesis.
Comparative Analysis of Catalytic Systems
While piperidine is a classic and effective catalyst, a wide array of other catalytic systems have been developed to improve yields, shorten reaction times, and enhance the "green" profile of the synthesis. The choice of catalyst can significantly impact the reaction efficiency and conditions. Below is a comparative table summarizing various approaches.
| Catalyst System | Key Reactants | Solvent | Temperature | Typical Yield (%) | Key Advantages & Reference |
| Piperidine | Aldehyde, Malononitrile, Phenol | Ethanol | Room Temp. | 80-95% | Simple, inexpensive, mild conditions.[9] |
| Nano ZnO | Aldehyde, Malononitrile, Dimedone | Ethanol | Reflux | ~90% | Heterogeneous, reusable catalyst, fast reaction.[6][13] |
| Silver Nanoparticles (AgNp) | Aldehyde, Malononitrile, Resorcinol | Water | Room Temp. | ~94% | Green solvent (water), high yield, short time.[11] |
| Nano-SiO₂ | Aldehyde, Malononitrile, Resorcinol | Water | 70 °C | 90-96% | Reusable, energy-efficient, green medium.[2] |
| Magnetic Nanoparticles (MNPs@Cu) | Aldehyde, Malononitrile, Phenol | Solvent-free | 90 °C | 90-98% | Easily separable (magnetic), reusable, high yield.[12][14] |
| Pyridine-2-carboxylic acid (P2CA) | Aldehyde, Malononitrile, Dimedone | Water-EtOH | Reflux | up to 98% | Recyclable, excellent green metrics (high atom economy).[15] |
Causality Behind Catalyst Choice:
-
Homogeneous bases like piperidine are effective due to their ability to readily deprotonate malononitrile, initiating the Knoevenagel condensation. However, their removal can sometimes require an additional purification step.[10]
-
Heterogeneous nanocatalysts (e.g., Nano ZnO, MNPs) offer a significant advantage in terms of catalyst recovery and reusability.[2][12][14] Their high surface area often leads to enhanced catalytic activity. The magnetic nature of MNPs makes their separation particularly straightforward, requiring only an external magnet.[12]
-
Reactions in water catalyzed by systems like AgNp or Nano-SiO₂ are highly desirable from an environmental standpoint, avoiding the use of volatile organic solvents.[2][11]
Conclusion and Future Outlook
The three-component synthesis of 2-amino-4H-chromenes stands as a powerful and efficient tool in synthetic and medicinal chemistry. Its operational simplicity, high atom economy, and the ability to generate diverse libraries of biologically active molecules underscore its importance. The ongoing development of novel, reusable, and environmentally benign catalytic systems continues to broaden the applicability and sustainability of this reaction. Researchers can select the most appropriate protocol based on factors such as desired reaction time, available equipment, and green chemistry considerations. The versatility of this reaction ensures its continued relevance in the quest for new therapeutic agents.
References
- Title: Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes Source: Letters in Applied NanoBioScience, 2021. URL:[Link]
- Title: Nano-SiO2 as a Reusable Nanocatalyst Promoted Green Synthesis of 2-Amino-4H-Chromenes in an Aqueous Solution Source: Micromachines, 2022. URL:[Link]
- Title: One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst Source: RSC Advances, 2019. URL:[Link]
- Title: Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives Source: ProQuest, 2021. URL:[Link]
- Title: Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives Source: Taylor & Francis Online, 2023. URL:[Link]
- Title: Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing Source: Molecules, 2021. URL:[Link]
- Title: Synthesis procedure of 2‐amino‐4H‐chromene derivatives Source: ResearchG
- Title: Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol Source: Molecules, 2022. URL:[Link]
- Title: One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst Source: NIH National Library of Medicine, 2019. URL:[Link]
- Title: Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives Source: ResearchG
- Title: Highly Efficient One‐Pot Three‐Component Synthesis and Antimicrobial Activity of 2‐Amino‐4H‐chromene Derivatives Source: ChemistrySelect, 2021. URL:[Link]
- Title: Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives Source: Der Pharma Chemica, 2015. URL:[Link]
- Title: Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity Source: Journal of Chemical Sciences, 2012. URL:[Link]
- Title: Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing Source: MDPI, 2021. URL:[Link]
- Title: A Novel Three Component Synthesis of 2-Amino-4H-Chromenes Derivatives Using Nano Zno C
- Title: The model Knoevenagel–Michael reaction for the synthesis of the 2-amino-4H-benzo[h]chromene-3-carbonitrile (4g)
- Title: Three-Component Process for the Synthesis of 2-Amino-2-chromenes in Aqueous Media Source: ResearchG
- Title: Organocatalytic Michael–Knoevenagel–Hetero-Diels–Alder Reactions: An Efficient Asymmetric One-Pot Strategy to Isochromene Pyrimidinedione Derivatives Source: ACS Public
- Title: Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium Source: MDPI, 2019. URL:[Link]
- Title: (Open Access) A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst (2017) Source: SciSpace. URL:[Link]
- Title: Results of one-pot three-component synthesis of 2-amino-4H-chromenes Melting point (°C)
- Title: A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst Source: Arabian Journal of Chemistry, 2017. URL:[Link]
- Title: Three-component process for the synthesis of 2-amino-2-chromenes in aqueous media Source: ElectronicsAndBooks. URL:[Link]
- Title: (PDF) ChemInform Abstract: Efficient Synthesis of 2-Amino-4H-chromene Derivatives in the Presence of Piperazine-Functionalized Fe 3 O 4 /SiO 2 Magnetic Nanoparticles as a New Heterogeneous Reusable Catalyst under Solvent-Free Conditions.
- Title: Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b] Source: University of Malta, 2023. URL:[Link]
- Title: Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst Source: RSC Advances, 2024. URL:[Link]
- Title: Microwave-Assisted One-Pot Synthesis of 2-Amino-2-chromenes Using Piperazine as a Catalyst Under Solvent-Free Conditions Source: ResearchG
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L-proline catalyzed synthesis of 2-Amino-4H-chromenes
Application Note & Protocol
L-Proline Catalyzed Synthesis of 2-Amino-4H-Chromenes: A Robust and Green Approach for Medicinal Chemistry Scaffolds
Introduction: The Significance of the Chromene Scaffold
The 2-amino-4H-chromene framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic drug candidates.[1][2] Molecules incorporating this moiety exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5] Given their therapeutic potential, the development of efficient, cost-effective, and environmentally benign methods for their synthesis is a paramount objective for researchers in medicinal chemistry and drug development.
This application note details a highly efficient, one-pot, three-component synthesis of 2-amino-4H-chromenes catalyzed by the natural amino acid L-proline. This organocatalytic method stands as a superior alternative to traditional syntheses, which often rely on harsh reagents or complex procedures.[6] By leveraging a multicomponent reaction (MCR) strategy, this protocol offers significant advantages in terms of atom economy, operational simplicity, and adherence to the principles of green chemistry.[7][8]
The L-Proline Advantage: A Bifunctional Organocatalyst
L-proline has emerged as a powerhouse in organocatalysis due to its unique combination of features.[7] As a naturally occurring, inexpensive, and non-toxic amino acid, it presents a sustainable catalytic option.[2][9] Its true efficacy lies in its bifunctional nature; the secondary amine acts as a Lewis base (or forms a nucleophilic enamine), while the carboxylic acid functions as a Brønsted acid.[9] This dual-activation capability allows L-proline to orchestrate complex transformations within a single reaction vessel, often with high efficiency and selectivity.[10] In the context of 2-amino-4H-chromene synthesis, L-proline expertly catalyzes the sequential reaction cascade, minimizing side product formation and maximizing yield.
Proposed Reaction Mechanism
The L-proline catalyzed three-component synthesis proceeds through a well-orchestrated cascade of three key steps. The bifunctional nature of L-proline is critical for activating the substrates at each stage.
-
Knoevenagel Condensation: The reaction initiates with the L-proline-catalyzed condensation between an aromatic aldehyde and malononitrile. The secondary amine of L-proline reversibly reacts with the aldehyde to form an iminium ion intermediate. This activation dramatically increases the electrophilicity of the carbonyl carbon, facilitating a rapid attack by the carbanion of malononitrile (which is generated by a base or the amine of L-proline) to form the α-cyanocinnamic nitrile derivative (Knoevenagel adduct).
-
Michael Addition: The activated phenol derivative (e.g., resorcinol, naphthol) then acts as a nucleophile in a conjugate Michael addition to the electron-deficient Knoevenagel adduct. The acidic proton of L-proline can assist in activating the adduct, while the basic amine can facilitate the deprotonation of the phenol's hydroxyl group, enhancing its nucleophilicity.
-
Intramolecular Cyclization & Tautomerization: The resulting Michael adduct intermediate undergoes a rapid intramolecular O-cyclization. The phenoxide oxygen attacks the nitrile carbon, forming the six-membered chromene ring. A final tautomerization step yields the thermodynamically stable 2-amino-4H-chromene product and regenerates the L-proline catalyst, allowing it to re-enter the catalytic cycle.
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Amino-4H-chromenes
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the efficient, rapid, and environmentally benign synthesis of 2-amino-4H-chromenes, a scaffold of significant interest in medicinal chemistry and drug discovery. We will explore the application of microwave-assisted organic synthesis (MAOS) to the one-pot, three-component condensation reaction that forms the chromene core. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice to streamline the synthesis of these valuable heterocyclic compounds. The methodologies described herein leverage the principles of green chemistry to deliver high yields in remarkably short reaction times.
Introduction: The Significance of 2-Amino-4H-chromenes and the Microwave Advantage
The 2-amino-4H-chromene nucleus is a privileged heterocyclic scaffold renowned for its diverse and potent pharmacological activities.[1][2][3] These compounds have demonstrated applications as antimicrobial, anti-inflammatory, antiviral, and anticancer agents, making them highly valuable targets in modern drug discovery programs.[3][4][5]
Traditionally, the synthesis of these molecules involved multi-step procedures with long reaction times and often resulted in moderate yields. The advent of multicomponent reactions (MCRs) has provided a more convergent and atom-economical approach.[1] When coupled with microwave-assisted organic synthesis (MAOS), the efficiency of this process is dramatically enhanced. Microwave irradiation offers a significant advantage over conventional heating methods by utilizing dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture.[6][7] This interaction leads to a rapid and uniform rise in temperature throughout the reaction medium, drastically accelerating reaction rates and often leading to higher yields and cleaner product profiles.[6][8] This guide details a robust protocol that combines the elegance of MCRs with the speed and efficiency of microwave technology.
Reaction Mechanism and Scientific Rationale
The microwave-assisted synthesis of 2-amino-4H-chromenes is typically achieved via a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a reactive phenol derivative (such as α/β-naphthol or resorcinol). The reaction is generally facilitated by a catalytic amount of a base.
The plausible mechanism proceeds through the following sequential steps:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aromatic aldehyde and malononitrile. The active methylene group of malononitrile attacks the carbonyl carbon of the aldehyde, which, after dehydration, yields an electron-deficient arylidene malononitrile intermediate (a-ß unsaturated nitrile).
-
Michael Addition: The phenolic reactant (e.g., β-naphthol) then acts as a nucleophile in a Michael 1,4-addition to the activated double bond of the arylidene malononitrile intermediate. This step forms a new carbon-carbon bond.
-
Intramolecular Cyclization & Tautomerization: The intermediate then undergoes an intramolecular cyclization where the hydroxyl group of the phenol attacks one of the nitrile groups. A subsequent tautomerization leads to the formation of the stable 2-amino-4H-chromene aromatic system.
The use of microwave energy is particularly effective as it accelerates each of these steps, especially the initial condensation and the final cyclization, leading to the entire sequence being completed in mere minutes.[4][9]
Caption: Plausible reaction mechanism for the three-component synthesis of 2-amino-4H-chromenes.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
β-Naphthol (or other suitable phenolic compounds like α-naphthol, resorcinol)
-
Catalyst: Ammonium acetate is commonly used.[1] Greener alternatives include water extracts of pomegranate or lemon peel ash (WEPPA/WELFSA).[4][9]
-
Solvent: Ethanol, water, or solvent-free conditions are often employed.[1][2]
-
-
Equipment:
-
Dedicated Microwave Reactor (e.g., CEM Discover, Biotage Initiator) with appropriate pressure-rated glass reaction vessels (5-10 mL) and magnetic stir bars.
-
Standard laboratory glassware (beakers, flasks).
-
Filtration apparatus (Büchner funnel).
-
Balance (analytical or top-pan).
-
Melting point apparatus.
-
General Protocol for Microwave-Assisted Synthesis
This protocol is a representative example using β-naphthol.
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and β-naphthol (1.0 mmol, 144 mg).
-
Catalyst and Solvent Addition: Add the catalyst, for example, ammonium acetate (~0.2 mmol, 15 mg).[1] Add 2-3 mL of ethanol as the solvent. Note: For solvent-free conditions, omit the ethanol and ensure the reactants are well-mixed.[4][10]
-
Microwave Irradiation: Securely cap the vessel and place it in the cavity of the microwave reactor. Irradiate the mixture with a set temperature of 100-120°C (power is typically modulated automatically to maintain temperature) for a duration of 3-9 minutes.[2] Monitor the reaction pressure to ensure it remains within safe limits.
-
Product Isolation and Work-up: After irradiation is complete, allow the vessel to cool to room temperature (or use the instrument's automated cooling). A solid product will typically precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol or an ethanol-water mixture to remove any unreacted starting materials or catalyst.
-
Drying and Characterization: Allow the purified product to air-dry or dry in a vacuum oven. The product is often obtained in high purity, and its identity and purity can be confirmed by melting point, FT-IR, and NMR spectroscopy.[9]
Workflow Diagram
Caption: General experimental workflow for microwave-assisted chromene synthesis.
Data Presentation: Representative Results
The microwave-assisted protocol consistently delivers excellent results across a range of substrates. The following table summarizes typical outcomes reported in the literature.
| Entry | Aromatic Aldehyde | Phenolic Component | Catalyst/Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | β-Naphthol | Ammonium Acetate / EtOH | 5 | 85 | [1] |
| 2 | 4-Chlorobenzaldehyde | β-Naphthol | Sr₂As₂O₇ / H₂O | 6 | 95 | [2] |
| 3 | 4-Methoxybenzaldehyde | β-Naphthol | FeTiO₃ / Solvent-free | 4 | 96 | [10] |
| 4 | Benzaldehyde | α-Naphthol | WEPPA / Solvent-free | 3 | 94 | [4][5] |
| 5 | 4-Nitrobenzaldehyde | Resorcinol | WELFSA / MW | 4 | 92 | [9] |
WEPPA: Water Extract of Pomegranate Peel Ash; WELFSA: Water Extract of Lemon Fruit Shell Ash
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Ineffective catalyst or insufficient amount.- Microwave parameters (time, temp) are too low.- Poor absorption of microwave energy (e.g., non-polar solvent). | - Screen different catalysts or increase the catalyst loading.- Increase the reaction time or temperature incrementally.- Use a polar solvent like ethanol or water to improve energy absorption. |
| Formation of Byproducts | - Reaction temperature is too high, causing decomposition.- Reaction time is too long. | - Lower the target temperature.- Monitor the reaction by TLC to determine the optimal reaction time and avoid over-running it. |
| Product is Oily or Difficult to Crystallize | - Presence of impurities.- Incomplete reaction. | - Ensure thorough washing of the crude product.- Attempt recrystallization from a different solvent system (e.g., ethanol, ethyl acetate/hexane).- Confirm reaction completion via TLC before work-up. |
Conclusion
The microwave-assisted, three-component synthesis of 2-amino-4H-chromenes represents a superior, efficient, and green methodology for accessing this important class of heterocyclic compounds.[4] The protocol offers numerous advantages, including drastically reduced reaction times (from hours to minutes), excellent product yields, operational simplicity, and often eliminates the need for tedious chromatographic purification.[9][10] This approach is highly adaptable for the creation of diverse chemical libraries for biological screening and is perfectly suited for the fast-paced environment of modern drug discovery and development.
References
- Shah, N. K., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 126(2), 525-533. [Link]
- Kafi-Ahmadi, L., et al. (2021). One pot three component synthesis of 2-amino-4H-chromene derivatives under microwave irradiation using Sr2As2O7 nanocatalyst. Applied Chemistry Today, 16(60), 153-166. [Link]
- Kantharaju, et al. (2019). A Microwave Accelerated Sustainable Approach for the Synthesis of 2-amino-4H-chromenes Catalysed by WEPPA: A Green Strategy. Current Microwave Chemistry, 6(1), 30-43. [Link]
- Kantharaju, & Khatavi, N. S. (2018). Microwave Accelerated Synthesis of 2-Amino-4H-Chromenes Catalyzed by WELFSA: A Green Protocol.
- Kantharaju, et al. (2020). A Microwave Accelerated Sustainable Approach for the Synthesis of 2-amino-4H-chromenes Catalysed by WEPPA: A Green Strategy.
- Kantharaju, et al. (2019).
- Saleh, T. S., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 571329. [Link]
- Saleh, T. S., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PubMed Central. [Link]
- Pérez-Picaso, L., et al. (2023). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 28(14), 5410. [Link]
- Vankar, S. D., et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 14(26), 18780-18788. [Link]
- Singh, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry, 19, 1726-1793. [Link]
- Chintakrindi, A. (2020). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube. [Link]
- Seetha, N. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. [Link]
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Green Synthesis of 2-Amino-4H-chromen-4-ones: A Guide to Sustainable Methodologies
Introduction: The Imperative for Greener Chemistry in Chromene Synthesis
The 2-amino-4H-chromene scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant pharmacological and biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making them highly valuable in drug discovery and development.[1][2][3] Traditionally, the synthesis of these vital compounds has often relied on methods that involve hazardous organic solvents, harsh reaction conditions, and catalysts that are difficult to recover and reuse. Such approaches not only pose environmental risks but also contribute to higher operational costs and waste generation.
In response to the growing need for sustainable chemical practices, the principles of green chemistry have been increasingly applied to the synthesis of 2-amino-4H-chromenes.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, eco-friendly methods for the synthesis of these important molecules. We will delve into the mechanistic underpinnings of these green approaches, offering detailed, field-proven protocols and insights into the causality behind experimental choices. The methodologies discussed herein prioritize the use of benign solvents, reusable catalysts, and energy-efficient techniques, paving the way for more sustainable and economically viable production of 2-amino-4H-chromene derivatives.
Core Synthetic Strategy: The One-Pot, Three-Component Reaction
The majority of green synthetic routes to 2-amino-4H-chromenes leverage a highly efficient one-pot, three-component reaction. This convergent approach typically involves the condensation of an aldehyde, an active methylene compound (most commonly malononitrile), and a phenolic component (such as resorcinol, α-naphthol, or β-naphthol).[2][4] The elegance of this multi-component reaction (MCR) lies in its atom economy and the formation of multiple bonds in a single synthetic operation, which significantly reduces waste and simplifies the experimental procedure.[2][5]
The general mechanism proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The catalyst and reaction conditions play a crucial role in promoting this cascade efficiently and selectively.
Sources
Synthesis of 2-Amino-4-Aryl-4H-Chromene Analogs: A Detailed Guide to Application and Protocol
Introduction: The Therapeutic Promise of the Chromene Scaffold
The 4H-chromene nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1][2] Among its various derivatives, the 2-amino-4-aryl-4H-chromene analogs have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. These include potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The versatile and readily accessible nature of this heterocyclic system through multi-component reactions has made it an attractive target for drug discovery and development programs.[4]
This comprehensive guide provides an in-depth exploration of the synthesis of 2-amino-4-aryl-4H-chromene analogs. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these synthetic transformations.
Synthetic Methodologies: A Multi-Component Approach
The most prevalent and efficient method for the synthesis of 2-amino-4-aryl-4H-chromene analogs is a one-pot, three-component reaction. This elegant approach involves the condensation of an aromatic aldehyde, an active methylene compound (typically malononitrile), and a phenolic component (such as resorcinol, α-naphthol, or β-naphthol).[5][6] The reaction is typically catalyzed by a base or, in some cases, an acid or a metal catalyst.
The choice of catalyst is a critical parameter that can significantly influence the reaction rate, yield, and overall efficiency. A variety of catalysts have been successfully employed, ranging from simple organic and inorganic bases to more sophisticated catalytic systems.
Catalytic Systems: An Overview
| Catalyst Type | Examples | Key Advantages |
| Organic Bases | Piperidine, Diethylamine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Mild reaction conditions, high yields, readily available.[1] |
| Inorganic Bases | Sodium carbonate, Potassium carbonate | Cost-effective, easy to handle.[5] |
| Nanocatalysts | Nano ZnO, Copper nanoparticles (MNPs@Cu) | High surface area leading to enhanced catalytic activity, recyclability.[4] |
| Green Catalysts | Melamine, Waste snail shells | Environmentally benign, sustainable. |
The selection of the appropriate catalyst often depends on the specific substrates being used and the desired reaction conditions (e.g., solvent, temperature).
Reaction Mechanism: The Domino Cascade
The synthesis of 2-amino-4-aryl-4H-chromenes proceeds through a fascinating domino cascade of three key reactions: Knoevenagel condensation, Michael addition, and intramolecular cyclization.[7]
Sources
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Application Note: Evaluating the Cytotoxic Potential of 2-Amino-4H-chromen-4-one Derivatives
An In-Depth Technical Guide
Introduction: The Therapeutic Promise of the Chromene Scaffold
The 2-amino-4H-chromene scaffold is a bicyclic heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] Notably, this scaffold has garnered significant attention for its potent anticancer activities across a wide range of human cancer cell lines.[3][6] Compounds based on 2-amino-4H-chromene have been shown to induce cell death through various mechanisms, making them attractive candidates for novel therapeutic agent development.[2][6][7]
The initial and most critical step in evaluating these potential anticancer agents is the accurate determination of their cytotoxic effects. This application note provides a comprehensive guide for researchers, offering detailed, field-proven protocols for assessing the cytotoxicity of 2-amino-4H-chromen-4-one derivatives. We will delve into the rationale behind key experimental choices, provide step-by-step methodologies for the widely-used MTT and Sulforhodamine B (SRB) assays, and discuss advanced techniques for elucidating the mechanism of action.
Scientific Rationale: Choosing the Right Cytotoxicity Assay
Cytotoxicity assays are fundamental to drug discovery, providing the first measure of a compound's potential as a therapeutic agent.[8][9] The choice of assay is critical and depends on the compound's expected mechanism of action. The two protocols detailed here, the MTT and SRB assays, measure different cellular parameters and thus provide complementary information.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell population.[10][11] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells. This assay is a gold standard for assessing cell viability and proliferation.[10][11]
-
Sulforhodamine B (SRB) Assay: This assay is based on the quantification of total cellular protein content.[13][14] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15] The amount of bound dye is directly proportional to the cell mass. A key advantage of the SRB assay is that it is independent of cellular metabolic activity and is therefore less prone to interference from compounds that might affect mitochondrial function without directly killing the cells.[15][16]
General Workflow for Cytotoxicity Assessment
A systematic approach is essential for obtaining reliable and reproducible data. The overall workflow involves preparing the test compound, treating cultured cancer cells, performing the cytotoxicity assay, and analyzing the resulting data to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
This protocol provides a step-by-step method for determining cytotoxicity based on cellular metabolic activity.[10][11]
A. Principle Living cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometric analysis, which correlates with the number of viable cells.[10]
B. Materials and Reagents
-
This compound derivative
-
Target cancer cell lines (e.g., MCF-7, T47D, A549, HCT-116)[1][2][7]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
C. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Rationale: A consistent number of healthy, actively dividing cells is crucial for reproducible results. The optimal seeding density prevents overgrowth or sparse cultures, which can affect viability.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.[7]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.1 to 200 µM).[7][8]
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Rationale: A wide concentration range is necessary to generate a complete dose-response curve and accurately determine the IC₅₀. The vehicle control is essential to ensure that the solvent (DMSO) does not contribute to cytotoxicity.
-
-
Exposure Incubation:
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates (formazan crystals) will form in viable cells.
-
Rationale: This incubation period allows for sufficient enzymatic conversion of MTT to formazan without causing toxicity from the MTT reagent itself.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Rationale: Complete solubilization is critical for accurate absorbance readings. Incomplete dissolution is a common source of error.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
D. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol offers a reliable alternative to the MTT assay, based on the measurement of total cellular protein.[13][16]
A. Principle The SRB assay relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular mass.[14]
B. Materials and Reagents
-
All materials from Protocol 1 (excluding MTT solution)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base solution, pH 10.5
C. Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 1-4 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the compound incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
Rationale: TCA fixes the cells by precipitating proteins and macromolecules, ensuring they adhere to the plate bottom for the subsequent staining steps.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash each well five times with slow-running tap water or 1% acetic acid to remove TCA, serum proteins, and unbound components.
-
Remove the final wash and allow the plates to air dry completely.
-
Rationale: Thorough washing is critical to remove any residual medium proteins that would otherwise bind SRB and lead to a high background signal.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Rationale: This allows sufficient time for the stoichiometric binding of the SRB dye to the cellular proteins.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.[14]
-
Allow the plates to air dry completely.
-
Rationale: The acidic wash removes unbound dye while leaving the electrostatically bound dye intact.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the protein-bound dye.
-
Rationale: The basic Tris solution disrupts the electrostatic interaction between the dye and the proteins, releasing the dye into the solution for quantification.
-
-
Data Acquisition:
-
Measure the absorbance at 510 nm using a microplate reader.[13]
-
D. Data Analysis
-
Data analysis is performed identically to the MTT assay (Section D of Protocol 1).
Data Presentation and Interpretation
The results of cytotoxic assays are typically presented as IC₅₀ values. A lower IC₅₀ value indicates greater potency. It is crucial to test compounds against multiple cancer cell lines and, ideally, a non-cancerous cell line to assess for selective toxicity.
Table 1: Example IC₅₀ Data for Hypothetical 2-Amino-4H-chromene Derivatives
| Compound ID | R Group Modification | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| CH-01 | 4-Chlorophenyl | 12.5 | 18.2 | 9.8 |
| CH-02 | 4-Methoxyphenyl | 25.1 | 33.4 | 21.7 |
| CH-03 | 2-Bromophenyl | 8.2 | 11.5 | 6.4 |
| Doxorubicin | Positive Control | 0.9 | 1.2 | 0.7 |
Data is for illustrative purposes only.
Mechanistic Insights: Uncovering the Mode of Cell Death
While IC₅₀ values quantify if a compound is cytotoxic, they do not explain how. Many 2-amino-4H-chromene derivatives are reported to induce apoptosis (programmed cell death).[7][8] Further assays can confirm this mechanism.
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide staining, DNA fragmentation assays, and Caspase-3/7 activity assays can confirm an apoptotic mechanism.[17][18] Chromone-based compounds have been shown to induce apoptosis by increasing reactive oxygen species (ROS) and modulating the expression of Bcl-2 family proteins.[19]
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Application Note: A Guide to In Vitro Anticancer Screening of 2-Amino-4H-chromene Compounds
<
Introduction: The Therapeutic Promise of 2-Amino-4H-chromenes
The 4H-chromene scaffold is a privileged heterocyclic system found in a multitude of natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] Among its derivatives, the 2-amino-4H-chromene-3-carbonitrile core has emerged as a particularly promising pharmacophore in oncology research. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[1][3][4] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes involved in cancer progression like topoisomerase and receptor tyrosine kinases.[3][5][6]
A key advantage of this compound class is its synthetic accessibility. Many 2-amino-4H-chromene derivatives can be efficiently synthesized through one-pot, multi-component reactions, often using environmentally friendly conditions.[1][3][5] This facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel 2-amino-4H-chromene compounds. We will detail robust, field-proven protocols for primary cytotoxicity screening and delve into secondary assays to elucidate potential mechanisms of action, such as apoptosis induction and cell cycle disruption. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure data integrity and reproducibility.
Part 1: Primary Cytotoxicity Screening
The initial step in evaluating any new compound library is to assess its general cytotoxicity against a panel of relevant cancer cell lines. This primary screen helps identify the most potent compounds and determines their IC50 (half-maximal inhibitory concentration) values, a critical parameter for comparing cytotoxic efficacy. Two widely accepted and robust methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on mitochondrial metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][9] The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
2-Amino-4H-chromene compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the chromene compounds in culture medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11] Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[7] A reference wavelength of ~630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein
The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total cellular protein mass, which correlates with the number of cells. A key advantage of the SRB assay is that it is a fixation-based assay, making it less susceptible to interference from compounds that might affect mitochondrial function.[14]
Materials:
-
All materials from the MTT assay, except for the MTT reagent.
-
Trichloroacetic acid (TCA) solution (cold, 10-50% wt/vol)[12][15]
-
Wash solution (1% vol/vol acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)[15]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[12][16]
-
Washing: Carefully discard the supernatant. Wash the plates four to five times with 1% acetic acid to remove unbound dye.[12][16] Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[12][16]
-
Washing: Quickly remove the SRB solution and wash the plates again four times with 1% acetic acid to remove unbound dye.[16]
-
Dye Solubilization: After the plates have air-dried, add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate on an orbital shaker for 5-10 minutes.[15][16]
-
Absorbance Reading: Measure the absorbance at approximately 510 nm.[14][15]
-
Data Analysis: As with the MTT assay, calculate the percentage of cell growth and determine the IC50 value from the dose-response curve.
Summarize the IC50 values obtained from the primary screening in a clear, structured table.
| Compound ID | Target Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Chromene-001 | MCF-7 (Breast) | MTT | 48 | 8.5 ± 0.7 |
| Chromene-001 | HCT-116 (Colon) | MTT | 48 | 12.3 ± 1.1 |
| Chromene-002 | MCF-7 (Breast) | SRB | 48 | 5.2 ± 0.4 |
| Chromene-002 | HCT-116 (Colon) | SRB | 48 | 7.9 ± 0.6 |
| Positive Control | MCF-7 (Breast) | SRB | 48 | 0.05 ± 0.01 |
Part 2: Mechanistic Elucidation - Secondary Assays
Compounds that demonstrate potent cytotoxicity in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Key anticancer mechanisms include the induction of apoptosis (programmed cell death) and disruption of the cell cycle.
Apoptosis Induction Assays
Apoptosis is a critical pathway for eliminating damaged or cancerous cells. Many effective anticancer drugs exert their effects by triggering this process.[1]
This is a gold-standard method for detecting apoptosis.[17] In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore like FITC to label these early apoptotic cells.[17][20] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic or necrotic cells where membrane integrity is compromised.[17] Dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and control cells (1-5 x 10^5 cells per sample)[19]
-
Cold PBS
Procedure:
-
Cell Preparation: Treat cells with the 2-amino-4H-chromene compound at its IC50 concentration for a suitable time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.
Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases.[21] Their activation is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure their activity.[22][23] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7, releasing a substrate for luciferase that generates a light signal.[22]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled 96-well plates suitable for luminescence
-
Treated and control cells
-
Luminometer
Procedure:
-
Assay Setup: Plate and treat cells with the chromene compounds in a white-walled 96-well plate as you would for a cytotoxicity assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[23] Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL of medium).
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Increased luminescence relative to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.
Cell Cycle Analysis
Many anticancer agents function by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from proliferating.[24] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the most common method for analyzing cell cycle distribution.[25] The amount of dye that binds is stoichiometric to the DNA content, allowing for the differentiation of cells in different phases of the cycle.[26]
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Flow cytometer
-
Treated and control cells
-
Cold PBS
-
Cold 70% ethanol
-
PI staining solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100)[26]
Procedure:
-
Cell Preparation: Treat cells with the chromene compound (e.g., at IC50 concentration) for a relevant time period (e.g., 24 hours). Harvest the cells.
-
Fixation: Wash the cells once with cold PBS. Resuspend the cell pellet and, while gently vortexing, add cold 70% ethanol dropwise to fix the cells.[26] Incubate on ice for at least 2 hours or at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash once with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content histogram.[27] Use software with cell cycle analysis algorithms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[27]
Part 3: Exploring Specific Molecular Targets
If mechanistic studies suggest a specific mode of action, further targeted assays can be employed. The 4H-chromene scaffold has been associated with the inhibition of tubulin polymerization and receptor tyrosine kinases like VEGFR-2.
Tubulin Polymerization Assay
Microtubules, polymers of α- and β-tubulin, are crucial for mitosis.[28] Drugs that interfere with tubulin dynamics are potent anticancer agents. An in vitro tubulin polymerization assay can directly measure a compound's effect on microtubule formation. This is often done by monitoring the increase in light scattering or fluorescence as purified tubulin polymerizes into microtubules at 37°C.[28][29]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar), containing purified tubulin, GTP, and a fluorescent reporter.[29][30]
-
Temperature-controlled fluorescence plate reader
-
Positive controls (e.g., Paclitaxel - enhancer) and negative controls (e.g., Nocodazole - inhibitor)
Procedure:
-
Reagent Preparation: Prepare reagents on ice as per the kit manufacturer's protocol. The tubulin reaction mix typically contains tubulin, GTP, glycerol, and a fluorescent reporter in a polymerization buffer.[28]
-
Plate Setup: Pre-warm a 96-well plate to 37°C. Add the test chromene compound, controls, or vehicle to the appropriate wells.
-
Initiate Polymerization: To start the reaction, add the ice-cold tubulin reaction mix to each well.[28]
-
Kinetic Reading: Immediately place the plate in the 37°C plate reader and begin taking fluorescence readings at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.
VEGFR-2 Kinase Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that drives angiogenesis, the formation of new blood vessels essential for tumor growth.[31] Inhibiting its kinase activity is a validated anticancer strategy.[31] In vitro kinase assays measure the transfer of phosphate from ATP to a substrate by the VEGFR-2 enzyme. The effect of an inhibitor is quantified by the reduction in this activity. Luminescence-based assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining after the kinase reaction; a higher signal indicates greater inhibition.[31]
Materials:
-
VEGFR-2 Kinase Assay Kit (e.g., from BPS Bioscience or similar), containing recombinant VEGFR-2 enzyme, kinase buffer, ATP, and substrate.[32][33]
-
Kinase-Glo® MAX reagent (Promega) or similar.
-
White 96-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup: Prepare a master mix containing kinase buffer, ATP, and the appropriate substrate according to the kit protocol.[32]
-
Inhibitor Addition: Add the master mix to the wells, followed by the serially diluted chromene compounds or controls.
-
Enzyme Addition: Initiate the kinase reaction by adding the diluted recombinant VEGFR-2 enzyme to all wells except the "blank" control.[32][34]
-
Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 45-60 minutes).[32][34]
-
Signal Development: Stop the kinase reaction and generate a luminescent signal by adding the Kinase-Glo® reagent to each well. Incubate at room temperature for 10-15 minutes to stabilize the signal.[32][34]
-
Luminescence Reading: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The 2-amino-4H-chromene scaffold represents a fertile ground for the discovery of novel anticancer agents. The systematic in vitro screening approach detailed in this application note provides a robust framework for identifying potent cytotoxic compounds and elucidating their mechanisms of action. By combining primary cytotoxicity screening with secondary assays for apoptosis, cell cycle analysis, and specific molecular target engagement, researchers can efficiently characterize new chemical entities and select the most promising candidates for further preclinical and clinical development. Adherence to these detailed, validated protocols will ensure the generation of high-quality, reproducible data, accelerating the journey from chemical synthesis to potential therapeutic application.
References
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- Cytoskeleton, Inc. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). [Link]
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- Taylor & Francis Online. In vitro and in silico anti-leukemic activity of 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) through inhibition of anti-apoptotic Bcl-2 proteins. [Link]
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Application Notes and Protocols for Antimicrobial Activity Testing of 2-Amino-4H-chromenes
Introduction: The Antimicrobial Potential of 2-Amino-4H-chromenes
The rising tide of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1] Among the myriad of synthetic scaffolds explored, 2-amino-4H-chromenes have emerged as a privileged class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial properties.[2][3][4][5][6] These compounds, accessible through versatile multicomponent reactions, have shown promise against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][5]
The mechanism of action for chromene derivatives can be diverse, ranging from the inhibition of essential enzymes like DNA gyrase to the disruption of bacterial membrane integrity, leading to cell lysis.[3] This multifaceted inhibitory potential makes them attractive candidates for further development in the fight against drug-resistant infections.
This comprehensive guide provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial activity of 2-amino-4H-chromene derivatives. Designed for researchers, scientists, and drug development professionals, these application notes offer a self-validating framework for obtaining reliable and reproducible data, grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Part 1: Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[7][8] This quantitative measure is the gold standard for assessing the potency of a potential new antimicrobial agent. Two principal, complementary methods are employed for this purpose:
-
Broth Microdilution: A quantitative method used to determine the MIC of an antimicrobial agent against a specific organism in a liquid growth medium.[7][8] It involves a serial dilution of the test compound in a 96-well microtiter plate, providing a precise MIC value. This method is considered a reference standard by both CLSI and EUCAST.[9][10]
-
Agar Well/Disk Diffusion: A qualitative or semi-quantitative method that provides a preliminary assessment of antimicrobial activity.[11][12] The test compound diffuses from a well or a paper disk through an agar medium inoculated with the test microorganism. The presence of a clear "zone of inhibition" around the well or disk indicates antimicrobial activity.[11][12][13] The diameter of this zone provides a measure of the compound's efficacy.[11]
A critical aspect of testing synthetic compounds like 2-amino-4H-chromenes is ensuring their proper dissolution. Due to their often hydrophobic nature, a solvent such as Dimethyl Sulfoxide (DMSO) is typically required.[14][15][16] However, it is imperative to control the final concentration of DMSO in the assay, as it can exhibit its own antimicrobial effects at higher concentrations (typically above 2-4%).[14][16][17]
Part 2: Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of MIC values using the broth microdilution method, adapted for novel synthetic compounds and aligned with CLSI and EUCAST guidelines.[7][8][9][18]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the 2-amino-4H-chromene derivative and dissolve it in 100% DMSO to a high concentration (e.g., 10 mg/mL or 1280 µg/mL).[19] Many chromene derivatives are soluble in DMSO.[5]
-
Causality: Using a high concentration stock solution ensures that the final concentration of DMSO in the assay wells remains low (ideally ≤1%) to avoid solvent-induced antimicrobial effects.[14][15]
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Dilute this adjusted suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB for non-fastidious bacteria) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]
-
-
Microtiter Plate Setup and Serial Dilution:
-
Using a sterile 96-well, round-bottom microtiter plate, dispense 100 µL of CAMHB into all wells.[20]
-
Add 100 µL of the 2x final desired highest concentration of the compound (prepared from the stock in CAMHB) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[20] This will create a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Controls:
-
Add 100 µL of the diluted microbial inoculum (prepared in step 2) to each well from column 1 to 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the final test concentration.
-
Essential Controls:
-
Growth Control (Column 11): 100 µL CAMHB + 100 µL inoculum (no compound). This well must show turbidity.
-
Sterility Control (Column 12): 200 µL CAMHB only (no inoculum, no compound). This well must remain clear.
-
Solvent Control: Test the highest concentration of DMSO used in the assay in a separate well with inoculum to ensure it doesn't inhibit growth.
-
Positive Control: Run a parallel assay with a standard antibiotic (e.g., Ciprofloxacin, Gentamicin) with a known MIC range for the quality control strain being tested.
-
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria.[21]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the 2-amino-4H-chromene derivative that completely inhibits visible growth.[7][8]
-
Troubleshooting: Some chromene derivatives are colored. If the compound's color interferes with visual reading, a viability indicator like resazurin can be added, or a plate reader can be used to measure optical density (OD600) before and after incubation.[22] A significant reduction in OD compared to the growth control indicates inhibition.
-
Protocol 2: Agar Well Diffusion Assay
This protocol provides a reliable method for the initial screening of 2-amino-4H-chromenes to qualitatively assess their antimicrobial activity.[11][12][13]
Workflow for Agar Well Diffusion Assay
Caption: General workflow for the agar well diffusion assay.
Step-by-Step Methodology:
-
Media and Compound Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth (approx. 4 mm).
-
Prepare a solution of the 2-amino-4H-chromene derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
-
Inoculum Preparation and Plating:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate to create a uniform "lawn" of bacteria. Allow the plate to dry for 5-10 minutes.[12]
-
-
Well Creation and Sample Application:
-
Using a sterile cork borer (6-8 mm in diameter), aseptically punch uniform wells into the agar.[13]
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound solution into a designated well.
-
Essential Controls:
-
Solvent Control: Add the same volume of the pure solvent (e.g., DMSO) to a separate well. This should not produce a zone of inhibition.
-
Positive Control: Add a solution of a standard antibiotic to another well.
-
-
-
Incubation and Interpretation:
-
Incubate the plates in an inverted position at 35-37°C for 18-24 hours.[11]
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm) using calipers.
-
A larger zone of inhibition generally indicates greater antimicrobial activity. The results are typically interpreted as Susceptible, Intermediate, or Resistant based on standardized zone diameter breakpoints for known antibiotics, though for novel compounds, it serves as a comparative measure of potency.
-
Part 3: Data Presentation and Quality Control
For a self-validating system, all experimental runs must include Quality Control (QC) strains with known susceptibility profiles. This ensures the reliability of the media, reagents, and technique. The tables below provide a template for data presentation and list acceptable QC ranges for common reference strains as per CLSI and EUCAST guidelines.
Table 1: Template for MIC Data of 2-Amino-4H-chromene Derivatives
| Test Microorganism | ATCC® No. | Gram Stain | Compound ID | MIC (µg/mL) | Positive Control (Antibiotic) | QC Strain MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Positive | Chromene-A | 8 | Ciprofloxacin | 0.25 |
| Escherichia coli | 25922 | Negative | Chromene-A | 32 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa | 27853 | Negative | Chromene-A | >128 | Gentamicin | 1 |
| Candida albicans | 90028 | N/A (Fungus) | Chromene-A | 16 | Fluconazole | 0.5 |
| Enterococcus faecalis | 29212 | Positive | Chromene-A | 64 | Ampicillin | 1 |
Table 2: CLSI/EUCAST Quality Control Ranges for Reference Strains
| QC Strain | Antibiotic | MIC Range (µg/mL) | Zone Diameter Range (mm) | Reference |
| E. coli ATCC® 25922 | Ampicillin | 2 - 8 | 16 - 22 | CLSI M100[23][24][25][26] |
| Ciprofloxacin | 0.004 - 0.016 | 30 - 40 | CLSI M100[23][24][25][26] | |
| Gentamicin | 0.25 - 1 | 19 - 26 | EUCAST QC Tables[27][28][29] | |
| S. aureus ATCC® 29213 | Ciprofloxacin | 0.12 - 0.5 | N/A | CLSI M100[23][24][25][26] |
| Oxacillin | 0.12 - 0.5 | N/A | CLSI M100[23][24][25][26] | |
| Vancomycin | 0.5 - 2 | N/A | EUCAST QC Tables[27][28][29] | |
| P. aeruginosa ATCC® 27853 | Gentamicin | 0.5 - 2 | 16 - 21 | CLSI M100[23][24][25][26] |
| Meropenem | 0.25 - 1 | 27 - 33 | EUCAST QC Tables[27][28][29] | |
| E. faecalis ATCC® 29212 | Ampicillin | 0.5 - 2 | N/A | CLSI M100[23][24][25][26] |
| Vancomycin | 1 - 4 | N/A | CLSI M100[23][24][25][26] |
Note: Ranges are subject to annual updates. Always refer to the latest CLSI M100 or EUCAST QC documents.[23][24][25][26][30][31]
Troubleshooting and Interpretation Logic
Caption: Decision tree for troubleshooting variable MIC assay results.[21]
Conclusion
The protocols detailed in this guide provide a robust and standardized framework for assessing the antimicrobial potential of novel 2-amino-4H-chromene derivatives. By adhering to these methodologies, explaining the causality behind each step, and incorporating rigorous quality control measures, researchers can generate high-quality, reproducible data. This is an essential step in the preclinical evaluation of new chemical entities and contributes to the vital global effort to discover and develop the next generation of antimicrobial agents.
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- EUCAST. (n.d.). V 6.1 EUCAST QC Tables Routine and Extended QC. Scribd. [Link]
- Unknown. (2023, November 3).
- Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]
- EUCAST. (2023, March 14).
- Wadhwani, T., et al. (n.d.). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. [Link]
- Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
- Mowbray, R., et al. (2022). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of Microbiological Methods. [Link]
- CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
- de Sá, S. B., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- Sirius Genomics. (2025, September 2).
- Unknown. (2020, November 1). Agar well diffusion assay. YouTube. [Link]
- EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]
- Henrik's Lab. (2021, September 27).
- ResearchGate. (2025, August 6). Influence of DMSO on antifungal activity during susceptibility testing in vitro. [Link]
- ResearchGate. (2015, November 23). Is it safe to use 100% DMSO as a solvent to test plant extracts for their antimicrobial properties?. [Link]
- ASM Journals. (2021, November 18). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. [Link]
- Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology. [Link]
- NIH. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. [Link]
- Gaur, M., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PubMed. [Link]
- ResearchGate. (n.d.). Interpretation of antimicrobial susceptibility testing using EUCAST and CLSI breakpoints: Analysis of agreement. [Link]
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
- UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]
- NIH. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. [Link]
- University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. [Link]
- Hach Support. (n.d.). How can sample turbidity interfere with colorimetric methods?. [Link]
- MDPI. (2024, July 28).
- MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]
- ResearchGate. (2025, August 5). Aqua mediated synthesis of substituted 2-amino-4H-chromenes and in vitro study as antibacterial agents. [Link]
- ResearchGate. (2024, August 22). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?. [Link]
- Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. [Link]
- Letters in Applied NanoBioScience. (2021, May 8). Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. [Link]
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Application Note: 2-Amino-4H-chromen-4-one as a Versatile Building Block for Advanced Heterocyclic Synthesis
Abstract: The chromone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds. Within this class, 2-amino-4H-chromen-4-one stands out as a uniquely versatile and powerful building block for the construction of complex, fused heterocyclic systems. Its strategic arrangement of electrophilic and nucleophilic centers—an enaminone moiety—provides a robust platform for a variety of annulation and domino reactions. This guide offers an in-depth exploration of this compound's reactivity, providing detailed mechanistic insights and field-proven protocols for its application in synthesizing novel chromeno-fused pyridines and quinolines, which are of significant interest to drug development professionals.
The Strategic Importance of the this compound Scaffold
Heterocyclic compounds are foundational to modern pharmacology and materials science. Among these, oxygen-containing systems derived from the chromone nucleus are particularly significant, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The value of a synthetic building block is measured by its ability to efficiently and predictably generate molecular complexity. This compound is an exemplary synthon in this regard. Its enaminone system provides a 1,3-N,C-dinucleophilic site (the amino group and the C3 position) and an electrophilic carbonyl carbon, predisposing it to participate in cascade reactions that rapidly build elaborate molecular architectures from simple precursors. This inherent reactivity makes it a cornerstone for diversity-oriented synthesis in drug discovery programs.
Synthesis of the this compound Building Block
Consistent and reliable access to high-purity starting material is paramount for any synthetic campaign. While numerous specialized derivatives are reported, the parent this compound is typically prepared via established literature methods[2]. A common and effective approach involves the cyclization of a precursor derived from 2-hydroxyacetophenone.
Below is a representative workflow for obtaining the necessary building block, which is the starting point for the subsequent application protocols.
Caption: Mechanistic cascade for the synthesis of Chromeno[2,3-b]quinolin-12-ones.
Protocol: Synthesis of (E)-11-Aryl-7-benzylidene-7,8,9,10-tetrahydro-12H-chromeno[2,3-b]quinolin-12-ones
This protocol is adapted from a validated literature procedure.[2] It serves as a self-validating system; successful execution with a range of substrates confirms the robustness of the method.
Materials:
-
Substituted this compound (1.0 mmol, 1.0 equiv)
-
Substituted 2,6-dibenzylidenecyclohexan-1-one (1.3 mmol, 1.3 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (168 mg, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (8 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To a round-bottom flask, add the substituted this compound (1.0 mmol), the substituted 2,6-dibenzylidenecyclohexan-1-one (1.3 mmol), and DABCO (1.5 mmol).
-
Add DMF (8 mL) to the flask.
-
Place the flask in a preheated oil bath and stir the mixture at 120 °C. The reaction is conducted under an open atmosphere (in air).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The typical reaction time is 6–7 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water (approx. 50 mL) and stir until a solid precipitate forms.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure product.
Data Summary: Substrate Scope and Yields
The versatility of this protocol is demonstrated by its tolerance for various substituents on both reaction partners, consistently providing good yields.[2]
| Entry | R¹ in Chromenone | R² in Benzylidene | Product | Yield (%) |
| 1 | H | H | 3a | 82% |
| 2 | H | 4-Me | 3b | 85% |
| 3 | H | 4-Cl | 3d | 86% |
| 4 | 6-Cl | H | 3l | 75% |
| 5 | 6-Br | 4-Me | 3p | 78% |
| Data adapted from J. Org. Chem. 2022, 87, 15, 10191–10202. | ||||
| [2] |
Domino Annulation for Polysubstituted Chromeno[2,3-b]pyridinones
Domino reactions, where a single event triggers a cascade of bond-forming transformations, represent the pinnacle of synthetic efficiency. This compound is an ideal substrate for such processes. A notable example is the DBU-promoted pseudo-three-component reaction with aromatic aldehydes to form highly functionalized 3-hydroxy-5H-chromeno[2,3-b]pyridinones.[3]
Mechanistic Rationale: A Complex and Elegant Cascade
This reaction is mechanistically distinct from the previous example and showcases the alternative reactivity of the building block. The proposed sequence involves:[3]
-
Intermolecular Nucleophilic Addition: The C3-position of the this compound adds to the carbonyl of the aromatic aldehyde.
-
Michael Cyclization: A second molecule of this compound engages in a Michael addition, followed by cyclization.
-
Intramolecular Epoxidation & Ring Opening: A complex sequence involving epoxidation and subsequent ring-opening leads to the formation of the core heterocyclic system.
-
Aromatization: The final step involves aromatization to yield the stable 3-hydroxy-5H-chromeno[2,3-b]pyridine product.
This intricate pathway highlights the ability to generate significant molecular complexity in a single, atom-economical operation from readily available starting materials.[3]
Protocol: DBU-Mediated Synthesis of 3-Hydroxy-5H-chromeno[2,3-b]pyridinones
This protocol is based on a published, peer-reviewed method.[3]
Materials:
-
Substituted this compound (0.2 mmol, 2.0 equiv)
-
Substituted aromatic aldehyde (0.1 mmol, 1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.02 mmol, 0.2 equiv)
-
Acetonitrile (CH₃CN) (1.0 mL)
-
Sealed reaction tube
Procedure:
-
Combine the substituted this compound (0.2 mmol), the aromatic aldehyde (0.1 mmol), and DBU (0.02 mmol) in a sealed reaction tube.
-
Add acetonitrile (1.0 mL) as the solvent.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by preparative TLC or column chromatography on silica gel to isolate the desired product.
Summary and Future Outlook
This compound has proven itself to be a synthon of immense value, enabling the efficient construction of diverse and complex heterocyclic frameworks. The protocols detailed herein for [3+3] annulations and domino reactions provide reliable and scalable methods for accessing chromeno-fused pyridines and quinolines. The true authority of this building block lies in its predictable, yet versatile, reactivity, which allows chemists to design intricate cascade reactions that build molecular complexity with high atom economy. For researchers in drug discovery, the ability to rapidly generate libraries of such compounds is invaluable. Future work will undoubtedly expand the reaction portfolio of this scaffold, exploring new reaction partners and catalytic systems to unlock novel chemical space.
References
- Title: Synthesis of 2H-Chromeno[2,3-b]tetrahydropyridine Frameworks through Cs2CO3-Promoted Annulation of 2-Amino-4H-chromen-4-ones and 4-Benzylideneoxazol-5(4H)
- Title: [3+3] Annulation Reaction of 2‐Amino‐4H‐chromen‐4‐ones with Cinnamaldehydes or Aromatic Aldehydes and Ethanal in One Pot: Access to 2‐Aryl‐5H‐Chromeno[2,3‐b]pyridin‐5‐ones Source: ResearchG
- Title: Synthesis of 2‐amino‐4H‐chromenes.
- Title: Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol Source: Taylor & Francis Online URL:[Link]
- Title: DBU-Mediated Domino Annulation Reaction of 2-Amino-4H-chromen-4-ones and Aromatic Aldehydes for Synthesis of Polysubstituted 3-Hydroxy-5H-chromeno[2,3-b]pyridinones Source: The Journal of Organic Chemistry, ACS Public
- Title: One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst Source: Journal of Medicinal and Chemical Sciences URL:[Link]
- Title: Synthesis of 2-amino-4H-chromenes derivatives.
- Title: DABCO-Promoted Cyclization of 2-Amino-4H-chromen-4-ones with 2,6-Dibenzylidenecyclohexan-1-ones for the Synthesis of Chromeno[2,3-b]tetrahydroquinoline Source: The Journal of Organic Chemistry, ACS Public
- Title: Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing Source: MDPI URL:[Link]
- Title: Mechanistic descriptions of the synthesis of 2-amino-4 H-chromene scaffolds were given Source: ResearchG
- Title: 2-Amino-4-(nitroalkyl)
- Title: Structures of some 2-amino-4H-chromenes with diverse biological and pharmacological activities.
Sources
The Versatile Scaffold: Harnessing 2-Amino-4H-chromenes for Modern Drug Discovery
The quest for novel molecular entities with therapeutic potential is a cornerstone of drug discovery. Among the myriad of heterocyclic compounds, the 2-amino-4H-chromene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the applications of 2-amino-4H-chromenes in drug discovery, offering insights into their synthesis, mechanisms of action, and protocols for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
The 2-Amino-4H-chromene Core: A Gateway to Diverse Bioactivity
The 2-amino-4H-chromene nucleus, a bicyclic system containing a benzene ring fused to a 4H-pyran ring, is a key structural motif in a multitude of natural products and synthetic compounds.[1][2] Its inherent structural features and the ease of its chemical modification have made it a focal point for medicinal chemists. The diverse pharmacological landscape of these compounds encompasses anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[3][4][5][6] This wide range of activities stems from the ability of the chromene core and its substituents to interact with various biological targets.[4]
Synthetic Strategies: Efficient Access to Chemical Diversity
A significant advantage of the 2-amino-4H-chromene scaffold is its accessibility through straightforward and efficient synthetic methodologies, most notably one-pot, three-component reactions.[1][3][7] This approach allows for the rapid generation of diverse libraries of compounds for biological screening.
A general and widely adopted method involves the condensation of an aromatic aldehyde, malononitrile, and a phenol or naphthol derivative.[1][7] The reaction can be catalyzed by a variety of agents, including bases like triethylamine or piperidine, and can be conducted under various conditions, including conventional heating, microwave irradiation, or even at room temperature.[3][7][8] Green chemistry principles are increasingly being applied, utilizing environmentally benign solvents like water or ethanol and employing reusable catalysts.[7][9][10]
Below is a generalized workflow for the synthesis of a 2-amino-4H-chromene library.
Caption: Generalized workflow for the one-pot synthesis of a 2-amino-4H-chromene library.
Protocol 1: General One-Pot Synthesis of a 2-Amino-4H-chromene Derivative
This protocol describes a representative one-pot synthesis of a 2-amino-4H-chromene derivative using an aromatic aldehyde, malononitrile, and a naphthol derivative.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
β-Naphthol (1 mmol)
-
Triethylamine (0.1 mmol, ~14 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dish
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), β-naphthol (1 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add triethylamine (0.1 mmol) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion & Cooldown: After the reaction is complete (typically 2-4 hours, as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Upon cooling, a solid product will often precipitate. If not, the slow addition of cold water can induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Purification: Dry the product in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Therapeutic Applications: A Multifaceted Approach to Disease
The therapeutic potential of 2-amino-4H-chromenes is vast, with significant research focused on several key areas.
Anticancer Activity
A substantial body of evidence highlights the potent anticancer properties of 2-amino-4H-chromenes against a wide range of human cancer cell lines, including breast, colon, and liver cancer.[2][5] Several derivatives have demonstrated cytotoxic effects comparable or even superior to established chemotherapeutic agents.[5][11]
Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[11][12] Some derivatives have been shown to inhibit key proteins involved in cancer cell survival and proliferation, such as Bcl-2.[13] Furthermore, their potential to inhibit enzymes like topoisomerase, which are crucial for DNA replication in rapidly dividing cancer cells, has also been investigated.[14]
The following diagram illustrates a simplified signaling pathway for apoptosis induction by a hypothetical 2-amino-4H-chromene derivative.
Sources
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- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
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- 11. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Enantioselective Synthesis of Chiral 2-Amino-4H-Chromenes: Application Notes and Protocols
Introduction: The Privileged Scaffold of 2-Amino-4H-Chromenes in Drug Discovery
The 2-amino-4H-chromene framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] These heterocyclic entities exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The therapeutic potential of these molecules is often linked to a specific stereoisomer, with one enantiomer demonstrating significantly higher potency or a different biological effect compared to its mirror image.[4] This critical dependence on stereochemistry underscores the necessity for robust and efficient methods for their enantioselective synthesis, a key challenge in modern drug development.[5]
This comprehensive guide provides an in-depth exploration of the prevailing strategies for the enantioselective synthesis of chiral 2-amino-4H-chromenes, with a focus on organocatalysis. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Principles: Organocatalysis as a Powerful Tool for Asymmetric Synthesis
Asymmetric organocatalysis has emerged as a dominant and versatile strategy for the synthesis of chiral 2-amino-4H-chromenes.[4][6] This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering a sustainable and often complementary alternative to traditional metal-based catalysts. The success of organocatalysis in this context largely hinges on the use of bifunctional catalysts, such as those derived from thiourea and squaramide scaffolds.[1]
These catalysts operate through a dual activation mechanism, simultaneously engaging both the nucleophile and the electrophile via non-covalent interactions, most commonly hydrogen bonding. This intricate molecular recognition and activation within the chiral environment of the catalyst directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.
Mechanistic Insight: The Bifunctional Thiourea-Catalyzed Tandem Michael Addition-Cyclization
A widely employed and highly effective method for the enantioselective synthesis of 2-amino-4H-chromenes is the tandem Michael addition-cyclization reaction. In a typical example, a substituted phenol derivative reacts with an electron-deficient alkene, such as a benzylidenemalononitrile, in the presence of a chiral bifunctional thiourea catalyst.
The proposed mechanism, illustrated below, involves a dual hydrogen-bonding activation. The thiourea moiety activates the electrophile (benzylidenemalononitrile) by forming hydrogen bonds with the nitrile groups, increasing its electrophilicity. Concurrently, the basic amine functionality of the catalyst deprotonates the phenolic hydroxyl group of the nucleophile, enhancing its nucleophilicity. This brings the two reactants into close proximity in a specific orientation, facilitating a highly enantioselective Michael addition. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to yield the final chiral 2-amino-4H-chromene.[4]
Caption: Bifunctional thiourea catalytic cycle.
Experimental Protocols: A Practical Guide
The following protocols are presented as a comprehensive guide for the synthesis of chiral 2-amino-4H-chromenes. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
Protocol 1: Enantioselective Synthesis of 2-Amino-4H-chromenes using a Bifunctional Thiourea Catalyst
This protocol is a generalized procedure based on the highly successful tandem Michael addition-cyclization reaction.
Materials:
-
Substituted phenol (e.g., 2-naphthol, 4-hydroxycoumarin) (1.0 equiv)
-
Substituted benzylidenemalononitrile (1.1 equiv)
-
Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst) (1-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (0.2 mmol, 1.0 equiv) and the chiral bifunctional thiourea catalyst (0.002-0.02 mmol, 1-10 mol%).
-
Solvent Addition: Add the anhydrous solvent (2.0 mL) to the flask and stir the mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Substrate Addition: To the stirring solution, add the substituted benzylidenemalononitrile (0.22 mmol, 1.1 equiv) portion-wise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to 48 hours depending on the substrates and catalyst.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chiral 2-amino-4H-chromene.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 2: Enantioselective Synthesis of 2-Amino-4H-chromenes using a Bifunctional Squaramide Catalyst
This protocol outlines a general procedure utilizing a chiral squaramide catalyst, which often provides excellent enantioselectivity in similar tandem reactions.
Materials:
-
Cyclohexane-1,3-dione or a similar active methylene compound (1.0 equiv)
-
Substituted benzylidenemalononitrile (1.0 equiv)
-
Chiral bifunctional squaramide catalyst (1-10 mol%)
-
Anhydrous solvent (e.g., chloroform, toluene)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a dry vial equipped with a magnetic stir bar, dissolve the chiral bifunctional squaramide catalyst (0.01-0.1 mmol, 1-10 mol%) in the anhydrous solvent (1.0 mL).
-
Reagent Addition: Add the cyclohexane-1,3-dione (0.1 mmol, 1.0 equiv) and the substituted benzylidenemalononitrile (0.1 mmol, 1.0 equiv) to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (typically 12-72 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Purification: Once the reaction is complete, directly load the reaction mixture onto a silica gel column and purify by flash chromatography using a suitable eluent system to isolate the chiral 2-amino-4H-chromene.[1]
-
Characterization and Enantiomeric Excess Determination: Characterize the product and determine the enantiomeric excess as described in Protocol 1.
Data Presentation: Substrate Scope and Performance
The following tables summarize the performance of representative bifunctional thiourea and squaramide catalysts in the enantioselective synthesis of various 2-amino-4H-chromenes, highlighting the broad applicability of these methods.
Table 1: Bifunctional Thiourea-Catalyzed Synthesis of Chiral 2-Amino-4H-chromenes
| Entry | Phenol Derivative | Aldehyde Derivative | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | 2-Naphthol | Benzaldehyde | 10 | 95 | 90 | [4] |
| 2 | 2-Naphthol | 4-Chlorobenzaldehyde | 10 | 98 | 88 | [4] |
| 3 | 4-Hydroxycoumarin | Benzaldehyde | 5 | 92 | 85 | [7] |
| 4 | 4-Hydroxycoumarin | 4-Methoxybenzaldehyde | 5 | 94 | 88 | [7] |
Table 2: Bifunctional Squaramide-Catalyzed Synthesis of Chiral 2-Amino-4H-chromenes
| Entry | Active Methylene Compound | Aldehyde Derivative | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexane-1,3-dione | Benzaldehyde | 10 | 99 | 83 | [1] |
| 2 | Cyclohexane-1,3-dione | 4-Nitrobenzaldehyde | 10 | 97 | 81 | [1] |
| 3 | Dimedone | Benzaldehyde | 5 | 96 | 92 | [8] |
| 4 | Dimedone | 2-Chlorobenzaldehyde | 5 | 95 | 94 | [8] |
Workflow and Logic Visualization
The general workflow for the enantioselective synthesis and analysis of chiral 2-amino-4H-chromenes is depicted in the following diagram.
Caption: General experimental workflow.
Conclusion and Future Perspectives
The enantioselective synthesis of chiral 2-amino-4H-chromenes has been significantly advanced through the development of sophisticated organocatalytic systems. Bifunctional thiourea and squaramide catalysts have proven to be particularly effective, offering high yields and excellent enantioselectivities across a broad range of substrates. The protocols detailed in this guide provide a solid foundation for researchers to access these valuable chiral building blocks.
Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope to include more complex and diverse starting materials, and the application of these synthetic strategies to the total synthesis of biologically active natural products and novel therapeutic agents. The continued exploration of sustainable and green reaction conditions will also be a key driver of innovation in this exciting field.
References
- Gao, Y., & Du, D. M. (2012). Enantioselective synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4H-chromene-3-carbonitriles using squaramide as the catalyst. Tetrahedron Asymmetry, 23(18-19), 1343-1349. [Link]
- Yang, G., Luo, C., Mu, X., Wang, T., & Liu, X. Y. (2012). Highly efficient enantioselective three-component synthesis of 2-amino-4H-chromenes catalysed by chiral tertiary amine-thioureas.
- Merino, P., & Tejero, T. (2015). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Symmetry, 7(3), 1518-1541. [Link]
- Wang, J. (Ed.). (2011). Organocatalyzed Enantioselective Synthesis of 2-Amino-4 H -chromene Derivatives.
- Gao, Y., & Du, D. M. (2012). Enantioselective synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4H-chromene-3-carbonitriles using squaramide as the catalyst. Tetrahedron: Asymmetry, 23(18-19), 1343-1349. [Link]
- Xie, J., & Chen, Y. C. (2011). Organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates. Tetrahedron Letters, 52(40), 5133-5136. [Link]
- Andrés, J. M., Losada, J., & Maestro, A. (2017). Supported and Unsupported Chiral Squaramides as Organocatalysts for Stereoselective Michael Additions: Synthesis of Enantiopure Chromenes and Spirochromanes. The Journal of Organic Chemistry, 82(16), 8444–8454. [Link]
- Zhang, M., Ru, Y., Wang, S., Fu, W., Li, T., Shao, X., Li, Z., & Yang, W. (2024). Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Organic Chemistry Frontiers, 11(13), 3692-3699. [Link]
- Organocatalyzed Synthesis of 2-Amino-4H-Chromenes: An Enantioselective Approach. (n.d.). Bentham Science.
- Shah, N. K., et al. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 125(3), 525-530. [Link]
- Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 14(26), 18635-18647. [Link]
- Wang, J., & Li, H. (2011). One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry, 76(17), 7074-7082. [Link]
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- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient enantioselective three-component synthesis of 2-amino-4H-chromenes catalysed by chiral tertiary amine-thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supported and Unsupported Chiral Squaramides as Organocatalysts for Stereoselective Michael Additions: Synthesis of Enantiopure Chromenes and Spirochromanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phosphonate-Containing 2-Amino-4H-chromenes
Introduction: The Convergence of Privileged Scaffolds for Enhanced Bioactivity
In the landscape of medicinal chemistry and drug discovery, the strategic combination of pharmacophores into novel hybrid molecules is a cornerstone of innovation. This guide focuses on the synthesis of a particularly promising class of compounds: phosphonate-containing 2-amino-4H-chromenes. The 2-amino-4H-chromene core is a well-established "privileged scaffold," appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The introduction of a phosphonate group (C-PO(OR)₂) is a deliberate and strategic modification. Organophosphorus compounds are integral to numerous biological processes, and their incorporation into drug candidates can enhance binding affinity to target enzymes, improve cell membrane permeability, and serve as effective mimics of transition states or phosphate-containing biomolecules[1].
The synergy between the chromene framework and the phosphonate moiety has yielded derivatives with significant therapeutic potential. For instance, various synthesized (2-amino-3-cyano-4H-chromen-4-yl)phosphonates have demonstrated promising in vitro cytotoxicity against cancer cell lines such as human promyelocytic leukemia (HL-60) and adenocarcinomic human alveolar basal epithelial (A549) cells[3][4][5]. Furthermore, antibacterial activity against Gram-positive bacteria has also been reported, highlighting the diverse biological landscape these structures can address[3][4][6].
This document provides a detailed exploration of the predominant synthetic strategy for these valuable compounds—the one-pot, multi-component reaction—offering both mechanistic insights and a practical, step-by-step laboratory protocol.
The Synthetic Cornerstone: Multi-Component Domino Reactions
The most elegant and efficient route to phosphonate-containing 2-amino-4H-chromenes is a one-pot, three-component reaction. This strategy involves the condensation of a salicylaldehyde, an active methylene compound (typically malononitrile or ethyl cyanoacetate), and a dialkyl or trialkyl phosphite. The reaction proceeds through a domino sequence, a cascade of intramolecular reactions that builds molecular complexity in a single synthetic operation, thereby adhering to the principles of green chemistry by minimizing solvent waste and purification steps[7][8].
Mechanistic Insights: A Tale of Two Reactions
The overall transformation is generally accepted to proceed via a two-stage mechanism: a Knoevenagel condensation followed by a phospha-Michael addition[5][9].
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the salicylaldehyde and the active methylene compound (e.g., malononitrile). The catalyst, whether it be an organic base like pentamethyldiethylenetriamine (PMDTA) or an inorganic base like potassium phosphate, deprotonates the active methylene compound, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent dehydration yields a 2-cyanocinnamic nitrile derivative (a Knoevenagel adduct).
-
Phospha-Michael Addition and Cyclization: The phosphite nucleophile then attacks the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct in a phospha-Michael (or Pudovik) reaction, leading to the formation of a new carbon-phosphorus bond[9]. This is followed by an intramolecular cyclization (O-alkylation) where the phenoxide ion attacks the nitrile carbon, leading to the formation of the chromene ring. A final tautomerization yields the stable 2-amino-4H-chromene product.
The workflow for this multi-component synthesis is depicted below:
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates and their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-amino-4H-chromen-4-yl phosphonates [correction of phosphonats] via C-P bond formation catalyzed by nano-rods ZnO under solvent-free condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green synthesis and bioactivity of 2-amino-4H-chromen-4-yl-phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Amino-4H-chromen-4-one Synthesis
This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4H-chromen-4-one and its derivatives. As a Senior Application Scientist, my objective is to provide a comprehensive resource that addresses common challenges, enhances experimental outcomes, and ensures scientific integrity. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve reaction yields and product purity.
Core Synthesis Overview
The synthesis of 2-amino-4H-chromen-4-ones is pivotal in medicinal chemistry due to their wide range of biological activities. A common and direct synthetic route involves the condensation of a 2'-hydroxyacetophenone with a suitable nitrogen source, such as urea or its equivalents, typically under basic conditions. While the reaction appears straightforward, it is often hampered by low yields, side product formation, and purification difficulties. This guide provides expert insights to navigate these challenges effectively.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section is structured in a question-and-answer format to directly address specific issues encountered during the synthesis.
Issue 1: Consistently Low or No Product Yield
Question: My reaction is yielding very little or no this compound. What are the probable causes and how can I optimize the reaction for a better outcome?
Answer: Low or no product formation can be attributed to several factors, including the quality of starting materials, suboptimal reaction conditions, and the choice of reagents. A systematic troubleshooting approach is recommended to identify and resolve the issue.[1]
1. Purity and Quality of Starting Materials:
-
2'-Hydroxyacetophenone: The purity of this starting material is critical. Impurities can interfere with the reaction, leading to low yields.[1] It is advisable to verify the purity of the 2'-hydroxyacetophenone using techniques like NMR or LC-MS before proceeding with the synthesis.
-
Nitrogen Source (Urea/Equivalents): Urea can decompose at high temperatures, which may affect the reaction efficiency. Consider using a more stable urea equivalent, which can often lead to cleaner reactions and improved yields.
2. Optimization of Reaction Conditions:
-
Catalyst and Solvent: The choice of catalyst and solvent plays a crucial role. While various catalysts can be employed, it is essential to select one that is compatible with the specific substrates and reaction conditions. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.[1][2][3]
-
Temperature and Reaction Time: These parameters are interdependent and need to be optimized. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or LC-MS can help determine the optimal reaction time and temperature. Extending the reaction duration or increasing the temperature might be necessary if the reaction is incomplete.
3. Reaction Monitoring:
-
Incomplete Reaction: It is crucial to monitor the reaction to ensure it goes to completion. If starting material is still present after the expected reaction time, adjustments to the reaction conditions are necessary.
Troubleshooting Workflow for Low Yield:
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4H-chromene Synthesis
Welcome to the technical support center for the synthesis of 2-amino-4H-chromenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important class of heterocyclic compounds. 2-Amino-4H-chromenes are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The common synthetic route involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenolic compound (such as resorcinol, α- or β-naphthol, or dimedone).[1][2][4] This guide will help you navigate the nuances of this reaction to optimize your yields and purity.
General Synthetic Protocol
The synthesis of 2-amino-4H-chromenes is typically achieved through a domino Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. A general procedure is as follows:
Experimental Protocol: General Synthesis of 2-Amino-4H-chromenes
-
To a suitable reaction vessel, add the aldehyde (1 mmol), malononitrile (1 mmol), and the phenolic compound (1 mmol).
-
Add the chosen solvent and catalyst.
-
Stir the reaction mixture at the appropriate temperature for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization, typically from ethanol, to afford the pure 2-amino-4H-chromene derivative.[1][4][5][6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-amino-4H-chromenes in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting material quality. Here's a systematic approach to troubleshooting:
-
Catalyst Choice and Loading: The catalyst plays a crucial role. A wide variety of catalysts have been successfully employed, including organocatalysts like L-proline and piperidine, as well as heterogeneous catalysts such as magnetic nanoparticles (MNPs@Cu) and nanocrystalline MgO.[1][2][6][7]
-
Insight: The catalyst facilitates both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition of the phenol. An inappropriate catalyst can lead to the formation of side products or an incomplete reaction.
-
Actionable Advice:
-
If using a base catalyst like piperidine or triethylamine, ensure it is fresh and used in the correct stoichiometric amount (typically 10-20 mol%).
-
Consider switching to a more robust or reusable catalyst. For instance, nanocrystalline MgO has been shown to be highly effective in aqueous media at room temperature.[7] L-proline is a green and reusable catalyst that can be effective.[2]
-
Optimize the catalyst loading. A higher loading doesn't always translate to a better yield and can sometimes promote side reactions.
-
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.
-
Insight: The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates.
-
Actionable Advice:
-
Ethanol and water, or a mixture of the two, are commonly used "green" solvents that often provide good to excellent yields.[2][8][9]
-
Solvent-free conditions have also been reported to be highly effective, often leading to shorter reaction times and higher yields.[1][10]
-
Screen a variety of solvents with different polarities (e.g., acetonitrile, DMF, toluene) to find the optimal one for your specific substrates.
-
-
-
Reaction Temperature and Time:
-
Insight: The reaction is often performed at room temperature or with gentle heating (e.g., 60-90 °C).[1][2] Higher temperatures can sometimes lead to the decomposition of products or the formation of tars.
-
Actionable Advice:
-
If the reaction is sluggish at room temperature, try gentle heating.
-
Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.
-
-
-
Starting Material Quality:
-
Insight: Impurities in the starting materials, particularly the aldehyde, can inhibit the catalyst or participate in side reactions.
-
Actionable Advice:
-
Ensure the aldehyde is pure and free from its corresponding carboxylic acid, which can neutralize basic catalysts. Consider purifying the aldehyde by distillation or recrystallization if necessary.
-
Use freshly distilled or high-purity malononitrile and phenol.
-
-
Question 2: I am observing the formation of significant byproducts. How can I identify and minimize them?
Answer: The most common byproduct is the Knoevenagel adduct formed between the aldehyde and malononitrile. The formation of this intermediate can be favored under certain conditions.
-
Plausible Reaction Mechanism:
Caption: Plausible reaction mechanism for 2-amino-4H-chromene synthesis.
-
Insight: If the Michael addition of the phenol to the Knoevenagel adduct is slow, the adduct can accumulate as a major byproduct.
-
Actionable Advice:
-
Choice of Phenol: Electron-rich phenols (e.g., resorcinol, dimedone) are more nucleophilic and will react faster in the Michael addition step.
-
Catalyst: A catalyst that effectively promotes both the Knoevenagel condensation and the Michael addition is key. Some catalysts may favor one step over the other. Experiment with different types of catalysts (acidic, basic, or bifunctional). For example, pyridine-2-carboxylic acid has been shown to act as a dual acid-base catalyst.[8]
-
Reaction Conditions: Adjusting the temperature or solvent may alter the relative rates of the two key reaction steps.
-
Question 3: My product is difficult to purify. What strategies can I use?
Answer: Purification challenges often arise from the presence of unreacted starting materials, the Knoevenagel adduct, or tar-like byproducts.
-
Actionable Advice:
-
Recrystallization: This is the most common and effective method for purifying 2-amino-4H-chromenes. Ethanol is a widely used solvent for recrystallization.[1][11] If your product is not pure after one recrystallization, a second one may be necessary.
-
Washing: Before recrystallization, washing the crude product with a suitable solvent can remove some impurities. For example, washing with cold diethyl ether can remove unreacted aldehyde.
-
Column Chromatography: If recrystallization fails to yield a pure product, flash column chromatography on silica gel is an alternative.[6] A common eluent system is a mixture of n-hexane and ethyl acetate.[6]
-
Optimize Reaction Work-up: Ensure that the work-up procedure effectively removes the catalyst. For example, if using an acidic or basic catalyst, a neutralization wash may be beneficial. For heterogeneous catalysts, simple filtration is usually sufficient.[1][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the effect of substituents on the aromatic aldehyde on the reaction outcome?
A1: Generally, aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -CN, halides) tend to react faster and give higher yields compared to those with electron-donating groups (e.g., -OCH₃, -CH₃).[1][2] This is because electron-withdrawing groups make the carbonyl carbon of the aldehyde more electrophilic, thus accelerating the initial Knoevenagel condensation.
Q2: Can I use other active methylene compounds instead of malononitrile?
A2: Yes, other active methylene compounds such as ethyl cyanoacetate can also be used in this reaction.[11] However, the reaction conditions may need to be re-optimized.
Q3: Is it possible to scale up this reaction for industrial applications?
A3: Yes, the one-pot nature of this synthesis makes it amenable to scale-up. For industrial applications, the use of solvent-free conditions or green solvents like water and ethanol is highly desirable.[1][8] The use of a recyclable heterogeneous catalyst would also be advantageous for large-scale production.[1][7][10] A gram-scale synthesis has been demonstrated to validate the scalability of some methods.[8]
Q4: How can I ensure the reusability of my catalyst?
A4: For heterogeneous catalysts, after the reaction, the catalyst can be recovered by filtration or, in the case of magnetic nanoparticles, by using an external magnet.[1] The recovered catalyst should then be washed with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed organic material and then dried before being used in a subsequent reaction. The activity of the recycled catalyst should be monitored over several cycles to ensure its stability and performance.[2][8]
Optimized Reaction Conditions: A Comparative Overview
The following table summarizes various optimized reaction conditions for the synthesis of 2-amino-4H-chromenes reported in the literature.
| Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| MNPs@Cu | Solvent-free | 90 | 10-25 min | 90-98 | [1][10] |
| L-proline | EtOH:H₂O (1:1) | 60 | 30-60 min | 85-96 | [2] |
| Nanocrystalline MgO | H₂O | Room Temp. | 20-40 min | 88-95 | [7] |
| Piperidine | Ethanol | Room Temp. | 20 h | 55-74 | [6][12] |
| Pyridine-2-carboxylic acid | H₂O:EtOH (1:1) | Reflux | 10-20 min | 90-98 | [8] |
| [EMIM][OH] (Ionic Liquid) | Water | Microwave (140W) | 2-4 min | 90-95 | [4] |
Logical Workflow for Troubleshooting
Caption: A decision tree for troubleshooting common issues.
References
- Borah, P., et al. (2023). Brønsted acid catalyzed domino multicomponent reactions by employing Liquid assisted Grindstone Chemistry. ResearchGate.
- Maleki, A., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances.
- Hassanabadi, A., et al. (2019). Cu@KCC-1-NH-CS2 as a new and highly efficient nanocatalyst for the synthesis of 2-amino-4H-chromene derivatives. ResearchGate.
- Kumar, A., et al. (2021). Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience.
- Badiger, K. B., et al. (2021). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Polycyclic Aromatic Compounds.
- Maleki, A., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances.
- Behbahani, F. K., & Samaei, S. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research.
- Moghadasi, Z. (2019). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences.
- Patel, H. D., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences.
- Maleki, A., et al. (2020). A novel class of Mx-Sr-Nb-Oy+δ (M = Cr, Cu, Zn, Ag and Cd) nanocomposites as catalyst for the synthesis of 2-amino-4H-chromene derivatives under ultrasound and microwave irradiations. ResearchGate.
- Beigiazaraghbelagh, M., et al. (2024). Experimental and DFT studies on the green synthesis of 2-amino-4H-chromenes using a recyclable GOQDs-NS-doped catalyst. ResearchGate.
- Patil, R. P., et al. (2017). Efficient and green synthesis of 2-amino-4H-chromenes. ResearchGate.
- Rivera, G., et al. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules.
- Kumar, A., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances.
- Moghadam, F. Y., et al. (2018). Sucrose catalyzes synthesis of 2-amino-4H-chromene: Insight to the kinetics. ResearchGate.
- Dekamin, M. G., et al. (2013). Practical, ecofriendly, and highly efficient synthesis of 2-amino-4H-chromenes using nanocrystalline MgO as a reusable heterogeneous catalyst in aqueous media. Journal of the Iranian Chemical Society.
- Aly, A. A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.
- Rivera, G., et al. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
- Shirini, F., & Kamali, F. (2021). Effective and convenient synthesis of 2-amino- 4H-chromenes promoted by melamine as a recyclable organocatalyst. Eurasian Chemical Communications.
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- 1. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmchemsci.com [jmchemsci.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Multicomponent Synthesis of 2-Amino-4H-chromenes
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-amino-4H-chromenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this vital multicomponent reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.
Foundational Knowledge: The Synthesis and Importance of 2-Amino-4H-chromenes
The one-pot, three-component synthesis of 2-amino-4H-chromenes—typically involving an aldehyde, malononitrile, and an activated phenol (like resorcinol, naphthol, or dimedone)—is a cornerstone of modern medicinal chemistry.[1] These chromene scaffolds are prevalent in natural products and are investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3]
The reaction's efficiency, yield, and purity are critically dependent on the catalyst, which orchestrates a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. Selecting the appropriate catalyst is the most crucial decision in designing a successful synthesis.
Catalyst Selection Guide: A Decision-Making Framework
Choosing a catalyst is not a one-size-fits-all process. The optimal choice depends on factors like substrate scope, desired reaction conditions (e.g., solvent, temperature), and downstream requirements like catalyst removal and reusability.
Decision Point: Homogeneous vs. Heterogeneous Catalysis
Your first consideration should be the operational modality.
-
Homogeneous Catalysts: These are soluble in the reaction medium. They often exhibit high activity and selectivity due to excellent substrate-catalyst contact. However, their removal from the reaction mixture can be challenging, often requiring extraction or chromatography. Examples include L-proline, piperidine, and DBU.[2][4]
-
Heterogeneous Catalysts: These exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid medium). Their primary advantage is ease of separation (e.g., by simple filtration or magnetic decantation) and potential for recyclability, which aligns with the principles of green chemistry.[5][6]
Workflow for Catalyst Selection
This workflow helps guide your decision based on experimental priorities.
Caption: Catalyst selection workflow based on experimental priorities.
Comparative Analysis of Common Catalyst Classes
The table below summarizes the performance of various catalyst systems reported in the literature, providing a clear basis for comparison.
| Catalyst Type | Specific Example | Catalyst Loading | Solvent | Temp. (°C) | Avg. Time | Avg. Yield (%) | Reusability | Reference |
| Homogeneous (Organo) | L-Proline | 0.03 g / mmol | EtOH/H₂O (1:1) | 60 | 30-60 min | 85-96 | Yes (5 cycles) | [4] |
| Homogeneous (Base) | DBU | 30 mol% | Water | Room Temp | 6 h | 75-85 | Not reported | [3] |
| Homogeneous (Base) | Piperidine | Catalytic | Ethanol | Reflux | 2-3 h | ~90 | Not reported | [2] |
| Heterogeneous (Nano) | Nanocrystalline MgO | 10 mol% | Water / Neat | Room Temp | 10-30 min | 90-98 | Yes (4 cycles) | [6] |
| Heterogeneous (Magnetic) | (γ-Fe₂O₃-Im-Py)₂WO₄ | 5 mol% | Solvent-free | 90 | 1-2 h | 85-95 | Yes (5 cycles) | [5][7] |
| Heterogeneous (Bio-waste) | Sugar Apple Peel Ash | 75 mg / mmol | Water | Room Temp | 15-25 min | 90-96 | Yes | [2] |
| Heterogeneous (Bio-waste) | Waste Snail Shells | 50 mg / mmol | Water | Room Temp | 20-30 min | 92-97 | Yes | [8] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Troubleshooting Decision Tree
When a reaction fails, a systematic approach is key. Use this decision tree to diagnose the problem.
Caption: A systematic decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
-
Q1: My reaction is very slow. How can I speed it up?
-
Q2: I'm using a heterogeneous catalyst, and its activity drops after the first run. What's wrong?
-
A: This suggests catalyst deactivation or leaching. Ensure your workup procedure effectively cleans the catalyst surface without stripping the active sites. For example, after the reaction, filter or magnetically separate the catalyst, wash it with a solvent like hot ethanol to remove adsorbed products, dry it, and then reuse it.[2][5] If activity loss persists, the catalyst may not be stable under your reaction conditions.
-
-
Q3: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction?
-
A: Generally, aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -CN) react faster and produce higher yields because the electron-deficient carbonyl carbon is more susceptible to nucleophilic attack. Conversely, aldehydes with strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) may react more slowly.[4][6] You may need to increase the catalyst loading or temperature for these substrates.
-
-
Q4: What is the general reaction mechanism I should be aware of?
-
A: The reaction proceeds through a domino sequence. First, the catalyst (often a base) facilitates a Knoevenagel condensation between the aldehyde and malononitrile to form a vinylidene cyanide intermediate. This is followed by a Michael addition of the activated phenol. The final step is an intramolecular cyclization followed by tautomerization to yield the stable 2-amino-4H-chromene product.[11][12]
-
Caption: The accepted domino reaction mechanism for 2-amino-4H-chromene synthesis.
Experimental Protocols
These protocols provide a starting point for your experiments. Always adapt them to your specific substrates and equipment.
Protocol 4.1: General Synthesis using a Heterogeneous Catalyst (Bio-ash)
This protocol is adapted from methodologies using biowaste-derived catalysts, which are noted for their efficiency and green credentials.[2]
-
Setup: In a 25 mL round-bottom flask, add the activated phenol (e.g., 4-hydroxycoumarin, 1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and the catalyst (e.g., sugar apple peel ash, 75 mg).
-
Solvent Addition: Add distilled water (3 mL).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate, 4:1).
-
Workup & Catalyst Recovery: Once the reaction is complete (typically 15-30 minutes), filter the reaction mixture to separate the solid.
-
Catalyst Washing: Wash the recovered solid catalyst with hot ethanol to remove any adsorbed organic material, then filter again. The recovered solid is the catalyst, which can be dried and reused.
-
Product Isolation: Allow the initial filtrate to cool to room temperature. The crude product will precipitate. Filter the precipitate and recrystallize from ethanol to obtain the pure 2-amino-4H-chromene derivative.
Protocol 4.2: Synthesis and Catalyst Recovery using a Magnetic Nanocatalyst
This protocol is based on the use of highly recoverable magnetic catalysts.[5]
-
Setup: In a round-bottom flask, mix the aldehyde (1 mmol), malononitrile (1.2 mmol), the activated phenol (1.2 mmol), and the magnetic nanocatalyst (e.g., (γ-Fe₂O₃-Im-Py)₂WO₄, 5 mol%).
-
Reaction: Stir the mixture under solvent-free conditions at the optimized temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction via TLC until the starting materials are consumed.
-
Catalyst Separation: Cool the reaction mixture to room temperature and add ethyl acetate (10 mL) to dissolve the product. Place a strong external magnet against the side of the flask. The catalyst will be immobilized against the flask wall.
-
Product Isolation: Carefully decant the ethyl acetate solution containing the product. The catalyst remains in the flask.
-
Purification: Evaporate the solvent from the decanted solution to yield the crude product, which can be further purified by recrystallization.
-
Catalyst Reuse: The catalyst remaining in the flask can be washed with fresh solvent, dried, and used directly in subsequent reaction runs.
References
- Borah, P., Soni, A., Singh, V., & Singh, P. P. (2023). Brønsted acid catalyzed domino multicomponent reactions by employing Liquid assisted Grindstone Chemistry.
- Jetir. (2018).
- Darvishi, S., et al. (2022). A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. Scientific Reports. [Link]
- ResearchGate. (n.d.). The proposed mechanism for the formation of 2-amino-4H-chromene-4-carboxylates.
- ResearchGate. (n.d.). Planned mechanism for the synthesis of 2‐amino‐4H‐chromene derivatives.
- Moghadasi, Z. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. [Link]
- ResearchGate. (n.d.). Optimal conditions for the synthesis of 2-amino-4H-chromene derivatives...
- Darvishi, S., et al. (2022). A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process.
- Yadav, G., et al. (2021). Biowaste-Derived Heterogeneous Catalyst for the One-Pot Multicomponent Synthesis of Diverse and Densely Functionalized 2-Amino-4H-Chromenes.
- Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. [Link]
- ijirg. (2017). Multicomponent Synthesis Of 2-Amino-4H-Chromenes Using SLS As Catalyst Under Solvent Free Condition. ijirg. [Link]
- ResearchGate. (n.d.). Optimization of solvent in synthesis of 2-amino-4H-chromene.
- Szlachta, M., et al. (2025).
- OICC Press. (2024). Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. OICC Press. [Link]
- Dekamin, M. G., et al. (2013). Practical, ecofriendly, and highly efficient synthesis of 2-amino-4H-chromenes using nanocrystalline MgO as a reusable heterogeneous catalyst in aqueous media. Chinese Chemical Letters. [Link]
- Frontiers. (n.d.).
- Asadi, S., et al. (2016). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. [Link]
- ResearchGate. (n.d.). Strategy for the synthesis of 2‐amino‐4H‐chromenes.
- ResearchGate. (n.d.). Synthetic route to 2-amino-7-hydroxy-4H- chromenes.
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. oiccpress.com [oiccpress.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-4H-chromen-4-one Products
Welcome to the technical support center for the purification of 2-Amino-4H-chromen-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments and optimize your results.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the work-up and purification of this compound products.
Problem 1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution is supersaturated to a point where the solubility limit is exceeded at a temperature above the melting point of the solute, or when significant impurities are present that disrupt crystal lattice formation.
Causality and Solution Workflow:
-
Reduce the Rate of Cooling: Rapid cooling is a primary cause of oiling out. Slow, gradual cooling allows molecules the time to orient themselves correctly into a crystal lattice. Try allowing the flask to cool slowly to room temperature on the benchtop, followed by gradual cooling in a refrigerator.
-
Solvent System Re-evaluation: The chosen solvent may be too good, meaning the product remains highly soluble even at lower temperatures.
-
Introduce a "Poor" Solvent: The most effective strategy is to use a mixed-solvent system.[1][2] Dissolve your crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) where it is highly soluble. Then, add a hot "poor" solvent (e.g., water, hexane), in which the compound is sparingly soluble, dropwise until the solution becomes faintly cloudy (the saturation point).[1][3] Add a few more drops of the hot "good" solvent to clarify the solution, and then allow it to cool slowly.[3]
-
-
Increase Solution Volume: A solution that is too concentrated can easily become supersaturated. Dilute the solution with more of the hot solvent before cooling to reduce the concentration of both your product and the impurities.
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to act as a nucleation point.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.
-
Problem 2: My final product has a persistent yellow/brown color, even after recrystallization. How can I remove these colored impurities?
Answer:
Colored impurities in the synthesis of chromene derivatives often stem from starting materials, such as substituted salicylaldehydes, or from side-reactions and degradation products formed under the reaction conditions. These impurities can be highly polar and may co-crystallize with your product.
Troubleshooting Steps:
-
Activated Charcoal Treatment:
-
Mechanism: Activated charcoal has a high surface area with a network of pores that readily adsorbs large, flat, aromatic molecules, which are often the source of color.
-
Protocol:
-
Dissolve the crude, colored product in a suitable hot solvent.
-
Add a very small amount (1-2% by weight of your compound) of activated charcoal to the hot solution. Adding too much will adsorb your product and drastically reduce the yield.
-
Keep the solution hot and swirl for 2-5 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Allow the clarified filtrate to cool and crystallize as usual.
-
-
-
Column Chromatography: If recrystallization and charcoal treatment fail, column chromatography is the most effective method for separating compounds based on polarity.[4]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient elution is often most effective.[5] Start with a non-polar solvent system like Hexane/Ethyl Acetate (e.g., 9:1 ratio) and gradually increase the polarity by increasing the proportion of ethyl acetate. The less polar product should elute before the more polar colored impurities.
-
Problem 3: The yield of my purified product is very low after column chromatography. What are the likely causes?
Answer:
Low recovery from column chromatography can be attributed to several factors, from improper column packing to irreversible adsorption of the product on the stationary phase.
Diagnostic Checklist:
-
Was the Sample Loaded Correctly? The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow, concentrated band.[4][6] Using too much solvent for loading will cause the initial band to be too wide, leading to poor separation and broad, dilute fractions.[6]
-
Dry Loading: If your compound is poorly soluble in the starting eluent, consider "dry loading." Dissolve your crude product in a good solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[6]
-
-
Is the Eluent Polarity Correct? If the eluent is not polar enough, your product will move too slowly or may not elute at all. Conversely, if the eluent is too polar, your product will elute too quickly with impurities, resulting in mixed fractions that require re-purification and subsequent loss of material. Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column.
-
Did the Column "Crack"? The column must be kept vertical and the stationary phase must never be allowed to run dry.[4][7] If the solvent level drops below the top of the silica, channels and cracks will form, severely compromising the separation efficiency.
-
Is Your Compound Decomposing on Silica? 2-Amino-4H-chromen-4-ones are generally stable. However, silica gel is slightly acidic and can sometimes cause sensitive compounds to degrade. If you suspect this, you can use deactivated silica (by adding a small percentage of triethylamine to the eluent system) or switch to a different stationary phase like alumina.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying this compound products?
A1: The choice of purification technique depends on the nature and quantity of impurities. The following decision tree provides a general workflow.
Caption: Purification strategy decision tree.
For most syntheses where the reaction goes to high conversion, recrystallization from a suitable solvent (often an alcohol like ethanol, or a mixed system like ethanol/water or ethyl acetate/hexane) is the most efficient first-line method.[3][8] If TLC analysis shows multiple distinct spots or significant streaking, column chromatography is necessary for effective separation.[9][10]
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The ideal solvent system is determined by running analytical TLC plates. The goal is to find a system where the desired product has an Rf value between 0.25 and 0.40 . This provides the best balance, ensuring the compound moves down the column effectively but slowly enough to separate from impurities.
Step-by-Step Protocol for Solvent Selection:
-
Prepare Stock Solutions: Create several mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) in varying ratios.
-
Spot the TLC Plate: Dissolve a small amount of your crude product and spot it on the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a chamber containing one of your prepared solvent systems.
-
Analyze the Result: Visualize the plate under a UV lamp.
-
If the product spot remains on the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of the polar solvent.
-
If the product spot moves with the solvent front (Rf ≈ 1), the solvent is too polar. Decrease the proportion of the polar solvent.
-
Adjust the ratio until the desired Rf is achieved.
-
Table 1: Common Starting Solvent Systems for 2-Amino-4H-chromen-4-ones
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (8:2) | Low-Medium | Good starting point for many derivatives. Separates non-polar impurities. |
| Hexane / Ethyl Acetate (1:1) | Medium | For more polar chromene derivatives. |
| Dichloromethane / Methanol (98:2) | Medium-High | Effective for highly functionalized or polar products that show poor mobility in Hex/EtOAc. |
| Toluene / Acetone (9:1) | Medium | An alternative system if ester-based solvents are not ideal. |
Q3: What analytical techniques are essential to confirm the purity and identity of my final product?
A3: A combination of techniques is required to unambiguously confirm the structure and assess the purity of your this compound derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most critical technique. Look for the characteristic singlet for the proton at the C4 position (H-4), typically appearing around δ 4.5-5.0 ppm.[10] The two protons of the amino group (-NH₂) often appear as a broad singlet around δ 6.5-7.5 ppm. The aromatic protons will appear in the δ 7.0-8.5 ppm region. Integration of the peaks should correspond to the number of protons in the structure.
-
¹³C NMR: Confirms the number of unique carbon atoms and their chemical environment. Look for the characteristic nitrile (-CN) peak around 118-120 ppm and the carbonyl (C=O) peak further downfield.[11]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the chemical formula.[10]
-
Melting Point (m.p.): A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities. Compare your experimental value to literature reports if available.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups. Expect to see characteristic stretches for:
Caption: Analytical workflow for product validation.
References
- Datta, B., & Pasha, M. A. (2012). Glycine catalyzed convenient synthesis of 2-amino-4H-chromenes in aqueous medium under sonic condition. ResearchGate.
- Kazemi, M., et al. (2018). Magnetic Nanoparticle-Supported Cu–NHC Complex as an Efficient and Recoverable Catalyst for Nitrile Hydration. ResearchGate.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- University of California, Davis. (n.d.). Recrystallization using two solvents.
- Zare, A., et al. (2024). Efficacious Fabrication of 2-Amino-4H-chromenes Using a New Inorganic-Organic Hybrid Nanomaterial. Chemical Methodologies.
- Sadjadi, S., et al. (2018). SBA-15@methenamine-HPA: a novel, simple, and efficient catalyst for one-pot three-component synthesis of 2-amino-4H-chromene derivatives in aqueous medium. ResearchGate.
- Fassihi, A., et al. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research.
- Reddy, C. S., et al. (2014). Synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates and their anticancer properties. Medicinal Chemistry Research.
- Ambala, S., et al. (2025). Synthesis, Biological Evaluation and In Silico Docking Studies of Aryl‐Substituted Chroman‐4‐one Ester Derivatives as Potential Antimicrobial Agents. ResearchGate.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- OChem Channel. (2012, May 7). Recrystallization using two solvents. YouTube.
- Mohrig, J. R., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. JOVE.
- Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column.
- Biology LibreTexts. (2021, September 9). Column Chromatography.
- Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube.
- Herrera-Mayorga, A. D., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules.
- Herrera-Mayorga, A. D., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
- Nikpassand, M., & Fekri, R. (2025). Grinding synthesis of 2-AMINO-4H-chromenes using 3,3-(BUTANE-1,4-DIYL) BIS (1,2-DIMETHYL-1H-IMIDAZOLE-3-IUM)Br-CAN as a novel reagent. ResearchGate.
Sources
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- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. orgsyn.org [orgsyn.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming side reactions in 2-Amino-4H-chromene synthesis
Technical Support Center: 2-Amino-4H-chromene Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-4H-chromenes. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science. The typical one-pot, three-component synthesis—reacting an aldehyde, an active methylene compound (like malononitrile), and a phenol derivative—is elegant in its efficiency. However, its simplicity can be deceptive, often leading to frustrating side reactions and diminished yields.
This guide is structured to provide direct, actionable solutions to the common challenges encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to steer your reaction toward the desired, high-purity product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction is yielding a significant, brightly colored, and difficult-to-remove impurity alongside my desired chromene. What is it and how can I prevent it?
A1: This is a classic case of Knoevenagel condensation outpacing the complete three-component assembly.
Root Cause Analysis: The brightly colored impurity is almost certainly the 2-arylidenemalononitrile (Knoevenagel adduct), formed by the rapid condensation of the aldehyde and malononitrile.[1][2][3] This reaction is often faster than the subsequent Michael addition of the phenol, especially if the catalyst or conditions strongly favor it. Once formed, this stable intermediate may be slow to react further, leading to its accumulation as a major byproduct.
The reaction can proceed via two main pathways, as illustrated below. Your goal is to favor Pathway B.
Reaction Pathway Analysis
Sources
Technical Support Center: Recyclable Catalysts for 2-Amino-4H-chromene Preparation
Welcome to the technical support center for the synthesis of 2-amino-4H-chromenes using recyclable catalysts. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common experimental challenges. The synthesis of the 2-amino-4H-chromene scaffold, a privileged heterocyclic motif in medicinal chemistry, is often accomplished via a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenolic compound.[1][2] The adoption of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and cost while improving process efficiency.[2]
This center provides troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the successful execution and optimization of your catalytic reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the application of recyclable catalysts in 2-amino-4H-chromene synthesis.
Q1: What are the main advantages of using a recyclable catalyst for chromene synthesis? A1: The primary advantages are rooted in the principles of green chemistry and economic viability. They include:
-
Reduced Waste: Eliminates the need for stoichiometric reagents and minimizes catalyst-related waste streams.[2]
-
Cost-Effectiveness: Many catalysts, especially those based on transition metals, are expensive. Reusability significantly lowers the overall cost per reaction.[3][4]
-
Simplified Purification: Heterogeneous or magnetically separable catalysts can be easily removed from the reaction mixture, simplifying product work-up and purification.[5][6]
-
Improved Sustainability: Reduces the environmental footprint of the synthetic process by minimizing the use of hazardous substances and energy consumption for catalyst production.[1]
Q2: Which types of recyclable catalysts are most effective for this synthesis? A2: Several classes of catalysts have proven highly effective. The choice often depends on desired reaction conditions (e.g., solvent-free vs. aqueous), cost, and available separation equipment. Common types include:
-
Magnetic Nanoparticles (MNPs): Core-shell structures (e.g., Fe₃O₄@SiO₂) functionalized with acidic or basic groups are popular due to their high surface area and simple magnetic separation.[5][6][7]
-
Organocatalysts: Proline, melamine, and other amine-based catalysts offer a metal-free alternative.[2][8] They are often cheaper and less toxic, though their separation might require extraction or crystallization.[8]
-
Metal-Organic Frameworks (MOFs): Materials like MOF-5 provide a high density of catalytic sites within a porous structure, showing excellent activity under solvent-free conditions.[9]
-
Ionic Liquids (ILs): Can act as both catalyst and solvent, though their viscosity and cost can be drawbacks.
Q3: What is the general mechanism for the three-component synthesis of 2-amino-4H-chromenes? A3: The reaction proceeds through a domino Knoevenagel-Michael addition-cyclization sequence.
-
Knoevenagel Condensation: The catalyst (typically basic) facilitates the condensation of the aldehyde and malononitrile to form an electron-deficient alkene intermediate (a cyanocinnamonitrile derivative).[10]
-
Michael Addition: The phenolic reactant (e.g., resorcinol, naphthol, or dimedone) acts as a nucleophile and attacks the intermediate via a Michael addition.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-amino-4H-chromene product.[11]
Q4: How do I confirm the structure of my synthesized 2-amino-4H-chromene product? A4: Standard spectroscopic techniques are used for structural confirmation.
-
¹H NMR: Look for a characteristic singlet for the C4-H proton, typically between δ 4.0 and 5.0 ppm. Also, expect signals for the amino (-NH₂) protons (often a broad singlet), and aromatic/alkenyl protons in their respective regions.[11][12]
-
¹³C NMR: Key signals include the C4 carbon, the nitrile carbon (-CN), and carbons of the aromatic rings.[13][14]
-
FT-IR: Look for characteristic absorption bands for the amino group (N-H stretching, ~3300-3500 cm⁻¹) and the nitrile group (-C≡N stretching, ~2190-2200 cm⁻¹).[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[15]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Product Yield
Low yield is the most common issue, often stemming from problems with reactants, the catalyst, or reaction conditions.
Sources
- 1. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemcom.com [echemcom.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Functionalization of magnetic nanoparticles by creatine as a novel and efficient catalyst for the green synthesis of 2-amino-4H-chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst | Semantic Scholar [semanticscholar.org]
- 8. jmchemsci.com [jmchemsci.com]
- 9. chemmethod.com [chemmethod.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. chemmethod.com [chemmethod.com]
- 14. Experimental and DFT studies on the green synthesis of 2-amino-4H-chromenes using a recyclable GOQDs-NS-doped catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Solvent effects on 2-Amino-4H-chromene reaction outcomes
Technical Support Center: 2-Amino-4H-chromene Synthesis
A Senior Application Scientist's Guide to Navigating Solvent Effects on Reaction Outcomes
Welcome to the technical support center for 2-Amino-4H-chromene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the often-underestimated role of the reaction solvent. The synthesis of 2-amino-4H-chromenes, typically via a one-pot, three-component reaction, is a cornerstone of medicinal chemistry, but its success is profoundly influenced by the medium in which it is performed.[1][2]
This document moves beyond simple solvent screening to explore the fundamental solvent effects that dictate reaction rate, yield, and even the reaction pathway itself.[3][4]
Frequently Asked Questions: First Principles of Solvent Effects
This section addresses fundamental questions about the role of solvents in the multicomponent synthesis of 2-amino-4H-chromenes.
Q1: What is the general mechanism for the three-component synthesis of 2-amino-4H-chromenes, and where does the solvent intervene?
A1: The reaction typically proceeds through a domino Knoevenagel-Michael-cyclization sequence.[5]
-
Knoevenagel Condensation: An aldehyde reacts with a C-H acidic compound like malononitrile, often base-catalyzed, to form a Knoevenagel adduct (an arylidene malononitrile).
-
Michael Addition: A nucleophile, such as a phenol or naphthol derivative, attacks the Knoevenagel adduct.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the final 2-amino-4H-chromene product.
The solvent is not a passive bystander; it actively influences each step by dissolving reactants, stabilizing charged intermediates and transition states, and in the case of protic solvents, participating in hydrogen-bonding networks that can facilitate proton transfer steps.[6][7]
Caption: General reaction mechanism for 2-amino-4H-chromene synthesis.
Q2: How does solvent polarity (protic vs. aprotic) impact the reaction?
A2: This is a critical factor.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents are often excellent choices.[2] They can form hydrogen bonds, which helps to stabilize charged intermediates and transition states, often accelerating the reaction.[7] Water, in particular, can offer unique benefits due to its high polarity and ability to organize reagents through hydrophobic effects.[8][9] Many "green" protocols leverage water or water-ethanol mixtures.[10][11]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can dissolve a wide range of reactants but lack the ability to donate hydrogen bonds. In some cases, they can lead to lower yields compared to protic solvents.[2]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for this reaction. The reactants and, more importantly, the polar intermediates are often poorly solvated, leading to very slow reaction rates or no reaction at all.[2]
Troubleshooting Guide: Common Experimental Issues
This section is structured to address specific problems you may encounter in the lab.
Q: My reaction yield is consistently low. What are the likely solvent-related causes and solutions?
A: Diagnosis: Low yield is often a result of incomplete reaction, degradation of starting materials, or the formation of side products. The solvent is a primary suspect.
Potential Causes & Solutions:
-
Poor Reactant Solubility: If your aldehyde or phenol derivative is not fully dissolved, the reaction is limited by the rate of dissolution.
-
Solution: Switch to a solvent with better solubilizing power. If using water or ethanol with a non-polar aldehyde, adding a co-solvent or moving to a slightly less polar medium might be necessary. Some protocols have found success using a few drops of ethanol as a co-solvent in an aqueous medium to overcome this.[12]
-
-
Unfavorable Reaction Pathway: The solvent can influence which mechanistic pathway is favored. An incorrect choice may promote the formation of side products, such as aldol condensation products from aliphatic aldehydes.[5]
-
Solution: Systematically screen a panel of solvents with varying properties (see protocol below). Often, a switch from an aprotic to a protic solvent (or vice-versa) can dramatically shift selectivity. For instance, ethanol is frequently reported to give higher yields than other solvents.[13]
-
-
Product Precipitation/Inhibition: In some cases, the product may be only sparingly soluble and precipitate out, potentially coating the catalyst or unreacted starting materials and halting the reaction.
-
Solution: While product precipitation is often desired for purification, if it occurs too early, it can be detrimental. Try running the reaction at a higher temperature or in a solvent that better solubilizes the final product.
-
Caption: Troubleshooting workflow for low-yield 2-amino-4H-chromene reactions.
Q: My reaction is extremely slow. How can I use the solvent to increase the rate?
A: Diagnosis: A slow reaction rate points to a high activation energy barrier for one of the key mechanistic steps.
Potential Causes & Solutions:
-
Insufficient Stabilization of Intermediates: The Knoevenagel and Michael intermediates are often charged or highly polar. A non-polar solvent will fail to stabilize them, slowing the reaction.
-
Solvent-Free vs. Solvent-Based: While solvent-free reactions are promoted as "green," they often require higher temperatures to create a melt phase for the reactants to interact.[14][15] If the temperature is too low, the reaction will be a slow solid-state process.
-
Solution: Compare the rate of your solvent-free reaction to one performed in a high-boiling, polar solvent like ethanol or a water-ethanol mixture under reflux. Often, the use of a solvent allows for efficient reaction at lower temperatures.[10]
-
Q: I want to adopt a "green chemistry" approach. Which solvents are recommended and what are the trade-offs?
A: Diagnosis: The goal is to minimize environmental impact without sacrificing reaction efficiency.
Recommended Green Solvents & Considerations:
-
Water: Water is the ultimate green solvent. It is non-toxic, inexpensive, and non-flammable. It has been shown to be an excellent medium for the synthesis of 2-amino-4H-chromenes, sometimes providing the highest yields.[8][9][16]
-
Ethanol (EtOH): As a bio-derived solvent, ethanol is a superb green choice. It has excellent solvating power for the typical reactants in this synthesis and often gives high yields and clean product formation.[13][18]
-
Trade-off: While greener than many organic solvents, it is still flammable and more costly than water.
-
-
Water-Ethanol Mixtures: A 1:1 mixture of water and ethanol can provide the "best of both worlds," combining the green benefits of water with the enhanced solubilizing power of ethanol. This is a highly effective system for many chromene syntheses.[10][11]
Data Summary: Solvent Effects on Yield
The following table summarizes results from various studies, highlighting the impact of the solvent on the final product yield. This demonstrates that a simple solvent screen is a crucial first step in optimization.
| Entry | Aldehyde | Phenol Component | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Sesamol | Et3N | EtOH | RT | 20 | 36 | [18] |
| 2 | 4-Nitrobenzaldehyde | Sesamol | Piperidine | EtOH | Reflux | 3 | 94 | [18] |
| 3 | Benzaldehyde | α-Naphthol | [EMIM][OH] | Water | RT | 0.5 | 92 | [8] |
| 4 | 4-Chlorobenzaldehyde | 4-Hydroxycoumarin | MNPs@Cu | H₂O | 90 | 2 | 75 | [14] |
| 5 | 4-Chlorobenzaldehyde | 4-Hydroxycoumarin | MNPs@Cu | EtOH | 90 | 1.5 | 92 | [14] |
| 6 | 4-Chlorobenzaldehyde | 4-Hydroxycoumarin | MNPs@Cu | Solvent-free | 90 | 0.25 | 95 | [14] |
| 7 | Benzaldehyde | Resorcinol | CAN | Toluene | Reflux | 10 | 0 | [2] |
| 8 | Benzaldehyde | Resorcinol | CAN | Ethanol | Reflux | 2 | 78 | [2] |
Experimental Protocol: Solvent Screening
This protocol provides a robust, self-validating system for optimizing the solvent for your specific 2-amino-4H-chromene synthesis.
Objective: To identify the optimal solvent for the three-component synthesis of a target 2-amino-4H-chromene derivative.
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenol or Naphthol derivative (1.0 mmol)
-
Catalyst (e.g., Piperidine, 10 mol%)
-
Solvents for screening: Ethanol, Water, 1:1 Water/Ethanol, Acetonitrile, Toluene
-
Reaction vessels (e.g., 10 mL round-bottom flasks)
-
Stirring and heating apparatus (magnetic stir plate with oil bath)
-
TLC plates and developing chamber
Methodology:
-
Setup: In parallel, set up five reaction vessels, one for each solvent to be tested.
-
Charging Reactants: To each vessel, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the phenol/naphthol component (1.0 mmol), and the catalyst (0.1 mmol).
-
Solvent Addition: To each respective vessel, add 3 mL of the designated solvent (Ethanol, Water, etc.).
-
Reaction Conditions: Equip each flask with a condenser and place them in a pre-heated oil bath set to a standard temperature (e.g., 80 °C). Begin vigorous stirring.
-
Monitoring (Critical Step): At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate. Develop the plate using an appropriate eluent (e.g., 3:1 Hexane/Ethyl Acetate). Visualize the spots under UV light. Monitor for the disappearance of starting materials and the appearance of the product spot.
-
Determining Completion: The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate. Record the time for each reaction.
-
Workup and Isolation:
-
Once a reaction is complete, cool the mixture to room temperature.
-
For reactions in water or ethanol where the product has precipitated, collect the solid by vacuum filtration.[8] Wash the solid with cold water and then a small amount of cold ethanol.
-
For reactions where the product remains in solution, remove the solvent under reduced pressure. Purify the resulting residue via column chromatography or recrystallization.
-
-
Analysis: Dry the purified product from each reaction and determine the isolated yield. Compare the reaction times and yields across all tested solvents to identify the optimal conditions.
References
- de la Hoz, A., & Domínguez-Gadea, L. (2022). Solvent Screening Is Not Solvent Effect: A Review on the Most Neglected Aspect of Multicomponent Reactions. European Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Solvent Screening Is Not Solvent Effect: A Review on the Most Neglected Aspect of Multicomponent Reactions | Request PDF.
- ResearchGate. (n.d.). Solvent effect over reaction selectivity affording the multicomponent... | Download Scientific Diagram.
- Andrade-Jorge, E., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Pharmaceuticals, 14(11), 1110. [Link]
- Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity.
- Vankar, S. D., et al. (2024).
- Pawar, R. P., et al. (2017). Efficient and green synthesis of 2-amino-4H-chromenes.
- Sharma, M. G., et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 14(27), 19559-19573. [Link]
- da Silva, B. A., et al. (2021).
- ResearchGate. (n.d.). Multicomponent Reactions and Solvent Effect.
- ResearchGate. (n.d.). Optimization of reaction parameters a | Download Table.
- ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-amino 4H-chromenes catalyzed by NS-Doped-GOQDS.
- Datta, B., & Pasha, M. A. (2012). Glycine catalyzed convenient synthesis of 2-amino-4H-chromenes in aqueous medium under sonic condition.
- Miri, R., et al. (2013). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 12(3), 399-406. [Link]
- JETIR. (2020).
- Badiger, K. B., et al. (2022). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol.
- Maleki, A., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(22), 12531-12543. [Link]
- ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4H-chromene derivatives.
- Javanshir, S., et al. (2014). A facile and green three-component synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes on grinding. Scientia Iranica, 21(3), 742-747. [Link]
- Maleki, A., et al. (2019).
Sources
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- 4. researchgate.net [researchgate.net]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ias.ac.in [ias.ac.in]
- 14. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
- 18. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
Plausible reaction mechanism for 2-Amino-4H-chromene formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-amino-4H-chromenes. This guide is designed to provide in-depth insights into the plausible reaction mechanism, offer troubleshooting advice for common experimental challenges, and present a standardized protocol for this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical understanding and practical application, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the three-component synthesis of 2-amino-4H-chromenes?
The most widely accepted pathway for the base-catalyzed three-component synthesis of 2-amino-4H-chromenes involves a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.[1][2]
Here's a breakdown of the key steps:
-
Knoevenagel Condensation: The reaction is typically initiated by a base, which deprotonates the active methylene compound (e.g., malononitrile), forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated nitrile intermediate, known as the Knoevenagel adduct.[3][4][5]
-
Michael Addition: In the presence of a base, the hydroxyl group of the substituted phenol (or naphthol) is deprotonated to form a phenoxide ion. This phenoxide then undergoes a nucleophilic 1,4-addition (Michael addition) to the electron-deficient double bond of the Knoevenagel adduct.[3][6]
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrile group is attacked by the newly formed enolate. This is followed by tautomerization to yield the final, stable 2-amino-4H-chromene product.[3]
Q2: What is the role of the catalyst in this reaction?
Catalysts play a crucial role in accelerating the reaction and improving yields. While the reaction can proceed without a catalyst, it is often slow and inefficient. Various catalysts can be employed, including:
-
Bases: Organic bases like piperidine, triethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to facilitate the initial deprotonation steps of both the active methylene compound and the phenol.[3][7] Inorganic bases such as potassium carbonate are also effective.[5]
-
Lewis Acids: Lewis acids, such as silver nanoparticles, can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.[8]
-
Heterogeneous Catalysts: Solid catalysts like hydrotalcite, metal-organic frameworks (MOFs), and magnetic nanoparticles offer advantages in terms of easy separation and reusability.[1][6][9]
-
Organocatalysts: Chiral organocatalysts, such as binaphthyl-modified squaramides, have been successfully used to achieve enantioselective synthesis of 2-amino-4H-chromenes.[10][11]
Q3: Can this reaction be performed under solvent-free conditions?
Yes, the synthesis of 2-amino-4H-chromenes can often be carried out under solvent-free conditions, which aligns with the principles of green chemistry.[6] This approach typically requires thermal or microwave irradiation to facilitate the reaction.[2] Solvent-free conditions can lead to shorter reaction times, simpler work-up procedures, and reduced environmental impact.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. 2. Inappropriate Solvent: The chosen solvent may not be optimal for the solubility of reactants or for facilitating the reaction mechanism. 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Decomposition of Reactants or Products: Aldehyd may be prone to oxidation or self-condensation. The product might be unstable under the reaction conditions. | 1. Optimize Catalyst Loading: Systematically increase the catalyst concentration to find the optimal amount. For example, when using DBU, a loading of 30 mol% has been shown to be effective.[7] 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, water, DMSO). Ethanol often provides good results.[2] 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. 4. Inert Atmosphere: If the aldehyde is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Self-Condensation of Aldehyde: The aldehyde may undergo self-condensation, especially under strongly basic conditions. 2. Dimerization of Knoevenagel Adduct: The intermediate α,β-unsaturated nitrile can potentially dimerize. 3. Alternative Reaction Pathways: Depending on the substrates and conditions, other reaction pathways might become competitive. | 1. Control Basicity: Use a milder base or a lower concentration of the base. 2. Optimize Reactant Stoichiometry: Ensure the correct molar ratios of the reactants are used. 3. Purification: Employ careful chromatographic purification to isolate the desired product from any side products. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The final product may not crystallize easily. 2. Product is Highly Soluble in the Reaction Solvent: This can make extraction and precipitation difficult. 3. Catalyst Residue: The catalyst may be difficult to remove from the final product. | 1. Trituration: Try triturating the oil with a non-polar solvent like hexane to induce crystallization. 2. Solvent Removal and Recrystallization: Remove the reaction solvent under reduced pressure and attempt recrystallization from a different solvent system. 3. Use of Heterogeneous Catalysts: Employing a solid-supported catalyst can simplify purification as it can be easily filtered off after the reaction.[1][9] |
Plausible Reaction Mechanism: A Visual Guide
The following diagram illustrates the widely accepted catalytic cycle for the formation of 2-amino-4H-chromenes in a one-pot, three-component reaction.
Caption: Catalytic cycle for 2-amino-4H-chromene formation.
Experimental Protocol: A Standardized Approach
This protocol provides a general procedure for the synthesis of 2-amino-4H-chromene derivatives.[2][3][6]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Substituted phenol or naphthol (1.0 mmol)
-
Catalyst (e.g., piperidine, 0.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., n-hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the substituted phenol or naphthol (1.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the catalyst (e.g., piperidine, 0.2 mmol).
-
Reaction: Stir the mixture at room temperature or under reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
References
- Plausible mechanism for the synthesis of 4-substituted 2-amino-4H-chromene.
- Enantioselective one-pot synthesis of 2-amino-4H-chromenes via CÀH oxidation and Michael addition/ring closure sequences. Taylor & Francis Online.
- 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
- Enantioselective one-pot synthesis of 2-amino-4H-chromenes via C−H oxidation and Michael addition/ring closure sequences. Taylor & Francis Online.
- C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4H-chromenes.
- Scheme 2 Plausible mechanism for the chromene synthesis.
- Synthesis of 2-Amino-4H-chromene Derivatives under Solvent-Free Condition Using MOF-5. Chemical Methodologies.
- C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4H-chromenes.
- A plausible reaction mechanism for the synthesis of 2-amino-4H-chromenes.
- A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process.
- Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences.
- Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenol
- Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. OICC Press.
- Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
- Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience.
- One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanoc
- The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
- Enantioselective one-pot synthesis of 2-amino-4H-chromenes via C−H oxidation and Michael addition/ring closure sequences. Ingenta Connect.
- The proposed mechanism for the synthesis of 2-amino 4H-chromenes catalyzed by NS-Doped-GOQDS.
- Strategy for the synthesis of 2‐amino‐4H‐chromenes.
- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.
- Synthesis of 2-amino- 4H-chromenes by condensation of aldehydes,...
- Scheme 1. Synthesis of 2-amino-4H-chromenes under sonic condition.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
- Synthesis of 2-amino-4H-chromene derivatives.
- Synthesis of 2-amino-4H-chromene derivatives.
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- 8. nanobioletters.com [nanobioletters.com]
- 9. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Accelerating 2-Amino-4H-chromene Synthesis
Welcome to the technical support center for the synthesis of 2-amino-4H-chromenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, with a specific focus on reducing reaction times and troubleshooting common experimental hurdles. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the efficiency and success of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-amino-4H-chromenes in a direct question-and-answer format.
Q1: My 2-Amino-4H-chromene synthesis is extremely slow. What are the primary factors I should investigate to reduce the reaction time?
A prolonged reaction time is a common issue that can often be resolved by systematically evaluating and optimizing several key parameters. The synthesis is typically a one-pot, three-component reaction involving an aldehyde, malononitrile, and an activated phenol (like resorcinol, naphthol, or dimedone). The velocity of this reaction is highly dependent on the catalyst, solvent, and temperature.
1. Catalyst Selection and Efficiency:
The catalyst is the most critical factor in accelerating this reaction. Its primary role is to facilitate both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition and cyclization steps.[1][2][3] Without a catalyst, the reaction can be exceedingly slow, with some studies noting only 15% product formation after 120 minutes.[4]
-
Organocatalysts: Simple, inexpensive bases are often effective. Catalysts like piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), diethylamine, and L-proline are widely used and can produce excellent yields.[1][5][6][7] For instance, DBU has been used to achieve high yields in water at room temperature within 6 hours.[1]
-
Nanocatalysts and Advanced Materials: For even faster transformations, modern catalytic systems can be employed. Magnetic nanoparticles (e.g., MNPs@Cu) allow for high yields under solvent-free conditions at 90°C in short reaction times and offer the significant advantage of easy, magnetic separation and reusability.[8][9] Metal-Organic Frameworks (MOF-5) have also been used to achieve excellent yields in short timeframes under mild, solvent-free conditions.[5][7][10]
-
Green Catalysts: In line with green chemistry principles, natural and waste-derived catalysts like baker's yeast and calcined chicken eggshells have proven effective, often under mild or solvent-free conditions.[3][5][7][11]
Table 1: Comparison of Catalytic Systems for 2-Amino-4H-chromene Synthesis
| Catalyst | Typical Conditions | Reaction Time | Yield | Key Advantages |
| Piperidine | Ethanol, Room Temp | 20 hours | ~74% | Inexpensive, readily available[6][12] |
| DBU | Water, Room Temp | 6 hours | ~85% | High basicity, effective in aqueous media[1] |
| L-Proline | EtOH/H₂O, 60°C | < 120 min | ~96% | Green, reusable organocatalyst[4] |
| MNPs@Cu | Solvent-free, 90°C | Short | High to Excellent | Magnetically recoverable, reusable[8][9] |
| MOF-5 | Solvent-free, Mild | Short | Up to 95% | High efficiency, mild conditions[5][7][10] |
| Chicken Eggshell | Solvent-free | Short | 80-97% | Green, waste-derived, inexpensive[11] |
| Microwave/NH₄OAc | Ethanol | Short | ~85% | Rapid synthesis via microwave heating[13] |
2. Solvent and Reaction Medium:
The choice of solvent, or the lack thereof, profoundly impacts reaction kinetics.
-
Solvent-Free Conditions: Many modern protocols utilize solvent-free, or "neat," conditions, often with gentle heating.[8][9][10][11] This approach maximizes reactant concentration, which inherently accelerates the reaction, and aligns with green chemistry principles by reducing solvent waste.[8][11]
-
Aqueous Media: Water, either alone or in a mixture with ethanol (e.g., EtOH/H₂O 1:1), is an excellent green solvent for this synthesis.[4][14][15][16][17] The hydrophobic effect can help bring the organic reactants together, and many catalysts, such as L-proline and DBU, are highly effective in water.[1][4]
-
Polar Protic Solvents: Ethanol is the most commonly cited organic solvent, often used under reflux to decrease reaction times.[5][7] It effectively solubilizes the reactants and is environmentally benign.
3. Temperature Optimization:
While many protocols are optimized for room temperature to simplify the procedure, increasing the temperature is a straightforward way to supply the necessary activation energy and shorten reaction times.[5][7][13]
-
Reflux Conditions: Using a solvent like ethanol under reflux is a common strategy.[5][7]
-
Elevated Temperatures: For solvent-free reactions, temperatures between 70-120°C are often optimal.[8][9][17][18]
-
Microwave Irradiation: This non-classical heating method can dramatically reduce reaction times from hours to minutes by efficiently and directly heating the reaction mixture.[13]
By methodically adjusting the catalyst, solvent, and temperature, you can significantly reduce the synthesis time for 2-amino-4H-chromenes.
Q2: I'm observing significant starting material in my final product, and the overall yield is low. What are the likely causes and how can I improve this?
Low yield and incomplete conversion are typically linked to the same factors that cause slow reactions, but can also be influenced by reactant purity and stoichiometry.
-
Sub-optimal Catalyst Performance: The most common cause is an inefficient or insufficient amount of catalyst. Ensure the catalyst is active and used at the recommended loading (typically 10-30 mol% for organocatalysts, though sometimes specified by weight for heterogeneous catalysts).[1][4][14] Without a catalyst, the reaction yield can drop sharply.[8]
-
Reactant Stoichiometry and Purity: Ensure you are using a 1:1:1 molar ratio of aldehyde, malononitrile, and the phenolic component.[6] Using impure reactants, especially the aldehyde, can introduce side products or inhibit the reaction.
-
Aldehyde Substituent Effects: The electronic nature of the aldehyde plays a key role. Aryl aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -Cl) tend to react faster and give higher yields because the carbonyl carbon is more electrophilic.[8] Conversely, aldehydes with electron-donating groups (e.g., -OCH₃, -CH₃) may react more slowly and require more forcing conditions (higher temperature or longer reaction time) to achieve full conversion.[8][15]
-
Improper Work-up and Purification: The product may be lost during isolation. 2-Amino-4H-chromenes are typically crystalline solids that precipitate from the reaction mixture upon cooling or addition of water.[8][17][18] Ensure the product is fully precipitated before filtration. Washing with a minimal amount of cold ethanol or an ethanol/water mixture can remove impurities without dissolving a significant amount of the product. Recrystallization from hot ethanol is a common and effective final purification step.[11][18][19]
Q3: What is a reliable, general-purpose protocol for the synthesis and purification of a 2-Amino-4H-chromene?
The following is a robust, generalized protocol adaptable to many substrates, based on common literature procedures.
Experimental Protocol: General Synthesis of 2-Amino-4H-chromenes
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the activated phenol (e.g., resorcinol, 1-naphthol) (1 mmol).
-
Add Solvent and Catalyst: Add the chosen solvent (e.g., 10 mL of Ethanol/Water 1:1).[4] Add the catalyst (e.g., L-proline, 0.03 g).[4]
-
Reaction: Stir the mixture at the optimized temperature (e.g., 60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4][19]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate does not form, add cold water (10 mL) to induce precipitation.[18]
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product with a small amount of cold water, followed by cold ethanol, to remove unreacted starting materials and catalyst.[17]
-
Purification: Recrystallize the solid from hot ethanol to afford the pure 2-amino-4H-chromene product.[11][18][19]
-
Characterization: Confirm the structure and purity of the synthesized compound by comparing its melting point with reported values and analyzing its IR and ¹H NMR spectra.[19]
Frequently Asked Questions (FAQs)
Q1: What is the accepted reaction mechanism for the multicomponent synthesis of 2-Amino-4H-chromenes?
The reaction proceeds through a domino sequence involving three key steps, typically catalyzed by a base.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene group of malononitrile. This step forms an electron-deficient alkene intermediate (a cyanocinnamonitrile derivative).[1][13]
-
Michael Addition: The activated phenol (e.g., naphthol) is deprotonated by the base, forming a phenoxide ion. This nucleophile then attacks the electron-deficient double bond of the Knoevenagel adduct in a conjugate or Michael addition.[13]
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization where the oxygen attacks the nitrile group, followed by tautomerization to yield the stable 2-amino-4H-chromene aromatic system.
Caption: Domino reaction mechanism for 2-amino-4H-chromene synthesis.
Q2: With so many options, how do I select the best catalyst for my specific application?
Choosing the right catalyst depends on your priorities, such as speed, cost, environmental impact, and available equipment. The following decision workflow can guide your selection.
Caption: Decision workflow for selecting a suitable catalyst.
-
For Maximum Speed: If reducing reaction time is your absolute priority, consider microwave-assisted synthesis or highly active heterogeneous catalysts like metal-organic frameworks (MOFs) or specific nanocatalysts.[5][10][13] These methods often reduce reaction times to mere minutes.[20]
-
For Green Chemistry: If sustainability is key, opt for reactions in water or under solvent-free conditions.[8][16][17] Catalysts that are recyclable (like magnetic nanoparticles) or derived from natural/waste sources (baker's yeast, eggshells) are excellent choices.[3][5][8][11]
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For Cost-Effectiveness and Simplicity: If you need a simple, reliable, and inexpensive method, common organocatalysts like DBU, L-proline, or piperidine in ethanol or water are robust and well-documented options.[1][4][6]
References
- Kumar, A., & Sharma, S. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. [Link]
- Naeimi, H., & Alishahi, M. (2019).
- Pawar, S., & Shankar, R. (2021). Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience. [Link]
- Naeimi, H., & Alishahi, M. (2019).
- Arzehgar, Z., et al. (2019). Optimization of amount of catalyst in synthesis of 2-amino-4H-chromene.
- Mechanism for the synthesis of 2‐amino‐4H‐chromenes.
- Planned mechanism for the synthesis of 2‐amino‐4H‐chromene derivatives.
- Safaei, H. R., et al. (2012). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC - NIH. [Link]
- Kumar, R., et al. (2024).
- A plausible reaction mechanism for the synthesis of 2-amino-4H-chromenes.
- Proposed mechanism for the synthesis of 2-amino 4H-chromene.
- Comparison of the yield and reaction time of 2‐amino‐4H‐chromene products.
- Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenol
- Synthesis of 2-amino- 4H-chromenes by condensation of aldehydes,...
- Moghadasi, Z. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. [Link]
- Kumar, R., et al. (2024).
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
- Kumar, A., & Sharma, S. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]
- Synthesis of 2-amino-4H-chromenes in aqueous medium.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
- Synthesis of 2‐amino‐4H‐chromenes.
- Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. [Link]
- Effective and convenient synthesis of 2-amino- 4H-chromenes promoted by melamine as a recyclable organocatalyst.
- Scheme 1. Synthesis of 2-amino-4H-chromenes under sonic condition.
- The synthesis of the 2-amino-4H-chromenes 5(b-g). Reaction condition:...
- Optimal conditions for the synthesis of 2-amino-4H-chromene derivatives...
- Strategy for the synthesis of 2‐amino‐4H‐chromenes.
- Expeditious Synthesis of 2-Amino-4H-chromenes and 2-Amino-4H-pyran-3-carboxylates Promoted by Sodium Malon
- One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. Connect Journals. [Link]
- Synthesis of 2-amino-4H-chromene derivatives.
Sources
- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jmchemsci.com [jmchemsci.com]
- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 8. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expeditious Synthesis of 2-Amino-4H-chromenes and 2-Amino-4H-pyra...: Ingenta Connect [ingentaconnect.com]
- 18. echemcom.com [echemcom.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Characterization and Troubleshooting of Byproducts in 2-Amino-4H-chromene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4H-chromenes. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges related to byproduct formation in these important reactions. Our focus is on providing not just solutions, but also a foundational understanding of the underlying reaction mechanisms to empower you in your experimental work.
I. Understanding the Reaction Landscape: The Path to 2-Amino-4H-chromenes and Its Detours
The one-pot, three-component synthesis of 2-amino-4H-chromenes, typically involving an aldehyde, malononitrile, and a phenol derivative (such as resorcinol or naphthol), is a powerful and atom-economical method for generating molecular diversity. The generally accepted mechanism proceeds through a cascade of three key reactions: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.
However, the very reactivity that makes this multicomponent reaction so efficient also opens the door to several potential side reactions, leading to the formation of undesired byproducts. Understanding these alternative pathways is the first step in troubleshooting and optimizing your synthesis.
Figure 1: Main Reaction Pathway and Potential Byproduct Formations
Caption: Main reaction pathway to 2-amino-4H-chromenes and potential side reactions leading to common byproducts.
II. Troubleshooting Guide: From Observation to Solution
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 2-amino-4H-chromenes.
| Observation | Potential Cause & Byproduct(s) | Troubleshooting & Optimization Strategies |
| Low yield of the desired product with a significant amount of starting materials remaining. | Incomplete reaction. This could be due to an insufficiently active catalyst, low reaction temperature, or short reaction time. | Catalyst Screening: The choice of catalyst is crucial. Basic catalysts like piperidine, triethylamine, or potassium carbonate are commonly used. If the reaction is sluggish, consider a stronger base or a different catalyst system. For instance, L-proline has been shown to be an effective and reusable catalyst. Temperature Adjustment: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions. A systematic temperature screen is recommended. Prolonged Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are consumed slowly, extend the reaction time. |
| A complex mixture of products is observed on TLC, with spots of varying polarities. | Formation of multiple byproducts. This can be a result of non-optimized reaction conditions favoring side reactions. Potential byproducts include the Knoevenagel adduct, Michael adduct, malononitrile dimer, and imino-chromene dimer. | Solvent Optimization: The polarity of the solvent can significantly influence the reaction pathway. Protic solvents like ethanol can facilitate the desired cyclization, while aprotic solvents might favor the formation of intermediates. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, methanol). Stoichiometry Control: Ensure the accurate stoichiometry of your reactants. An excess of malononitrile might increase the likelihood of its dimerization. |
| An impurity with a similar Rf to the product is difficult to separate by column chromatography. | Formation of the uncyclized Michael adduct. This intermediate is structurally similar to the final product and may have comparable polarity. | Promote Cyclization: The final cyclization step is often base-catalyzed. If you suspect the presence of the Michael adduct, consider adding a stronger base or increasing the amount of the current catalyst towards the end of the reaction. Gentle heating can also facilitate the ring-closing step. |
| The isolated product shows unexpected peaks in the 1H NMR spectrum, particularly in the aromatic and vinylic regions. | Presence of the Knoevenagel adduct (benzylidenemalononitrile). This intermediate contains a characteristic vinylic proton signal. | Drive the Michael Addition: The accumulation of the Knoevenagel adduct suggests that the Michael addition is the rate-limiting step. Ensure your phenol is sufficiently nucleophilic. If necessary, use a stronger base to deprotonate the phenol more effectively. |
| Mass spectrometry of the crude product shows a peak corresponding to twice the mass of a potential intermediate. | Dimerization of the 2-imino-2H-chromene intermediate or self-condensation of malononitrile. | Control Reaction Concentration: High concentrations of reactive intermediates can favor dimerization. Running the reaction at a lower concentration might suppress this side reaction. Catalyst Choice: The choice of catalyst can influence the lifetime of the imino-chromene intermediate. A catalyst that promotes rapid Michael addition and subsequent cyclization can minimize the opportunity for dimerization. |
| Formation of an unexpected isomer, potentially a benzofuran derivative. | Alternative cyclization pathway (5-exo-dig). This is more common in related syntheses but can occur under certain conditions, particularly with specific catalysts or substrates. | Catalyst and Ligand Screening: The choice of metal catalyst and its ligands can significantly influence the regioselectivity of the cyclization. If benzofuran formation is suspected, screening different catalysts is recommended. |
III. Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of the Knoevenagel adduct in my reaction mixture?
A1: The Knoevenagel adduct, benzylidenemalononitrile, has distinct spectroscopic features. In the ¹H NMR spectrum, you should look for a characteristic singlet for the vinylic proton, typically in the range of 7.5-8.5 ppm, depending on the substituents on the aromatic ring. The mass spectrum will show the molecular ion peak corresponding to the combined mass of the aldehyde and malononitrile minus a molecule of water.
Q2: What are the characteristic spectral signatures of the 2-imino-2H-chromene intermediate?
A2: The 2-imino-2H-chromene intermediate is a key species in the reaction pathway. Its formation and subsequent reactions are crucial for obtaining the desired product. Spectroscopic characterization can be challenging due to its reactive nature, but some key features can be observed. In the IR spectrum, a characteristic C=N stretching vibration is expected. The ¹H NMR spectrum would show signals corresponding to the chromene ring protons. Mass spectrometry would reveal the molecular ion peak for this intermediate.
Q3: My reaction seems to stall after the formation of the Michael adduct. What can I do to promote the final cyclization?
A3: The final intramolecular cyclization to form the 4H-chromene ring is often the slowest step. To promote this step, you can try the following:
-
Increase the basicity of the reaction medium: Add a catalytic amount of a stronger base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), towards the end of the reaction.
-
Increase the temperature: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization to occur.
-
Change the solvent: A more polar solvent might better stabilize the transition state of the cyclization reaction.
Q4: I suspect malononitrile is dimerizing. How can I identify the malononitrile dimer and prevent its formation?
A4: The malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) can form under basic conditions. Its presence can be confirmed by comparing the spectroscopic data of your byproduct with literature values. To prevent its formation, you can:
-
Control the stoichiometry: Avoid using a large excess of malononitrile.
-
Optimize the base: Use a milder base or a lower concentration of the base to disfavor the self-condensation of malononitrile.
-
Control the temperature: Lowering the reaction temperature may reduce the rate of dimerization.
Q5: What is the best general purification strategy for 2-amino-4H-chromenes?
A5: Column chromatography on silica gel is the most common and effective method for purifying 2-amino-4H-chromenes. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be used for further purification of solid products.
IV. Experimental Protocols: Key Characterization Workflows
Workflow for Byproduct Identification
Caption: A systematic workflow for the isolation and characterization of unknown byproducts.
Protocol 1: General Procedure for Monitoring Byproduct Formation using TLC
-
Sample Preparation: At regular intervals during your reaction, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
TLC Plate Spotting: Spot the diluted aliquot, along with co-spots of your starting materials, onto a silica gel TLC plate.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., iodine).
-
Analysis: Monitor the disappearance of starting material spots and the appearance of the product spot. The emergence of new, persistent spots indicates the formation of byproducts.
Protocol 2: Spectroscopic Characterization of Common Byproducts
The following table summarizes the key expected spectroscopic data for common byproducts. Actual chemical shifts and fragmentation patterns will vary depending on the specific substituents.
| Byproduct | ¹H NMR | ¹³C NMR | Mass Spectrometry (MS) | Infrared (IR) |
| Knoevenagel Adduct | Singlet for the vinylic proton (δ 7.5-8.5 ppm). Aromatic protons. | Signals for sp² carbons of the aromatic ring and the double bond. Two signals for the nitrile carbons. | Molecular ion peak corresponding to [Aldehyde + Malononitrile - H₂O]. | Strong C≡N stretch (~2220 cm⁻¹). C=C stretch (~1600 cm⁻¹). |
| Malononitrile Dimer | Signals for NH₂ protons and olefinic protons. | Signals for nitrile carbons and sp² carbons. | Molecular ion peak at m/z 132 (for the dimer of malononitrile). | Strong C≡N stretch. N-H stretching bands. |
| 2-Imino-2H-chromene | Signals for the chromene ring protons. A signal for the imine proton (may be broad). | Signals for the aromatic and pyran ring carbons. A signal for the imine carbon (C=N). | Molecular ion peak corresponding to [Salicylaldehyde + Malononitrile - H₂O]. | C=N stretch. C≡N stretch. |
| Michael Adduct | A characteristic signal for the methine proton at the newly formed stereocenter. Signals for the phenolic -OH and the protons of the malononitrile moiety. | Signals for the aromatic ring, the pyran ring carbons, and the nitrile carbons. | Molecular ion peak corresponding to [Aldehyde + Malononitrile + Phenol]. | O-H stretch. C≡N stretch. |
V. Conclusion
The multicomponent synthesis of 2-amino-4H-chromenes is a robust and versatile reaction. However, like any chemical transformation, it is susceptible to the formation of byproducts. A thorough understanding of the reaction mechanism and the potential side reactions is paramount for successful troubleshooting and optimization. By systematically analyzing your reaction outcomes and applying the strategies outlined in this guide, you can effectively minimize byproduct formation and achieve higher yields of your desired 2-amino-4H-chromene derivatives.
VI. References
-
Synthesis and Characterization of Some New 2-Iminochromene Derivatives. (2025). ResearchGate. [Link]
-
Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. (n.d.). ResearchGate. [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. [Link]
-
A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Malononitrile dimer as precursor to heterocycles and substituted benzenes. (n.d.). ResearchGate. [Link]
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The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. [Link]
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Malononitrile, benzylidene-. (n.d.). PubChem. [Link]
-
Catalytic Synthesis of 2H‑Chromenes. (2015). MSU chemistry. [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI. [Link]
-
New Heterocyclization Reactions with Malononitrile Dimer. (n.d.). Semantic Scholar. [Link]
-
One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. (2019). PMC. [Link]
-
One-pot synthesis of 2-amino-4H-chromene derivatives catalysed by Fe3O4@SiO2@Mg-Al-LDH as an efficient and reusable magnetic nano- catalysts. (n.d.). Iranian Journal of Catalysis. [Link]
-
One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. (2019). Semantic Scholar. [Link]
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Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). NIH. [Link]
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The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. (2008). SciSpace. [Link]
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Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. (2022). ACS Omega. [Link]
-
2-Benzylidene-malononitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). (n.d.). ResearchGate. [Link]
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Cyanocarbon Chemistry. XI.1 Malononitrile Dimer. (1959). Journal of the American Chemical Society. [Link]
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Chemistry of malononitrile. (1946). Chemical Reviews. [Link]
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Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.). ResearchGate. [Link]
-
Direct synthesis of pyrroles derivatives via malononitrile dimer,... (n.d.). ResearchGate. [Link]
-
New Heterocyclization Reactions with Malononitrile Dimer. (n.d.). ResearchGate. [Link]
-
Solvent effect on the Knoevenagel reaction a. (n.d.). ResearchGate. [Link]
-
The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. (2008). PubMed. [Link]
-
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. (n.d.). Semantic Scholar. [Link]
-
One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. (2018). Journal of Medicinal and Chemical Sciences. [Link]
-
Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. (n.d.). PMC. [Link]
-
Solvent-Free Knoevenagel Condensations and Michael Additions in the Solid State and in the Melt with Quantitative Yield. (n.d.). ResearchGate. [Link]
-
K 2 CO 3 -Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. (n.d.). MDPI. [Link]
-
Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benzopyran Derivatives in
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4H-chromenes
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 2-amino-4H-chromene derivatives. As this scaffold is a cornerstone in medicinal chemistry, moving from bench-scale synthesis to pilot-scale production presents unique challenges.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and scalable protocols to ensure robust and reproducible outcomes.
Section 1: The Synthetic Pathway at a Glance
The synthesis of 2-amino-4H-chromenes is most efficiently achieved through a one-pot, three-component reaction. This domino reaction involves an aromatic aldehyde, malononitrile, and an activated phenol (such as resorcinol, α/β-naphthol, or dimedone).[3][4] The reaction proceeds through a well-established mechanism involving three key steps.
The generally accepted mechanism begins with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an α-cyanocinnamonitrile intermediate.[5][6] This is followed by a Michael addition of the activated phenol to the electron-deficient double bond. The final step is an intramolecular cyclization, followed by tautomerization, to yield the stable 2-amino-4H-chromene product.[7][8]
Caption: Domino reaction mechanism for 2-amino-4H-chromene synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a catalyst for scale-up?
A: For scaling up, catalyst reusability, cost, and environmental impact are paramount. While bases like piperidine or triethylamine are common at the lab scale, they can be difficult to remove and pose environmental concerns.[3][9] Heterogeneous catalysts are often preferred for larger scales. Options like magnetic nanoparticles (e.g., MNPs@Cu), metal-organic frameworks (MOFs), or even biodegradable catalysts like eggshell waste offer significant advantages in terms of easy separation (via filtration or magnetic field) and potential for recycling, which drastically improves process economy.[7][10][11]
Q2: How does the choice of solvent impact the reaction at a larger scale?
A: Solvent choice affects reaction kinetics, product solubility, and downstream processing. While ethanol is common, its volatility can be a concern at scale.[9] Greener solvents like water or water-ethanol mixtures are increasingly used.[12][13] Some protocols have been successfully developed under solvent-free conditions, which is the most ideal scenario for green chemistry as it simplifies work-up and reduces waste.[7][14] When scaling up, ensure your product does not precipitate out too early, which can cause stirring issues, but also that it can be easily crystallized from the chosen solvent for purification.
Q3: Can I use any aromatic aldehyde for this synthesis?
A: The reaction is robust and compatible with a wide range of aromatic aldehydes. However, the electronic nature of the substituents can affect reaction times. Aldehydes with electron-withdrawing groups (e.g., nitro-, halo- substituted) tend to react faster due to the increased electrophilicity of the carbonyl carbon.[14] Conversely, aldehydes with electron-donating groups (e.g., methoxy-, hydroxy-) may require longer reaction times or slightly more forcing conditions.[9] Always perform a small-scale trial with a new aldehyde before proceeding to a large-scale run.
Q4: My product is an oil and won't crystallize. What should I do?
A: First, confirm product identity and purity using techniques like NMR and Mass Spectrometry. Impurities are a common cause of crystallization failure. If the product is pure, try standard crystallization techniques: trituration with a non-polar solvent like hexane, slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane), or seeding with a previously obtained crystal. If all else fails, column chromatography is the default purification method, though it is less desirable for large-scale production due to cost and solvent waste.[9]
Section 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be poisoned, degraded, or an insufficient amount was used. 2. Poor Reagent Quality: Aldehyde may have oxidized to carboxylic acid; malononitrile can degrade over time. 3. Incorrect Stoichiometry: An excess of one reagent can lead to side reactions. Increasing the amount of malononitrile can sometimes prevent side product formation.[15] | 1. Catalyst Check: Use a fresh batch of catalyst or increase the catalyst loading. For reusable catalysts, ensure they were properly regenerated.[10][11] 2. Reagent Purity: Verify the purity of starting materials. Use freshly distilled aldehyde if necessary. 3. Stoichiometry Optimization: Start with a 1:1:1 molar ratio of aldehyde, phenol, and malononitrile. A slight excess (1.1-1.2 eq) of malononitrile can be beneficial.[15][16] |
| Formation of a Dark, Tarry Side Product | 1. Excessive Heat: The reaction can be exothermic. Uncontrolled temperature can lead to polymerization or degradation, especially of the Knoevenagel intermediate. 2. Strong Base: Strong bases can promote self-condensation of malononitrile or other undesired side reactions.[17] | 1. Temperature Control: Monitor the internal reaction temperature. Use an ice bath during initial mixing and reagent addition. For large scales, a reactor with a cooling jacket is essential. 2. Milder Catalyst: Switch to a milder catalyst system. Organocatalysts like L-proline or a weaker inorganic base like K₂CO₃ can provide more control.[18][19] |
| Difficult Product Isolation / Purification | 1. Product is Too Soluble: The product may be highly soluble in the reaction solvent, making precipitation or crystallization inefficient. 2. Emulsion during Work-up: If performing a liquid-liquid extraction, emulsions can form, complicating phase separation. | 1. Solvent Adjustment: After the reaction is complete (monitored by TLC), cool the mixture and add a co-solvent in which the product is insoluble (e.g., water or hexane) to induce precipitation.[12] 2. Break Emulsion: Add brine (saturated NaCl solution) to the extraction mixture to help break up emulsions. |
| Reaction Stalls Before Completion | 1. Reversible Michael Addition: The Michael addition step can be reversible, especially if the intermediate is sterically hindered. 2. Catalyst Deactivation: The catalyst may become coated with product or byproducts, losing its activity over time. | 1. Increase Temperature/Time: Gently heat the reaction (e.g., to reflux) to drive it to completion. Ensure you are allowing sufficient reaction time (monitor by TLC).[3] 2. Add More Catalyst: A small, fresh portion of the catalyst can sometimes restart a stalled reaction. |
Section 4: Scale-Up Considerations & Protocols
Comparative Analysis of Catalytic Systems
| Catalyst System | Solvent | Temp. (°C) | Time | Avg. Yield (%) | Key Advantages & Considerations |
| Piperidine [9] | Ethanol | RT | 20 h | 70-75 | Classic method; requires long times, catalyst is volatile and toxic. |
| L-Proline [19] | Ethanol/Water | Reflux | 1-2 h | >90 | Green, reusable organocatalyst; easy to handle. |
| Fe₃O₄ Nanoparticles [7] | Solvent-free | 80 | 15-30 min | >95 | Excellent yields, rapid, catalyst is magnetically separable and reusable. Ideal for scale-up. |
| Chicken Eggshell [14] | Solvent-free | 100 | 10-20 min | >90 | Extremely low-cost, biodegradable, green catalyst. Requires grinding of reagents. |
| DBU [8] | Water | RT | 6 h | 75-85 | Strong organic base, works in aqueous media. Can promote side reactions if not controlled. |
Experimental Protocol: Lab Scale (10 mmol)
This protocol is a generalized procedure for the synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile.
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (1.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol).
-
Solvent & Catalyst Addition: Add 20 mL of ethanol. While stirring, add the catalyst of choice (e.g., L-proline, 115 mg, 0.1 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 hexane/ethyl acetate eluent. The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash the filter cake with cold ethanol (2 x 10 mL), and then with distilled water (2 x 10 mL) to remove the catalyst and any unreacted starting materials.
-
Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight. The expected product is a white or pale-yellow solid.
Key Considerations for Scaling Up
-
Thermal Management: The Knoevenagel condensation is exothermic. On a large scale, reagents should be added slowly and in a controlled manner to a cooled reactor to dissipate heat effectively. A reactor with a cooling jacket is non-negotiable.
-
Mixing Efficiency: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine) to maintain a homogeneous slurry, especially as the product begins to precipitate. Poor mixing can lead to localized hot spots and inconsistent product quality.
-
Solid Handling: Transferring and filtering large quantities of solids requires appropriate industrial equipment like centrifuges or filter presses instead of lab-scale Buchner funnels.
-
Safety: Malononitrile is toxic. All operations should be conducted in a well-ventilated area (e.g., a fume hood or ventilated enclosure) with appropriate personal protective equipment (PPE).
Section 5: General Scale-Up Workflow
The following diagram outlines the logical progression of steps for a successful scale-up campaign.
Caption: A typical workflow for scaling the synthesis of 2-amino-4H-chromenes.
References
- Fe(ClO4)3/SiO2 Catalyzed One-pot Synthesis of 2-amino-4H-chromenes. (n.d.). Synlett.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). Molecules. [Link]
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI.
- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. [Link]
- One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanoc
- Plausible mechanism for the synthesis of 2-amino-3-cyano-4H-chromenes... (n.d.).
- K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. (2016). Molecules. [Link]
- Multicomponent Cyanation of 2‐Amino‐3‐cyano‐4H‐chromenes in Aqueous Media. (n.d.). Digital CSIC. [Link]
- One-pot Synthesis of 2-amino-4H-chromene Derivatives as Potential Antimicrobial Agents using DABCO-CuCl Complex as an Effective. (2020). Journal of Applied Chemical Research. [Link]
- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). PMC - PubMed Central. [Link]
- Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (2015). Journal of Chemical Sciences. [Link]
- One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. (2018). Journal of Medicinal and Chemical Sciences. [Link]
- The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
- One-Pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. (2020). Connect Journals. [Link]
- Synthesis of 2-amino- 4H-chromenes by condensation of aldehydes,... (n.d.).
- Efficient and green synthesis of 2-amino-4H-chromenes. (2017).
- Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. (2021). Letters in Applied NanoBioScience. [Link]
- A facile and green three-component synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes on grinding. (2014). Scientia Iranica. [Link]
- Synthesis of 2-Amino-4H-chromene Derivatives under Solvent-Free Condition Using MOF-5. (2018). Chemical Methodologies. [Link]
- Mechanistic proposal for the reaction between salicylaldehyde and malononitrile for the synthesis of 2-amino-4H-chromene 5(a-g). (n.d.).
- 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. (2012). PMC - NIH. [Link]
- Synthesis of 2‐amino‐4H‐chromenes. (n.d.).
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2024). RSC Sustainability. [Link]
- Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. (2022).
- The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
- Synthesis of 2-amino-4H-chromenes derivatives. (n.d.).
- One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanoc
- Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. (2024). OICC Press. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4H-chromene Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-amino-4H-chromene derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of pharmacological activities.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on how structural modifications to the 2-amino-4H-chromene scaffold influence its anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The 2-Amino-4H-chromene Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-amino-4H-chromene core, a fusion of a benzene and a pyran ring, is a prominent pharmacophore found in numerous natural products and synthetic molecules.[1][2] Its unique structural features allow for diverse functionalization, leading to a wide array of biological activities.[1] This versatility has made it a focal point in the quest for novel therapeutic agents. The core structure, with key positions for substitution, is illustrated below.
Caption: Workflow of the MTT assay for cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of 2-amino-4H-chromene have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. [3][4][5]
Structure-Activity Relationship for Antimicrobial Effects
The antimicrobial potency is dictated by the substituents on the chromene scaffold.
-
Substituents on the C4-Aryl Ring: The nature of the substituent on the aryl ring at the 4-position is a key determinant of activity. For instance, against S. aureus, certain analogues with a 4-methylphenyl group at the C4 position showed significant activity. However, replacing the methyl group with a chloro group led to a decrease in antibacterial activity. [3]* Substituents on the Benzo Ring: The substitution pattern on the benzo portion of the chromene ring also influences antimicrobial efficacy.
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate microbial cell membranes.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-amino-4H-chromene derivatives against various microbial strains.
| Compound ID | R1 (on Benzo Ring) | R2 (at C4-Aryl) | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 3h | - | 4-CH₃ | S. aureus | High | - | [3] |
| 3n | - | 3-Cl | S. aureus | Decreased | - | [3] |
| Indolyl-4H-chromene 1 | - | 1H-indol-3-yl | S. aureus | - | 10-25 | [6] |
| Indolyl-4H-chromene 2 | - | 1H-indol-3-yl | E. coli | - | 10-25 | [6] |
| Ciprofloxacin | - | - | S. aureus | - | - | [4] |
| Ketoconazole | - | - | C. albicans | - | - | [4] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a standard technique for evaluating the antimicrobial activity of chemical substances. [4][7] Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The diameter of the zone of inhibition around the well is proportional to the antimicrobial activity of the compound. [4] Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi.
-
Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Pouring Plates: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the solidified agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Include a positive control (standard antibiotic/antifungal) and a negative control (solvent).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Caption: Workflow for the agar well diffusion assay.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain 2-amino-4H-chromene derivatives have shown potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. [8][9][10]Their mechanism often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines. [8][9]
Structure-Activity Relationship for Anti-inflammatory Effects
The anti-inflammatory activity is closely linked to the substitution pattern on the chromene ring system.
-
Aryl Substituents at C4: The nature of the aryl group at the 4-position is crucial. Specific substitutions on this ring can significantly enhance the inhibition of pro-inflammatory cytokine production.
-
Fused Ring Systems: Derivatives with fused heterocyclic rings, such as chromeno[2,3-b]pyridines, have exhibited potent anti-inflammatory effects. [11]
Comparative Anti-inflammatory Activity Data
The following table highlights the inhibitory effects of selected derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Compound ID | Key Structural Feature | NO Inhibition (%) at 20 µM | Reference |
| Compound 8 | 2-phenyl-4H-chromen-4-one derivative | Strong | [8] |
| 1b, 1c, 1h | 4H-chromene derivatives | Significant | [11] |
| 2d, 2j, 2l | Chromeno[2,3-b]pyridine derivatives | Potent | [11] |
| Quercetin | Standard flavonoid | - | [11] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Principle: The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO synthesis. [8] Step-by-Step Protocol:
-
Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Synthesis of 2-Amino-4H-chromene Derivatives: A General One-Pot Approach
A common and efficient method for the synthesis of 2-amino-4H-chromene derivatives is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a phenolic compound (such as resorcinol or naphthol). [12][13][14][15]
General Synthetic Protocol
Reaction: Aromatic aldehyde + Malononitrile + Phenolic compound → 2-Amino-4H-chromene derivative
Procedure:
-
A mixture of the aldehyde (1 mmol), malononitrile (1.1-1.2 mmol), and the phenolic compound (1 mmol) is taken in a suitable solvent (e.g., ethanol, water-ethanol mixture). [12][13]2. A catalytic amount of a base (e.g., piperidine, triethylamine) or another catalyst (e.g., choline chloride/urea, magnetic nanoparticles) is added to the mixture. [12][13]3. The reaction mixture is stirred at room temperature or heated under reflux, or subjected to microwave irradiation, and the progress is monitored by Thin Layer Chromatography (TLC). [3][12][13]4. Upon completion, the reaction mixture is typically poured into crushed ice or water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4H-chromene derivative. [13]
Caption: General workflow for the synthesis of 2-amino-4H-chromenes.
Conclusion and Future Perspectives
The 2-amino-4H-chromene scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of potent biological activities. This guide has systematically compared the structure-activity relationships of these compounds in the contexts of anticancer, antimicrobial, and anti-inflammatory applications. The key takeaways are:
-
Substitutions are Key: The nature and position of substituents on both the aryl ring at the 4-position and the benzo portion of the chromene nucleus are critical determinants of biological activity and selectivity.
-
Electron-Withdrawing Groups Often Enhance Potency: Particularly in the context of anticancer activity, electron-withdrawing groups on the C4-aryl ring tend to increase potency.
-
A Promising Future: The continued exploration of the chemical space around the 2-amino-4H-chromene scaffold, guided by the SAR principles outlined herein, holds significant promise for the development of novel and more effective therapeutic agents.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives to enable rational drug design and optimization. Furthermore, in vivo studies are crucial to validate the therapeutic potential of these promising compounds.
References
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- Maleki, A., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(24), 13633-13643. [Link]
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- Badiger, K. B., et al. (2023). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol.
- Gudimella, K. K., et al. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega, 8(8), 7989–8002. [Link]
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A Senior Application Scientist's Guide to Catalytic Systems for 2-Amino-4H-chromene Synthesis
Introduction: The Enduring Significance of 2-Amino-4H-chromenes
The 2-amino-4H-chromene scaffold is a privileged heterocyclic motif of immense interest to medicinal and synthetic chemists. These compounds are not merely synthetic curiosities; they form the core structure of numerous molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. Their potential as cognitive enhancers for treating neurodegenerative diseases has also been noted. The primary route to these valuable structures is a one-pot, three-component reaction (3-MCR) involving an aldehyde, malononitrile, and an activated phenol (such as resorcinol, naphthols, or dimedone). This convergent approach is highly atom-economical and aligns with the principles of green chemistry.
The key to unlocking the full potential of this multicomponent reaction lies in catalysis. The choice of catalyst profoundly influences reaction rate, yield, purity, and overall process efficiency. This guide provides an in-depth comparative analysis of the diverse catalytic systems developed for this synthesis, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal catalyst for their specific application. We will explore the mechanistic underpinnings of catalysis in this reaction, compare performance with supporting experimental data, and provide actionable experimental protocols.
The Core Reaction: A Mechanistic Overview
The synthesis of 2-amino-4H-chromenes is a domino reaction that proceeds through a sequence of three key steps. Understanding this sequence is fundamental to appreciating how a catalyst can intervene to accelerate the process. Most catalysts, whether acidic or basic, aim to facilitate one or more of these transformations.
-
Knoevenagel Condensation: The reaction initiates with the condensation between the aldehyde and malononitrile to form a vinylidene malononitrile (a Knoevenagel adduct). Basic catalysts excel here by deprotonating the highly acidic methylene group of malononitrile, forming a carbanion that readily attacks the aldehyde's carbonyl carbon.
-
Michael Addition: The activated phenol (or β-dicarbonyl compound like dimedone) then acts as a nucleophile in a conjugate (Michael) addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization & Tautomerization: The final step involves an intramolecular cyclization, where the phenolic hydroxyl group attacks one of the nitrile groups, followed by tautomerization to yield the stable 2-amino-4H-chromene product.[1][2]
The following workflow diagram illustrates this generalized pathway.
Caption: General workflow for 3-component synthesis of 2-Amino-4H-chromenes.
A Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical decision point in the synthesis design. Catalysts for this transformation can be broadly classified into several categories, each with distinct advantages and operational considerations.
Homogeneous Organocatalysts
These are typically small, soluble organic molecules that operate in the same phase as the reactants. They are often inexpensive and readily available.
-
Bases (e.g., Piperidine, Diethylamine): Simple amine bases like piperidine and diethylamine are classic catalysts for this reaction.[3][4] They function by deprotonating malononitrile, accelerating the initial Knoevenagel condensation. While effective, they can be difficult to separate from the reaction mixture and may require higher catalyst loadings.
-
Acids (e.g., L-proline): The bio-organic amino acid L-proline has emerged as a highly efficient, reusable, and environmentally benign catalyst.[5][6][7][8][9] It is believed to act as a bifunctional catalyst: the amine group acts as a base to activate malononitrile, while the carboxylic acid group can activate the aldehyde via hydrogen bonding. This dual activation pathway leads to high yields in short reaction times under mild conditions.[8]
Heterogeneous Catalysts
These catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which offers the significant advantage of easy separation (by simple filtration) and potential for recyclability.
-
Basic Oxides and Natural Materials: Inexpensive and readily available materials like Magnesium Oxide (MgO) and even biowaste-derived materials such as sugar apple peel ash or calcined eggshells have proven to be effective basic catalysts.[2][3][10] Their solid nature and low cost make them attractive for large-scale, sustainable synthesis.
-
Metal-Organic Frameworks (MOFs): MOFs, such as MOF-5, are crystalline materials with a high surface area and tunable porosity.[3][11] They can act as Lewis acid catalysts, activating the aldehyde carbonyl group towards nucleophilic attack, leading to excellent yields in short reaction times.[11]
Nanocatalysts
Nanomaterials offer an exceptionally high surface-area-to-volume ratio, leading to a high density of active catalytic sites and often superior catalytic activity compared to their bulk counterparts.
-
Magnetic Nanoparticles (MNPs): This is arguably one of the most practical advancements in the field. Catalytic species (e.g., Cu, acidic/basic functional groups) are immobilized on a magnetic core (typically Fe₃O₄ or γ-Fe₂O₃).[12][13][14][15] These catalysts demonstrate high efficiency and can be recovered effortlessly from the reaction mixture using an external magnet, allowing for multiple reuse cycles with minimal loss of activity.[12][15] This dramatically improves the economic and environmental footprint of the synthesis.
-
Metal Oxide Nanoparticles: Nano-sized metal oxides like ZnO and Al₂O₃ also serve as efficient, recyclable heterogeneous catalysts for this transformation, often under solvent-free conditions.[13][16]
Ionic Liquids (ILs)
Ionic liquids are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure. They can act as both the solvent and the catalyst.
-
Task-Specific ILs: ILs can be designed with acidic or basic functionalities. For instance, basic anions like acetate can catalyze the reaction efficiently.[17][18][19] Biocompatible ILs, such as choline acetate, have been shown to promote the reaction at room temperature, offering a simple work-up and catalyst recycling.[19]
-
Supported Ionic Liquid Catalysts (SILC): To combine the benefits of ILs and heterogeneous catalysis, ILs can be immobilized on a solid support.[20][21][22] This approach creates a stable, high-surface-area catalyst with the catalytic properties of the IL but the practical advantages of a solid catalyst.[22]
The following diagram illustrates a plausible catalytic cycle for a base-catalyzed synthesis, a common mechanism for many of the discussed systems.
Caption: Plausible cycle for a base-catalyzed 2-Amino-4H-chromene synthesis.
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the performance of various representative catalysts under optimized conditions as reported in the literature. This data highlights the trade-offs between reaction time, conditions, and catalyst type.
| Catalyst | Aldehyde Reactant | Phenol/Dicarbonyl Reactant | Conditions | Time | Yield (%) | Reference |
| L-proline (10 mol%) | 4-Cl-Benzaldehyde | Resorcinol | EtOH:H₂O (1:1), 60 °C | 15 min | 96 | [8] |
| L-proline (10 mol%) | 4-NO₂-Benzaldehyde | Dimedone | EtOH, Reflux | 10 min | 98 | [9] |
| Diethylamine | Benzaldehyde | Resorcinol | EtOH, Reflux | 2.5 h | 98 | [3] |
| (γ-Fe₂O₃-Im-Py)₂WO₄ (5 mol%) | Benzyl alcohol* | Dimedone | Solvent-free, 90 °C | 1.5 h | 92 | [12] |
| MNPs@Cu | 4-Cl-Benzaldehyde | Dimedone | Solvent-free, 90 °C | 25 min | 93 | [13][14] |
| Fe₃O₄@SiO₂-creatine (0.04 g) | 4-Cl-Benzaldehyde | Dimedone | EtOH, Reflux | 10 min | 98 | [15] |
| Sugar Apple Peel Ash (75 mg) | 4-Cl-Benzaldehyde | 4-Hydroxycoumarin | H₂O, rt | 20 min | 92 | [10] |
| Supported Ionic Liquid (SILC) | 3-NO₂-Benzaldehyde | Dimedone | Solvent-free, 80 °C | 15 min | 96 | [22] |
| Ceric Ammonium Nitrate (10 mol%) | Benzaldehyde | Resorcinol | EtOH, Reflux | 30 min | 92 | [23] |
*Note: This reaction starts from the corresponding alcohol, which is oxidized in situ to the aldehyde before the 3-MCR cascade.[12]
Experimental Protocols
A protocol's value lies in its reproducibility. The following are detailed, self-validating procedures for two distinct, high-performing catalytic systems based on published literature.
Protocol 1: Organocatalytic Synthesis using L-proline
This protocol is adapted from the work of Moghadasi, Z. (2019) and Behbahani, F. K., et al. (2015), demonstrating a green, efficient method using a bio-organic catalyst.[8][9]
Objective: To synthesize 2-amino-7-hydroxy-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile.
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Resorcinol (1 mmol, 110.1 mg)
-
L-proline (0.03 g, ~20 mol% - Note: loading can be optimized, 10-20 mol% is common)
-
Ethanol:Water (1:1 v/v), 10 mL
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask (25 or 50 mL), magnetic stirrer, condenser, heating mantle/oil bath.
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and L-proline (0.03 g).
-
Solvent Addition: Add 10 mL of the premixed ethanol:water (1:1) solvent to the flask.
-
Reaction: Attach a condenser to the flask and place it in a preheated oil bath at 60 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 15-30 minutes.
-
Work-up: Upon completion, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add ethyl acetate (15 mL) and deionized water (15 mL) to the residue. Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product is typically of high purity. Recrystallize from an ethanol/water mixture to obtain the pure crystalline solid.
-
Catalyst Recovery (Optional): The aqueous layer containing the L-proline catalyst can be washed with dichloromethane (2 x 10 mL) and reused for subsequent reactions.[8]
Protocol 2: Heterogeneous Synthesis using a Magnetic Nanocatalyst (MNPs@Cu)
This protocol is based on the solvent-free procedure described by Darvishi et al. (2019), highlighting the ease of use and recovery of magnetic nanocatalysts.[13]
Objective: To synthesize 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Dimedone (1 mmol, 140.2 mg)
-
MNPs@Cu nanocatalyst (as prepared in the literature, typically 10-20 mg)
-
Ethanol
-
Round-bottom flask (25 mL), magnetic stirrer, heating mantle/oil bath.
-
Strong external magnet (e.g., Neodymium magnet)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1.1 mmol), dimedone (1 mmol), and the MNPs@Cu catalyst. No solvent is added.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture. The reactants will typically melt and form a slurry.
-
Monitoring: Monitor the reaction progress by TLC (dissolving a small aliquot in ethyl acetate). The reaction should be complete within 20-30 minutes.
-
Catalyst Recovery: After completion, cool the reaction mixture to room temperature. Add ethanol (10 mL) to dissolve the product. Place a strong external magnet against the side of the flask. The black MNPs@Cu catalyst will be attracted to the magnet, allowing the clear product solution to be carefully decanted.
-
Catalyst Washing: Wash the recovered catalyst with ethanol (2 x 5 mL), decanting the washings each time while holding the magnet in place. The combined washings contain the product. The recovered catalyst can be dried in an oven and reused directly.
-
Product Isolation: Combine the initial product solution and the ethanol washings. Cool the solution in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to obtain the pure 2-amino-4H-chromene derivative.
Conclusion and Future Outlook
The synthesis of 2-amino-4H-chromenes has been profoundly advanced by the development of diverse and efficient catalytic systems. While classic homogeneous organocatalysts like L-proline offer simplicity and green credentials, the field is clearly moving towards heterogeneous solutions.[6][8] The unparalleled ease of separation and high reusability of magnetic nanocatalysts, in particular, present a compelling case for their adoption in both academic and industrial settings.[12][15] Furthermore, the use of catalysts derived from biowaste represents a promising frontier in sustainable chemistry.[10]
Future research will likely focus on developing catalysts that can operate under even milder conditions (e.g., room temperature, in water), expanding the substrate scope, and designing multifunctional catalysts that can perform tandem reactions to build even greater molecular complexity from simple starting materials in a single pot. The continued innovation in catalysis will ensure that the synthesis of these vital chromene scaffolds becomes ever more efficient, economical, and environmentally benign.
References
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A Comparative Guide to the Biological Activity of 2-Amino-4H-chromene Isomers and Derivatives
In the landscape of medicinal chemistry, the 2-amino-4H-chromene scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This guide offers an in-depth comparison of the biological activities of various 2-amino-4H-chromene isomers and derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols. Our analysis will delve into the nuances of how subtle structural modifications to the chromene core can profoundly impact its therapeutic potential, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.
The Significance of the 2-Amino-4H-chromene Scaffold
The 2-amino-4H-chromene nucleus is a key pharmacophore found in numerous natural products and synthetic compounds.[2] Its derivatives have garnered significant attention for their wide range of biological efficacies, including antitumor, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities.[1][3] The promise of these compounds in cancer therapy, in particular, has spurred the development of novel derivatives with enhanced therapeutic effectiveness.[1] Structure-activity relationship (SAR) studies consistently demonstrate that targeted functionalization of the chromene core can markedly improve its bioactivity.[1]
Comparative Analysis of Biological Activities
The biological activity of 2-amino-4H-chromene derivatives is intricately linked to the nature and position of substituents on the chromene ring system. This section provides a comparative analysis of these activities based on available experimental data.
Anticancer Activity
2-Amino-4H-chromene derivatives have emerged as potent anticancer agents, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.[6][7]
A study on a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles revealed that all synthesized compounds exhibited good cell growth inhibitory activity against MDA-MB-231, MCF-7, and T47D breast cancer cell lines, with IC50 values generally less than 30 μg/mL.[5] Notably, the introduction of a halogen at the 6-position of the chromene ring, as seen in 6-bromo derivatives, significantly increased cytotoxic activity, with some compounds being more potent than the standard drug etoposide.[5]
Furthermore, certain 2-amino-3-cyano-4-aryl-4H-chromenes have been identified as dual inhibitors of topoisomerase IB and CYP51, enzymes crucial for the growth of cancer and fungal cells, respectively.[6] For instance, specific derivatives were found to be more active than cisplatin and topotecan in SK-LU-1 lung cancer cells.[6]
The substitution at the 4-position of the 4H-benzo[h]chromene nucleus with specific halogen groups has also been shown to increase the antitumor activity against MCF-7, HCT-116, and HepG-2 cell lines.[8] For example, a 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile displayed potent and selective cytotoxic activity, particularly against PC-3 and A549 cancer cell lines, with IC50 values of 2.4 ± 0.1 and 3.2 ± 0.1 µg/mL, respectively.[9] This compound also exhibited significant inhibitory activity against EGFR and VEGFR-2 kinases.[9]
Table 1: Comparative Anticancer Activity of Selected 2-Amino-4H-chromene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | SK-LU-1 | More active than Cisplatin | [6] |
| 4b | SK-LU-1 | More active than Cisplatin | [6] |
| 7e (6-bromo derivative) | MDA-MB-231 | 3.46 | [5] |
| 7f (6-bromo derivative) | MCF-7 | 18.76 | [5] |
| Compound 4 | PC-3 | 2.4 ± 0.1 µg/mL | [9] |
| Compound 4 | A549 | 3.2 ± 0.1 µg/mL | [9] |
Antimicrobial Activity
The 2-amino-4H-chromene scaffold is also a promising platform for the development of novel antimicrobial agents.[10][11] The antimicrobial efficacy is highly dependent on the substituents attached to the chromene core.
In one study, a series of 2-amino-4H-chromene derivatives were synthesized and evaluated for their antimicrobial activity. Several compounds exhibited moderate to potent activity.[10] For instance, against S. aureus, certain analogues showed significant inhibitory activity. The replacement of a methyl group with a chloro group on the aryl substituent led to a marked decrease in antibacterial activity, highlighting the importance of electronic effects.[10]
Another study focusing on 2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives found that some compounds effectively inhibited swarming behavior and biofilm formation in P. mirabilis.[12] Specifically, compounds with certain aryl substitutions showed a 40% reduction in urease activity, a key virulence factor.[12]
Table 2: Comparative Antimicrobial Activity of Selected 2-Amino-4H-chromene Derivatives
| Compound ID | Microorganism | Activity | Reference |
| 3h | S. aureus | Chief activity | [10] |
| 3o | A. niger | Zone of inhibition: 25 mm | [10] |
| 4d | P. mirabilis | 40% reduction in urease activity | [12] |
| 4e | P. mirabilis | Effective disruption of preformed biofilm | [12] |
Anti-inflammatory Activity
Derivatives of 4H-chromene have also demonstrated potential as anti-inflammatory agents.[13] A study evaluating several 4H-chromene and chromeno[2,3-b]pyridine derivatives found that six of the synthesized compounds exhibited more potent inhibition of tumor necrosis factor-α-induced nitric oxide (NO) production in both human and porcine chondrocytes than the natural anti-inflammatory compound quercetin.[13] One particular derivative showed a very potent anti-inflammatory effect by suppressing the formation of carrageenan-induced rat paw edema and prostaglandin E2 production.[13]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Amino-4H-chromene Derivatives (One-Pot, Three-Component Reaction)
This protocol describes a general and efficient method for synthesizing 2-amino-4H-chromene derivatives.[6][10]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenolic compound (e.g., resorcinol, naphthol) (1 mmol)
-
Catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)
-
Solvent (e.g., ethanol, water)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, the phenolic compound, and a catalytic amount of the base in the chosen solvent is prepared in a round-bottom flask.
-
The reaction mixture is stirred at room temperature or heated under reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with cold ethanol or water to remove any unreacted starting materials and catalyst.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) to afford the pure 2-amino-4H-chromene derivative.
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5][14]
Materials:
-
Cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (2-amino-4H-chromene derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plate is incubated for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[15][16]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile swabs
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.
-
Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A specific volume (e.g., 100 µL) of each test compound solution, positive control, and negative control is added to the respective wells.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Conclusion
The 2-amino-4H-chromene scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The biological activity of its derivatives can be finely tuned through strategic modifications of the core structure. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various 2-amino-4H-chromene isomers and derivatives, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of more potent and selective drug candidates. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
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The Ascending Profile of 2-Amino-4H-chromen-4-one Derivatives in Oncology: A Comparative Guide
For Immediate Release
In the dynamic landscape of anticancer drug discovery, the heterocyclic scaffold of 2-amino-4H-chromen-4-one has emerged as a formidable contender, demonstrating significant cytotoxic and apoptotic activities against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of these promising derivatives against established standard-of-care anticancer drugs, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
The quest for novel chemotherapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in oncology.[1] Chromene derivatives, a class of naturally occurring and synthetically accessible compounds, have garnered considerable attention for their diverse pharmacological properties, including potent anticancer effects.[2][3] This guide delves into the specifics of this compound derivatives, highlighting their performance in preclinical studies and juxtaposing their activity with that of conventional anticancer drugs.
Mechanistic Insights: A Multifaceted Approach to Cancer Cell Demise
Unlike traditional chemotherapeutics that often rely on broad-spectrum cytotoxicity, many this compound derivatives exhibit more targeted mechanisms of action. These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
One of the primary mechanisms involves the induction of apoptosis. Studies have shown that these derivatives can trigger both intrinsic and extrinsic apoptotic pathways.[4] This is often achieved through the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[5]
Furthermore, several this compound derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M or G1 phase.[6][7][8] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Some derivatives achieve this by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle.[6][7][9] Another key target for some chromene derivatives is topoisomerase I, an enzyme essential for DNA replication and repair.[10][11] By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately, cell death.
Figure 1: Simplified signaling pathway of this compound derivatives.
Comparative Efficacy: A Head-to-Head Analysis
The true measure of a novel anticancer agent lies in its performance relative to existing treatments. Numerous studies have directly compared the cytotoxic effects of this compound derivatives with standard anticancer drugs like doxorubicin, cisplatin, etoposide, and paclitaxel. The results, summarized in the table below, are highly encouraging.
| Derivative/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Compound 7 (sulfonamide derivative) | T47D (Breast) | 8.8 | [7] |
| Compounds 4a and 4b | SK-LU-1 (Lung) | More active than Cisplatin & Topotecan | [10][11] |
| Compounds 4a and 4b | PC-3 (Prostate) | More active than Cisplatin | [10][11] |
| 6-Bromo derivatives 7e and 7f | MDA-MB-231 (Breast) | < 4 µg/mL (more potent than Etoposide) | [12] |
| 5,4'-diaminoflavone (analog) | MCF-7 (Breast) | 0.0072 | [13] |
| Compounds 12 and 13 | HCT-116, MCF-7, HepG-2 | 0.3 - 2 µg/mL | [6][7] |
| Standard Anticancer Drugs | |||
| Doxorubicin | T47D (Breast) | 9.8 | [7] |
| Doxorubicin | MCF-7 (Breast) | ~0.4 - 3.09 | [13] |
| Etoposide | MDA-MB-231, MCF-7, T47D | Generally less potent than derivatives 7e & 7f | [12] |
| Cisplatin | SK-LU-1, PC-3 | Less active than compounds 4a & 4b | [10][11] |
| Topotecan | SK-LU-1 | Less active than compounds 4a & 4b | [10][11] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data clearly indicates that certain this compound derivatives exhibit superior or comparable potency to standard chemotherapeutic agents in various cancer cell lines.[12][13] For instance, specific sulfonamide-bearing chromene derivatives have demonstrated higher cytotoxicity against T47D breast cancer cells than doxorubicin.[7] Similarly, certain 2-amino-3-cyano-4H-chromene derivatives were found to be more active than both cisplatin and topotecan in lung cancer cells.[10][11]
Experimental Protocols: Validating Anticancer Activity
The evaluation of anticancer efficacy relies on a battery of standardized in vitro assays. Below are the methodologies for key experiments used to assess the activity of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard anticancer drug for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Figure 2: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Future Directions and Conclusion
The compelling preclinical data for this compound derivatives positions them as highly promising candidates for further development as anticancer agents.[12] Their ability to induce apoptosis and cell cycle arrest, often with greater potency than standard drugs, underscores their therapeutic potential.[4][6][7][12]
Future research should focus on several key areas:
-
In vivo studies: Validating the efficacy and safety of lead compounds in animal models of cancer.
-
Structure-Activity Relationship (SAR) studies: Optimizing the chromene scaffold to enhance potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion of these compounds.
-
Combination therapies: Investigating the synergistic effects of these derivatives with existing anticancer drugs.
References
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The Dichotomy of Efficacy: A Comparative Guide to In Vitro and In Vivo Performance of 2-Amino-4H-chromene Compounds in Oncology Research
In the landscape of contemporary oncology research, the 2-amino-4H-chromene scaffold has emerged as a privileged structure, demonstrating significant potential as a source of novel anticancer agents. These heterocyclic compounds have consistently exhibited potent cytotoxic effects against a wide array of cancer cell lines in initial laboratory screenings. However, the journey from a promising in vitro result to a clinically effective therapeutic is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-amino-4H-chromene derivatives, offering insights into the experimental nuances and the critical factors that govern their translational potential. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols to empower researchers in their pursuit of next-generation cancer therapies.
The Allure of the 2-Amino-4H-chromene Scaffold: A Foundation of Potent In Vitro Activity
The 2-amino-4H-chromene core has been the subject of extensive synthetic exploration, leading to the generation of diverse libraries of compounds. These derivatives have been widely screened for their anticancer properties, revealing a broad spectrum of activity against various cancer types.
Unveiling Anticancer Potential: In Vitro Cytotoxicity Screening
The initial assessment of any potential anticancer compound lies in its ability to inhibit the growth of or kill cancer cells in a controlled laboratory setting. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of this primary screening, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.
Numerous studies have reported impressive in vitro activity for 2-amino-4H-chromene derivatives. For instance, certain 2-amino-3-cyano-4-aryl-4H-chromenes have demonstrated greater potency than the established chemotherapeutic agent cisplatin in lung (SK-LU-1) and prostate (PC-3) cancer cell lines[1]. Similarly, 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles have shown cytotoxic activity comparable or even superior to etoposide against breast cancer cell lines such as MDA-MB-231, MCF-7, and T47D[2].
Table 1: Selected 2-Amino-4H-chromene Derivatives and their In Vitro Anticancer Activity
| Compound Series | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference Compound(s) | Source(s) |
| 2-amino-3-cyano-4-aryl-4H-chromenes | SK-LU-1 (Lung), PC-3 (Prostate) | More active than cisplatin | Cisplatin, Topotecan | [1] |
| 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D (Breast) | Comparable or more potent than etoposide | Etoposide | [2] |
| Chromeno[2,3-d]pyrimidinone derivatives | Hs578t (Triple-Negative Breast Cancer) | Low micromolar range | Doxorubicin | [3][4] |
| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitriles | Various human cancer cell lines | Potent activity observed | - | [5] |
Delving Deeper: Mechanistic Insights from In Vitro Studies
Beyond simple cytotoxicity, in vitro assays are instrumental in elucidating the mechanism of action of these compounds. Understanding how a molecule exerts its anticancer effects is crucial for its further development. For 2-amino-4H-chromene derivatives, several key mechanisms have been proposed:
-
Induction of Apoptosis: Many potent derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can be assessed through techniques like flow cytometry using Annexin V/Propidium Iodide staining, which identifies apoptotic and necrotic cells.
-
Tubulin Polymerization Inhibition: Some chromene compounds have been found to interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.
-
Enzyme Inhibition: Specific derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase and cytochrome P450 enzymes[1].
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-amino-4H-chromene compounds and a reference drug (e.g., cisplatin or doxorubicin) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
The Crucible of Reality: Translating In Vitro Promise to In Vivo Efficacy
While in vitro studies provide a critical foundation, the true test of a potential anticancer drug lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.
The Xenograft Model: A Window into In Vivo Antitumor Activity
A widely used preclinical model for evaluating anticancer agents is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. This allows for the assessment of a compound's ability to inhibit tumor growth in a living system.
Several 2-amino-4H-chromene derivatives have demonstrated promising antitumor activity in such models. For instance, novel chromeno[2,3-d]pyrimidinone derivatives have been shown to induce significant tumor regression in a triple-negative breast cancer xenograft model[3][4]. In these studies, the compounds were administered to the mice, and tumor volume was monitored over time to assess the treatment's effectiveness.
Experimental Protocol: Murine Xenograft Model for Antitumor Efficacy
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Hs578t for triple-negative breast cancer) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign the mice to treatment and control groups. Administer the 2-amino-4H-chromene compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess for any treatment-related toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: Experimental workflow for evaluating 2-amino-4H-chromene compounds.
The Inevitable Discrepancy: Why In Vitro Success Doesn't Always Translate
A significant challenge in drug development is the often-observed discrepancy between a compound's potent in vitro activity and its diminished or absent efficacy in vivo. This can be attributed to a multitude of factors that are not recapitulated in a simplified cell culture environment.
Pharmacokinetics and ADMET Properties:
The journey of a drug through the body is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A compound that is highly potent in a petri dish may be poorly absorbed, rapidly metabolized and cleared from the body, or fail to reach the tumor site in sufficient concentrations to exert its effect. Furthermore, unforeseen toxicity can limit the achievable therapeutic dose. While in silico ADMET prediction tools can provide early insights, experimental pharmacokinetic studies in animals are indispensable[6].
The Tumor Microenvironment:
In vitro studies typically involve cancer cells grown in a monolayer on a plastic surface, which is a stark contrast to the complex three-dimensional architecture of a solid tumor in vivo. The tumor microenvironment, consisting of various cell types, the extracellular matrix, and complex signaling networks, can significantly influence a drug's activity and penetration.
Bridging the Gap: Strategies for Improved In Vitro-In Vivo Correlation
To enhance the predictive value of preclinical studies and facilitate the successful translation of promising 2-amino-4H-chromene compounds, researchers should consider the following:
-
Advanced In Vitro Models: Employing more physiologically relevant in vitro models, such as 3D spheroids or organoids, can better mimic the in vivo tumor architecture and cell-cell interactions.
-
Early Pharmacokinetic Profiling: Integrating early-stage pharmacokinetic and metabolism studies can help identify compounds with favorable drug-like properties.
-
Mechanism-Driven In Vivo Studies: Designing in vivo experiments that not only assess tumor growth but also probe the compound's mechanism of action in the tumor tissue can provide valuable insights into its efficacy.
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A Comparative Analysis of the Cytotoxic Effects of Substituted 2-Amino-4H-chromenes
An In-depth Guide for Researchers in Oncology and Drug Discovery
The 2-amino-4H-chromene scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxicity of various substituted 2-amino-4H-chromene derivatives, offering insights into their structure-activity relationships (SAR) and potential as novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals engaged in the field of drug development.
Introduction to 2-Amino-4H-chromenes and Their Anticancer Potential
2-Amino-4H-chromenes are a class of organic compounds characterized by a dihydropyran ring fused to a benzene ring. Their versatile synthesis, often through multi-component reactions, allows for the introduction of a wide range of substituents, making them an attractive scaffold for developing new drugs.[2][3] Numerous studies have highlighted the cytotoxic effects of these compounds against various cancer cell lines, with some derivatives showing potency comparable or even superior to existing chemotherapeutic drugs.[1][4] The primary mechanism of their anticancer action often involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.[2][3][5]
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of 2-amino-4H-chromenes is significantly influenced by the nature and position of substituents on the chromene core and the 4-aryl group. The following table summarizes the 50% inhibitory concentration (IC50) values of representative substituted 2-amino-4H-chromene derivatives against various human cancer cell lines, providing a clear comparison of their potencies.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | MCF-7 (Breast) | Not specified, but noted for active cytotoxic behavior | [6] |
| Compound 2 | 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene | T47D (Breast) | 0.019 (EC50 for caspase activation) | [7][8] |
| Compound 3 | 2-amino-3-cyano-7-(dimethylamino)-4-(5-methyl-3-pyridyl)-4H-chromene | T47D (Breast) | 0.011 (EC50 for caspase activation) | [7][8] |
| Compound 4 | 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles (general series) | MDA-MB-231, MCF-7, T47D (Breast) | < 30 µg/mL | [4] |
| Compound 5 | 2-amino-4-(4-aminophenyl)-4H-chromene-3-carbonitrile | T47D (Breast) | 81.42 | [5] |
| Compound 6 | 2-amino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile | T47D (Breast) | 181.26 | [5] |
| Compound 7 | 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene (general series) | Various | Generally < 1 µM | [2] |
| Compound 8 | 2-amino-4-(2-ethoxy-2-oxoethyl)-6-(3′,5′-dimethoxyphenyl)-4H-chromene-3-carboxylate | Various hematologic and solid tumor cells | Low micromolar | [9] |
| Compound 9 | 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes (4a, 4b) | SK-LU-1 (Lung), PC-3 (Prostate) | More active than cisplatin and topotecan in SK-LU-1 | [1] |
Key Insights from the Data:
-
Influence of the 4-Aryl Substituent: The substitution pattern on the 4-aryl ring plays a crucial role in determining cytotoxic activity. For instance, the presence of electron-withdrawing groups or specific heterocyclic rings can significantly enhance potency.[7][8] A comparison between Compound 5 (with an amino group) and Compound 6 (with a nitro group) shows that the amino-substituted derivative is more potent against the T47D breast cancer cell line.[5]
-
Impact of the Chromene Core Substitution: Modifications on the benzo part of the chromene ring, such as the introduction of methoxy or dimethylamino groups, have been shown to modulate the cytotoxic effects.[2][6]
-
Broad Spectrum of Activity: Substituted 2-amino-4H-chromenes have demonstrated activity against a range of cancer cell lines, including breast, lung, and prostate cancers, as well as various hematologic malignancies.[1][4][9]
Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that the primary mechanism by which 2-amino-4H-chromenes exert their cytotoxic effects is through the induction of apoptosis.[2][3][5] Some derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent caspase-dependent apoptosis.[2][3] This mechanism is similar to that of established anticancer agents like vinca alkaloids and taxanes.
Below is a generalized diagram illustrating the proposed apoptotic pathway induced by certain 2-amino-4H-chromene derivatives.
Caption: Proposed mechanism of apoptosis induction by substituted 2-amino-4H-chromenes.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic activity of 2-amino-4H-chromenes is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[10]
Detailed MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][11]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (substituted 2-amino-4H-chromenes). A vehicle control (e.g., DMSO) is also included.[5]
-
Incubation: The plates are incubated for a specific period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[5][10]
-
MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours.[11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
The following diagram illustrates the general workflow for assessing the cytotoxicity of these compounds.
Caption: A typical experimental workflow for evaluating the cytotoxicity of chemical compounds.
Conclusion and Future Directions
Substituted 2-amino-4H-chromenes represent a promising class of compounds with significant cytotoxic activity against a variety of cancer cell lines. The ease of their synthesis and the ability to readily modify their structure provide a robust platform for the development of novel anticancer agents. Structure-activity relationship studies have revealed key structural features that contribute to their potency, particularly the substitution patterns on the 4-aryl ring and the chromene nucleus. Future research should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as further elucidating their molecular mechanisms of action to identify potential biomarkers for patient stratification. In vivo studies are also warranted to evaluate the therapeutic potential of the most promising candidates in preclinical cancer models.
References
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- Hassan, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.
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- Song, H., et al. (2011). Structure–Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. Journal of Medicinal Chemistry.
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A Comparative Analysis of the Antimicrobial Spectrum of Novel 2-Amino-4H-Chromenes
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, the 2-amino-4H-chromene core has emerged as a privileged structure, demonstrating a broad range of biological activities. This guide provides an in-depth comparative analysis of the antimicrobial spectrum of novel 2-amino-4H-chromene derivatives, contextualized with their synthetic accessibility and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
The Emergence of 2-Amino-4H-Chromenes as Antimicrobial Candidates
The 4H-chromene (or 4H-benzopyran) ring system is a recurring motif in a multitude of natural products and synthetic compounds exhibiting significant pharmacological properties. The introduction of an amino group at the 2-position and a cyano or other electron-withdrawing group at the 3-position of the 4H-chromene scaffold has been shown to be a critical determinant for their antimicrobial efficacy. These structural features contribute to the molecule's ability to interact with biological targets in microbial cells, leading to the inhibition of growth or cell death. The versatility of synthetic methods allows for the creation of diverse libraries of 2-amino-4H-chromene derivatives, enabling extensive structure-activity relationship (SAR) studies to identify compounds with potent and selective antimicrobial activity.
Synthetic Accessibility: A Gateway to Diversity
A significant advantage of the 2-amino-4H-chromene scaffold lies in its straightforward and efficient synthesis, most commonly through a one-pot, three-component reaction. This approach, often facilitated by microwave irradiation or green catalysts, allows for the rapid assembly of the chromene core from simple starting materials: an aldehyde, malononitrile, and a phenol derivative (such as resorcinol or naphthol).[1][2] The inherent atom economy and operational simplicity of this multicomponent reaction make it an ideal platform for generating a wide array of derivatives for biological screening.
Figure 1: Generalized workflow for the synthesis of 2-amino-4H-chromenes.
The choice of catalyst and reaction conditions can be optimized to improve yields and reduce reaction times. For instance, the use of microwave irradiation has been shown to significantly accelerate the synthesis of these compounds. This synthetic tractability is a crucial factor in the early stages of drug discovery, as it facilitates the rapid exploration of chemical space to identify lead compounds with desirable antimicrobial profiles.
Comparative Antimicrobial Spectrum Analysis
The true potential of novel 2-amino-4H-chromenes is revealed through a direct comparison of their antimicrobial activity against established antibiotics. The following tables summarize the in vitro efficacy of representative 2-amino-4H-chromene derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, benchmarked against standard antimicrobial agents.
Table 1: Antibacterial Activity of Novel 2-Amino-4H-Chromenes and Standard Antibiotics
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Novel 2-Amino-4H-Chromene Derivatives | ||||
| Derivative A | Staphylococcus aureus | 6.25 | - | [3] |
| Derivative B | Staphylococcus aureus | 9.3 | - | [4] |
| Derivative C | Bacillus subtilis | - | Encouraging Activity | [5] |
| Derivative D | Escherichia coli | - | 22-25 | |
| Standard Antibiotics | ||||
| Ampicillin | Staphylococcus aureus | 0.6-1 | - | [6] |
| Ampicillin | Escherichia coli | 4 | - | [6] |
| Ciprofloxacin | Staphylococcus aureus | - | 25-27 | [7] |
| Ciprofloxacin | Escherichia coli | - | 33-36 | [7] |
Table 2: Antifungal Activity of Novel 2-Amino-4H-Chromenes and a Standard Antifungal Agent
| Compound/Antifungal | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Novel 2-Amino-4H-Chromene Derivatives | ||||
| Derivative E | Fusarium oxysporum | - | 21 | |
| Standard Antifungal | ||||
| Fluconazole | Candida albicans | 0.31 | - | [8] |
| Griseofulvin | Fusarium oxysporum | - | 26 |
Analysis of Antimicrobial Performance:
The compiled data indicates that certain 2-amino-4H-chromene derivatives exhibit potent antibacterial activity, with some compounds demonstrating MIC values in the low microgram per milliliter range against Gram-positive bacteria like Staphylococcus aureus.[3][4] Notably, some derivatives show promising activity against Gram-negative bacteria such as Escherichia coli, a challenging target due to its outer membrane barrier. When compared to standard antibiotics, the efficacy of these novel compounds is encouraging. For instance, while ampicillin has a lower MIC against S. aureus, some chromene derivatives approach this level of potency.[3][6]
In the antifungal domain, specific 2-amino-4H-chromenes have displayed noteworthy activity against phytopathogenic fungi like Fusarium oxysporum. While direct comparisons with broad-spectrum clinical antifungals like fluconazole are limited in the available literature, the observed activity suggests a potential for these compounds to be developed as antifungal agents.
Proposed Mechanism of Action
The precise molecular targets of 2-amino-4H-chromenes are still under active investigation; however, several plausible mechanisms have been proposed. One leading hypothesis suggests that these compounds may interfere with bacterial cell wall synthesis.[9] Other studies point towards the inhibition of essential enzymes involved in DNA replication and protein synthesis. The diverse biological activities reported for this scaffold suggest that different derivatives may act through various mechanisms, a concept that is crucial for overcoming resistance.
Figure 2: Proposed antimicrobial mechanisms of 2-amino-4H-chromenes.
Experimental Protocols for Antimicrobial Spectrum Analysis
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methodologies are essential. The following are detailed protocols for the two most common methods used to evaluate the antimicrobial spectrum of novel compounds.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of a compound's antimicrobial activity.
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth to match the turbidity of a 0.5 McFarland standard.[3]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.[5]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the 2-amino-4H-chromene derivative and standard antibiotic(s) onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart.[5]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone is inversely proportional to the minimum inhibitory concentration. Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.[5]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of a compound's antimicrobial activity.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[9][10]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a stock solution of the 2-amino-4H-chromene derivative and standard antibiotic(s) in a suitable solvent. Perform a serial two-fold dilution of the stock solution in a sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same growth medium, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[10]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
Conclusion and Future Directions
Novel 2-amino-4H-chromenes represent a promising class of antimicrobial agents with a versatile synthetic platform and a broad spectrum of activity. The data presented in this guide highlights their potential to combat both bacterial and fungal pathogens, with some derivatives exhibiting efficacy comparable to standard antibiotics. The straightforward synthesis of these compounds allows for extensive structural modifications, providing a fertile ground for the optimization of their antimicrobial properties and the development of lead candidates with improved potency and selectivity.
Future research should focus on elucidating the precise molecular mechanisms of action of these compounds to facilitate rational drug design and to anticipate potential resistance mechanisms. Further in vivo studies are also necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising 2-amino-4H-chromene derivatives. The continued exploration of this chemical scaffold holds significant promise for the discovery of novel anti-infective therapies to address the growing threat of antimicrobial resistance.
References
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A Comparative Guide to the Biological Activities of 2-Amino-4H-chromene and 2H-chromene Scaffolds
In the landscape of medicinal chemistry, the chromene (or benzopyran) scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] This guide provides a detailed comparative analysis of two prominent isomeric forms: 2-amino-4H-chromenes and 2H-chromenes. While structurally similar, the specific arrangement of substituents and the degree of saturation in the pyran ring bestow upon them distinct and sometimes overlapping pharmacological profiles.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to synthesize experimental data, elucidate underlying mechanisms, and provide practical methodologies for evaluating these potent heterocyclic compounds.
Core Structural Distinctions: The Foundation of Divergent Activity
The fundamental difference between 2H-chromene and 4H-chromene lies in the position of the single sp3-hybridized carbon atom within the pyran ring.[4] The 2-amino-4H-chromene scaffold further incorporates an amino group at the C2 position and often a cyano group at C3, features that are crucial for its biological interactions, primarily through hydrogen bonding.
The accessibility of 2-amino-4H-chromenes via one-pot, multi-component reactions has led to the creation of vast chemical libraries, making them a focal point of extensive biological screening.[5][6]
Comparative Analysis of Major Biological Activities
While both scaffolds exhibit a wide spectrum of activities, key differences in potency and mechanism are evident, particularly in anticancer and antimicrobial applications.[7][8]
Anticancer Activity: A Prominent Battlefield
Both chromene families have yielded potent anticancer agents, but 2-amino-4H-chromene derivatives have been more extensively explored and often exhibit remarkable cytotoxicity against a wide range of cancer cell lines.[4][9][10]
2-Amino-4H-chromene Derivatives: The anticancer potency of this scaffold is frequently attributed to the specific substituents at the C2 (amino), C3 (cyano), and C4 (aryl) positions.[8] Structure-activity relationship (SAR) studies have revealed that the 2-amino and 3-cyano groups are often essential for cytotoxic activity.[8] These derivatives have been shown to induce apoptosis, disrupt the cell cycle, and inhibit key enzymes involved in cancer progression like topoisomerase.[7][11][12] For instance, certain 2-amino-3-cyano-4-aryl-chromenes have demonstrated greater activity than the standard chemotherapeutic drugs cisplatin and topotecan in specific cell lines.[11][13]
2H-chromene Derivatives: The 2H-chromene core is also integral to numerous anticancer compounds.[14][15][16] Their mechanism often involves inducing apoptosis and inhibiting critical cell signaling pathways. For example, novel oxime-based 2H-chromene derivatives have shown promising antiproliferative effects against lung (A549) and breast (MCF-7) cancer cell lines without significant toxicity to non-cancerous cells.[16] Furthermore, certain substituted 2H-benzo[h]chromene-2-carboxamides were found to have excellent inhibitory activity against NF-κB, a key regulator of cancer cell proliferation.[15]
Data Summary: Anticancer Activity
| Scaffold | Compound Derivative | Target Cell Line | IC50 Value | Reference |
| 2-Amino-4H-chromene | 2-amino-4-(phenyl)-...-4H-chromene (Compound 4a) | SK-LU-1 (Lung) | More active than Cisplatin | [11][13] |
| 2-Amino-4H-chromene | 2-amino-4-(4-chlorophenyl)-...-4H-chromene (Compound 4b) | PC-3 (Prostate) | More active than Cisplatin | [11][13] |
| 2-Amino-4H-chromene | 2-amino-4-(4-hydroxyphenyl)-...-4H-chromene (Compound 4) | T47D (Breast) | 81.42 μM | [12] |
| 2-Amino-4H-chromene | 4H-benzo[h]chromene derivative (Compound 59) | MCF-7, HepG-2, HCT-116 | 0.7 - 3.0 µg/mL | [4][9] |
| 2H-chromene | Oxime-based 2H-chromene (Compound 6i) | A549 (Lung), MCF-7 (Breast) | Promising Antiproliferative Effect | [16] |
| 2H-chromene | Isoxazole-functionalized 2H-chromene (Compound 5) | Various Human Cancer Cells | < 20 µM | [4][15] |
| 2H-chromene | Pyridine-carbonitrile chromene (Compound 3d) | MCF-7, MDA-MB 231 (Breast) | 4.55 µM, 9.87 µM | [17] |
Anticancer Mechanism: Induction of Apoptosis
A common mechanism of action for cytotoxic chromene derivatives is the induction of programmed cell death, or apoptosis. This is often triggered by disrupting microtubule formation or inhibiting enzymes like topoisomerase, leading to the activation of a cascade of caspase enzymes.
Caption: Simplified pathway of apoptosis induction by chromene derivatives.
Antimicrobial (Antibacterial & Antifungal) Activity
The chromene framework is a fertile ground for the discovery of novel antimicrobial agents, particularly in an era of rising multidrug resistance.[18]
2-Amino-4H-chromene Derivatives: This class has demonstrated significant antibacterial and antifungal properties.[5][19][20] The mechanism of action for their antifungal activity is often linked to the inhibition of enzymes crucial for fungal cell survival, such as cytochrome P450 14α-demethylase (CYP51).[11] Certain derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus anthracis.[20] Notably, optically active 2-amino-4H-chromenes have exhibited superior antibacterial efficacy compared to their racemic mixtures, with one derivative being twice as potent as the antibiotic kanamycin sulfate against S. aureus.[21]
2H-chromene Derivatives: 2H-chromenes also possess a broad spectrum of antimicrobial activities.[22][23] Halogenated 3-nitro-2H-chromenes, in particular, have emerged as powerful agents against multidrug-resistant Gram-positive bacteria.[18] SAR studies indicate that the incorporation of multiple halogen atoms enhances antibacterial potency, with one tri-halogenated derivative showing a Minimum Inhibitory Concentration (MIC) of 1–4 μg/mL against resistant S. epidermidis.[18]
Data Summary: Antimicrobial Activity
| Scaffold | Compound Derivative | Target Microorganism | MIC Value | Reference |
| 2-Amino-4H-chromene | Optically active chromene (Compound 5u) | S. aureus | 6.25 µg/mL | [21] |
| 2-Amino-4H-chromene | 2-amino-3-cyano-chromenes | Candida strains | ≤ Fluconazole | [11] |
| 2-Amino-4H-chromene | Various derivatives | Alternaria alternata (Fungus) | Moderate to good activity | [19] |
| 2H-chromene | Carboxamide derivative (Compound 3a, 3c, 4c) | Bacillus cereus | 0.062 mg/mL | [22] |
| 2H-chromene | Tri-halogenated 3-nitro-2H-chromene (Compound 5s) | S. aureus (MDR) | 4 µg/mL | [18] |
| 2H-chromene | Tri-halogenated 3-nitro-2H-chromene (Compound 5s) | S. epidermidis (MDR) | 1-4 µg/mL | [18] |
Antifungal Mechanism: CYP51 Inhibition
In fungi, CYP51 (lanosterol 14α-demethylase) is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of fungal ergosterol synthesis by chromene derivatives.
Other Notable Biological Activities
Beyond their anticancer and antimicrobial effects, chromene derivatives have been investigated for a plethora of other pharmacological properties, including anti-inflammatory, antioxidant, antiviral, and anticonvulsant activities.[1][2][7][24]
-
Anti-inflammatory: Both scaffolds are known to possess anti-inflammatory properties, often linked to the inhibition of inflammatory mediators.[1][2]
-
Antioxidant: Many chromene derivatives, particularly those with hydroxyl substitutions on the benzene ring, are potent antioxidants.[25]
-
Vasorelaxant: Certain novel chromene derivatives have demonstrated significant vasodilation efficacies, exceeding that of the reference drug prazosin hydrochloride, suggesting potential applications in cardiovascular diseases.[17]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity, the biological activities described must be validated through robust experimental protocols. Below are standardized methodologies for assessing cytotoxicity and antibacterial activity.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Workflow Diagram
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test chromene compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test chromene compounds in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth) in the well.
Conclusion and Future Perspectives
The comparative analysis reveals that while both 2-amino-4H-chromene and 2H-chromene scaffolds are sources of potent biologically active molecules, they exhibit key differences.
-
2-Amino-4H-chromenes are exceptionally prominent in anticancer and antimicrobial research. Their facile multi-component synthesis allows for rapid generation of diverse libraries, and the presence of the 2-amino and 3-cyano moieties provides crucial interaction points for biological targets, often leading to high potency.
-
2H-chromenes , while also demonstrating a broad range of activities, have shown particular promise in the development of highly specific agents, such as the halogenated derivatives that are potent against multidrug-resistant bacteria.
The future of drug discovery with these scaffolds lies in the rational design of hybrid molecules that combine the potent features of each class. Further exploration of their less-studied activities, such as antiviral and neuroprotective effects, and the use of advanced techniques like enantioselective synthesis to isolate more potent stereoisomers, will undoubtedly unlock new therapeutic opportunities.
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A Comparative Guide to Molecular Docking of 2-Amino-4H-chromene Derivatives for Targeted Drug Discovery
Introduction: The Rising Prominence of 2-Amino-4H-chromenes in Computational Drug Design
The 2-amino-4H-chromene scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2][3][4] These activities span from anticancer and antimicrobial to antioxidant and anti-inflammatory effects, making this heterocyclic system a fertile ground for drug discovery.[1][2][3][4][5][6][7][8][9][10][11]
In the quest for novel therapeutics, structure-based drug design, particularly molecular docking, has become an indispensable tool.[12][13] This computational technique predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering profound insights at an atomic level.[13][14] By simulating these interactions, we can rapidly screen virtual libraries, prioritize candidates for synthesis, and guide the optimization of lead compounds, thereby accelerating the drug development pipeline.
This guide provides an in-depth, comparative analysis of the molecular docking of 2-amino-4H-chromene derivatives. Moving beyond a simple procedural outline, we will explore the causality behind methodological choices, establish a self-validating experimental framework, and ground our claims in authoritative scientific literature. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate and execute meaningful docking studies.
The Computational Toolkit: Selecting the Appropriate Docking Software
The landscape of molecular docking software is diverse, with each program offering a unique combination of algorithms, scoring functions, and user interfaces.[15] Popular choices include commercial packages like Schrödinger's Glide and GOLD, as well as open-source tools like AutoDock and AutoDock Vina.[15][16]
-
AutoDock Vina: Renowned for its improved accuracy and speed compared to its predecessor, AutoDock 4. It is often praised for its ease of use and robustness, making it an excellent choice for both novice and experienced users.[16][17]
-
Schrödinger's Glide: A high-precision commercial software known for its rigorous sampling and scoring, often used in industrial drug discovery settings.[14][15]
-
GOLD (Genetic Optimisation for Ligand Docking): Utilizes a genetic algorithm to explore ligand flexibility and is noted for its successful application in virtual screening.[13][16]
For the purposes of this guide, we will focus on AutoDock Vina . Its widespread adoption, open-source nature, and well-documented accuracy provide a transparent and accessible platform for demonstrating a robust docking workflow.[16] The principles and validation techniques discussed, however, are broadly applicable across different docking platforms.
A Validated Workflow for Molecular Docking Studies
A successful docking study is not merely about generating a low energy score; it is a multi-step process where each stage is critical for the reliability of the final prediction. Here, we present a comprehensive, step-by-step protocol, explaining the rationale behind each action.
Caption: A comprehensive workflow for molecular docking studies.
Experimental Protocol
1. Target Protein Preparation
-
Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use Lanosterol 14α-demethylase (CYP51) from Candida albicans (PDB ID: 5V5Z), a key enzyme in fungal cell membrane biosynthesis and a target for antifungal drugs.[5][7]
-
Causality: The crystal structure provides the precise atomic coordinates necessary for the simulation. It is crucial to use a high-resolution structure to ensure the accuracy of the active site architecture.
-
Action: Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), prepare the protein by:
-
Removing all water molecules and non-essential co-factors/ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
-
Causality: Water molecules can interfere with the docking process and are typically removed unless they are known to play a critical role in ligand binding (structural waters).[18] Adding hydrogens and assigning charges are essential for the accurate calculation of the electrostatic and van der Waals interactions that define the scoring function.[19]
2. Ligand Preparation
-
Action: Obtain the 2D structures of your 2-amino-4H-chromene derivative and a reference compound (e.g., the known inhibitor Fluconazole).
-
Action: Convert the 2D structures to 3D format. This is followed by energy minimization using a suitable force field (e.g., MMFF94). Define rotatable bonds.
-
Causality: Ligands are flexible molecules. Energy minimization finds a low-energy, stable 3D conformation. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site, which is critical for finding the optimal binding pose.[14]
3. Grid Generation
-
Action: Define a "grid box" that encompasses the entire binding site of the target protein. The center of the grid is typically set to the geometric center of the co-crystallized ligand or key active site residues.
-
Causality: The grid box defines the search space for the docking algorithm. The software pre-calculates potential energy grids for different atom types within this box, which dramatically speeds up the subsequent docking calculations.
4. Running the Docking Simulation
-
Action: Execute the docking using software like AutoDock Vina, providing the prepared protein and ligand files, along with the grid parameters.
-
Causality: The software's algorithm, often a genetic algorithm in the case of AutoDock, systematically samples different poses (conformations and orientations) of the ligand within the defined grid box.[13][20] Each pose is evaluated by a scoring function, which estimates the binding affinity.
5. Analysis of Docking Results
-
Action: Analyze the output, which typically includes multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Causality: The binding affinity score is a prediction of the Gibbs free energy of binding (ΔG).[21] A more negative value indicates a stronger, more favorable interaction.[22][23] It is crucial to visually inspect the top-ranked poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein's active site residues.
Trustworthiness Through Validation: A Self-Validating Protocol
A key pillar of scientific integrity is the validation of computational results.[24] A docking protocol is only trustworthy if it can reproduce known experimental findings.
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The Principle of Re-docking: The most common and essential validation step is to re-dock the native ligand that was co-crystallized with the protein.[24][25]
-
Protocol: Extract the native ligand from the PDB file, prepare it as described above, and dock it back into the protein's active site.
-
Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is widely considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[24][25]
-
-
Benchmarking with Known Binders: Docking known active and inactive compounds (decoys) can further validate the protocol's ability to distinguish between binders and non-binders.[24][25]
Comparative Analysis: 2-Amino-4H-chromene vs. Fluconazole against CYP51
To illustrate the practical application of this workflow, we present a comparative docking study of a representative 2-amino-4H-chromene derivative against the known antifungal drug, Fluconazole, targeting the CYP51 enzyme.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Fluconazole (Reference) | -8.5 | TYR132, HIS377, CYS449 | 2 |
| 2-amino-4-(4-bromophenyl)-3-cyano-4H-chromene | -10.2 | TYR132, PHE228, HIS377, MET487 | 3 |
Analysis of Results:
The data clearly indicates that the selected 2-amino-4H-chromene derivative exhibits a more favorable predicted binding affinity (-10.2 kcal/mol) compared to the reference drug Fluconazole (-8.5 kcal/mol).[5] Visual inspection of the binding pose reveals that the chromene derivative forms an additional hydrogen bond and engages in more extensive hydrophobic interactions within the active site. The bromophenyl moiety, for instance, establishes a halogen bond with a key residue, contributing to the enhanced binding energy. This suggests that the 2-amino-4H-chromene scaffold is a highly promising starting point for the design of novel CYP51 inhibitors.
Caption: Interactions of a 2-amino-4H-chromene derivative in the CYP51 active site.
Conclusion and Future Directions
This guide has detailed a robust, validated workflow for conducting comparative molecular docking studies of 2-amino-4H-chromene derivatives. By grounding our protocol in the principles of scientific integrity—explaining the causality of each step and emphasizing validation—we have demonstrated how docking can serve as a powerful predictive tool in drug discovery.
The in-silico results presented herein strongly suggest that the 2-amino-4H-chromene scaffold holds significant potential for developing potent inhibitors against therapeutic targets like fungal CYP51. However, it is imperative to recognize that docking is the first step in a long journey. The promising binding energies and interaction patterns identified must be corroborated by further computational and experimental validation. The next logical steps include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[23][25][26]
-
In Vitro Enzymatic Assays: To experimentally determine the inhibitory activity (e.g., IC50 values) of the synthesized compounds against the target protein.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues to optimize potency and selectivity.
By integrating rigorous computational methods with experimental validation, the path from a promising scaffold like 2-amino-4H-chromene to a novel therapeutic agent becomes clearer and more efficient.
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A Senior Application Scientist's Guide to Cross-Validation of Antioxidant Activity Assays for 2-Amino-4H-chromenes
Introduction: The Rising Profile of 2-Amino-4H-chromenes in Drug Discovery
The 2-amino-4H-chromene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1][2]. A significant component of their therapeutic potential is attributed to their antioxidant properties, which enable them to mitigate the detrimental effects of oxidative stress implicated in a myriad of diseases[3][4]. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them[5]. 2-Amino-4H-chromenes can act as potent antioxidants, scavenging free radicals and protecting cells from damage[3][6][7].
However, quantifying this antioxidant capacity is not straightforward. No single in vitro assay can comprehensively capture the multifaceted nature of antioxidant action.[8][9] This guide provides an in-depth comparison of the most common antioxidant assays, offering a strategic framework for their cross-validation to robustly characterize the antioxidant potential of novel 2-Amino-4H-chromene derivatives.
The Imperative of Cross-Validation: Beyond a Single Data Point
Relying on a single assay can be misleading. Antioxidants can act via different mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[10]. Assays are designed to favor one mechanism over the other. Furthermore, factors like reaction kinetics, solubility, and potential interferences with assay reagents can skew results. Cross-validation using a panel of assays with distinct mechanisms provides a more holistic and reliable profile of a compound's antioxidant activity.[8]
Caption: Primary antioxidant mechanisms (HAT vs. SET) and the corresponding assays.
Comparative Analysis of Key Antioxidant Assays
Here, we dissect four widely-used spectrophotometric assays, evaluating their principles, advantages, and limitations in the context of screening 2-Amino-4H-chromene derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the SET mechanism[11]. The stable DPPH free radical has a deep violet color with a maximum absorbance around 517 nm. When an antioxidant donates an electron or hydrogen atom, the DPPH radical is neutralized to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity.[12][13]
-
Expert Insight: The DPPH assay is rapid, simple, and inexpensive, making it an excellent primary screening tool. However, its reactivity can be sterically hindered by bulky molecules. For some 2-Amino-4H-chromenes with large substituents near the active scavenging sites (like the amino group or a phenolic hydroxyl), the assay might underestimate their true potential. The reaction kinetics can also be slow, requiring a fixed time point for measurement (e.g., 30 minutes), which may not capture the full reaction.[11]
-
Best For: High-throughput initial screening of compound libraries.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay also operates primarily via a SET mechanism[14]. The ABTS radical cation (ABTS•+) is a blue-green chromophore generated by reacting ABTS with an oxidizing agent like potassium persulfate[15]. Antioxidants reduce the ABTS•+, causing a loss of color that is measured spectrophotometrically, typically at 734 nm.[16]
-
Expert Insight: The ABTS assay offers several advantages. The radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds[16]. The detection wavelength at 734 nm is a significant benefit when working with colored compounds like many chromene derivatives, as it minimizes spectral interference[14]. The reaction is also generally faster than with DPPH.
-
Best For: Cross-validation of DPPH results, analysis of colored compounds, and assessing both hydrophilic and lipophilic derivatives.
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the electron-donating capacity of a compound[17]. It is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium. The absorbance increase is monitored at 593 nm.[18] The intensity of the blue color is directly proportional to the reducing power of the sample.[17]
-
Expert Insight: FRAP is a simple, fast, and highly reproducible assay. However, it has key limitations. The assay is conducted at a low pH (3.6), which is not a physiological condition and can affect the ionization and redox potential of the test compounds. Crucially, the FRAP assay does not detect compounds that act via a HAT mechanism, nor does it react with some important antioxidants like glutathione. Therefore, it should never be used as the sole method for determining antioxidant capacity.[10]
-
Best For: Quantifying the electron-donating capacity and complementing radical scavenging assays.
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: Unlike the previous assays, ORAC is based on the HAT mechanism, making it a mechanistically distinct and complementary method[19]. It measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH[5][20]. The antioxidant quenches the peroxyl radicals, preserving the fluorescence. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified as the area under the fluorescence decay curve (AUC).[21][19]
-
Expert Insight: The ORAC assay is considered more biologically relevant than SET-based assays because it uses a biologically relevant radical (peroxyl radical) and the reaction proceeds via the HAT mechanism, a key pathway in biological systems.[19] The results are typically expressed as Trolox® equivalents (TE), providing a standardized unit for comparison.[21] The kinetic monitoring provides a more complete picture of the antioxidant's inhibition time and percentage.[19]
-
Best For: Assessing activity against peroxyl radicals and providing a mechanistically complementary, biologically relevant data point.
Strategic Experimental Workflow for Cross-Validation
A robust cross-validation study requires careful planning and execution. The following workflow ensures consistency and comparability across assays.
Caption: A strategic workflow for the cross-validation of antioxidant assays.
Detailed Experimental Protocols
Self-validation is built into these protocols through the mandatory inclusion of a blank, a positive control, and multiple concentrations of the test compound.
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare a stock solution (e.g., 1 mg/mL) of the test 2-Amino-4H-chromene and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (methanol or DMSO).[12]
-
Serial Dilutions: Create a series of dilutions from the stock solutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).[12]
-
Assay Procedure (96-well plate):
-
To each well, add 100 µL of the test compound or standard dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.[12]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[12] Plot the % scavenging against concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.[15]
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.
-
Assay Procedure (96-well plate):
-
Add 20 µL of the test compound or standard (Trolox) at various concentrations to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[17]
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.
-
Assay Procedure (96-well plate):
-
Add 20 µL of the test compound, standard, or blank (solvent) to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[17]
-
Measurement: Read the absorbance at 593 nm.[17]
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram of compound.
Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation: Prepare a fluorescein working solution, an AAPH (radical generator) solution, and a Trolox standard solution in a phosphate buffer (pH 7.4).[21]
-
Assay Procedure (96-well black plate):
-
Add 25 µL of the test compound, Trolox standard, or blank (buffer) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells and incubate for 15 minutes at 37°C.
-
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically every minute for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[5]
-
Calculation: Calculate the Area Under the Curve (AUC) for the blank, standards, and samples. Determine the net AUC for each sample by subtracting the AUC of the blank. Plot a standard curve of net AUC vs. Trolox concentration and calculate the ORAC value of the test compounds in Trolox Equivalents (TE).[21][19]
Data Presentation and Interpretation
Summarize all quantitative data into a clear, structured table. This allows for at-a-glance comparison of the relative potency of different 2-Amino-4H-chromene derivatives across the four assays.
Table 1: Hypothetical Comparative Antioxidant Activity Data
| Compound | DPPH (IC50, µM) | ABTS (IC50, µM) | FRAP (µmol TE/g) | ORAC (µmol TE/g) |
| Chromene-A (No phenolic -OH) | >100 | 85.2 | 150.6 | 450.1 |
| Chromene-B (One phenolic -OH) | 45.6 | 22.3 | 850.3 | 2100.5 |
| Chromene-C (Catechol moiety) | 10.1 | 5.8 | 2500.1 | 5500.8 |
| Trolox (Standard) | 15.5 | 8.9 | N/A | N/A |
| Ascorbic Acid (Standard) | 25.3 | 12.1 | N/A | N/A |
-
Interpretation: In this hypothetical data, Chromene-C, with a catechol (ortho-dihydroxy) group, shows the highest activity across all assays, which is consistent with known structure-activity relationships for phenolic antioxidants[4][22]. Chromene-A, lacking a readily donatable hydrogen atom from a hydroxyl group, shows weak activity in the SET-based assays (DPPH, ABTS, FRAP) but retains some capacity in the HAT-based ORAC assay, possibly due to the amino group. The significantly higher values in the ORAC assay compared to others may suggest a preference for the HAT mechanism or higher reactivity towards peroxyl radicals. Such discrepancies are precisely why cross-validation is essential for a nuanced understanding.
Caption: Key structural features of 2-Amino-4H-chromenes contributing to antioxidant activity.
Conclusion
The evaluation of antioxidant activity is a critical step in the preclinical assessment of 2-Amino-4H-chromenes. A robust characterization cannot be achieved with a single assay. By employing a strategically chosen panel of assays—such as DPPH and ABTS for radical scavenging, FRAP for reducing power, and ORAC for HAT-based activity—researchers can perform effective cross-validation. This multi-assay approach provides a comprehensive and mechanistically insightful antioxidant profile, enabling a more accurate structure-activity relationship analysis and facilitating the identification of the most promising drug candidates for further development.
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A Comparative Guide to the Efficacy of Halogenated 2-Amino-4H-Chromene Derivatives
The 2-amino-4H-chromene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and significant biological activities.[1][2][3][4] These oxygen-containing heterocyclic compounds have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, antioxidant, antiviral, and anti-inflammatory properties.[3][5][6][7] In the relentless pursuit of enhanced therapeutic efficacy, chemical modification of this core structure is a key strategy. Among these modifications, halogenation—the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine)—stands out as a powerful tool to modulate the physicochemical and biological properties of the parent molecule.
This guide provides an in-depth comparison of halogenated 2-amino-4H-chromene derivatives against their non-halogenated counterparts and other alternatives. We will delve into the mechanistic rationale for halogenation, present supporting experimental data on their anticancer and antimicrobial efficacy, and provide detailed protocols for their synthesis and evaluation.
The Halogen Advantage: More Than Just an Addition
Halogenation is a frequently employed strategy in drug design to optimize lead compounds. The introduction of halogens can profoundly influence a molecule's properties in several ways:
-
Lipophilicity: Halogens, particularly chlorine and bromine, increase the lipophilicity (fat-solubility) of a compound. This can enhance its ability to cross cell membranes and improve its absorption and distribution within the body. Structure-activity relationship (SAR) studies have confirmed that increased lipophilicity in halogenated chromenes often correlates with enhanced antitumor activity.[8][9]
-
Metabolic Stability: Halogens can block sites on a molecule that are susceptible to metabolic degradation by enzymes in the body, thereby increasing the drug's half-life and bioavailability.
-
Binding Interactions: Halogen atoms can form "halogen bonds," a type of non-covalent interaction with biological targets like proteins and enzymes. This can lead to stronger and more specific binding, resulting in higher potency.
-
Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the molecule, influencing its reactivity and interaction with target receptors.
The strategic placement and choice of the halogen atom are critical, as these factors dictate the overall impact on the molecule's biological profile.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a modification's success lies in empirical data. Below, we compare the performance of halogenated 2-amino-4H-chromene derivatives in two critical therapeutic areas: oncology and microbiology.
Anticancer Activity: A Marked Enhancement in Cytotoxicity
Numerous studies have shown that halogenated 2-amino-4H-chromenes exhibit superior cytotoxic effects against various cancer cell lines compared to their non-halogenated analogs.[5][8] The introduction of halogens, particularly at the C-6 position of the chromene ring or on the 4-aryl substituent, has proven to be particularly effective.[5][8][10]
For instance, a study on 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles found that 6-bromo derivatives showed promising cytotoxic activity, with IC₅₀ values ranging from 3.46–18.76 μg/mL, making them more potent than the standard drug etoposide against MDA-MB-231, MCF-7, and T47D breast cancer cell lines.[5] Another study highlighted that halogenated 4H-benzo[h]chromene derivatives demonstrated some of the highest antitumor activity when compared to reference drugs like vinblastine and doxorubicin.[8][9]
Table 1: Comparative Anticancer Efficacy (IC₅₀ Values)
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Halogenated | 2-amino-4-(4-bromophenyl)-...-4H-chromene | PC-3 (Prostate) | More active than Cisplatin | [11] |
| Halogenated | 2-amino-4-(4-chlorophenyl)-...-4H-chromene | SK-LU-1 (Lung) | More active than Cisplatin | [11] |
| Halogenated | 6-bromo-2-amino-4-(nitroalkyl)-4H-chromene | MDA-MB-231 (Breast) | 3.46 - 18.76 µg/mL | [5] |
| Halogenated | Halogenated 4H-benzo[h]chromene | MCF-7 (Breast) | Potent Activity | [8] |
| Halogenated | Halogenated 4H-benzo[h]chromene | HCT-116 (Colon) | Potent Activity | [8] |
| Reference Drug | Etoposide | MDA-MB-231, MCF-7, T47D | Less active than 6-bromo derivatives | [5] |
| Reference Drug | Cisplatin | PC-3, SK-LU-1 | Less active than halogenated derivatives |[11] |
Note: Direct numerical comparison between different studies can be challenging due to variations in experimental conditions. The table illustrates general trends of enhanced potency with halogenation.
The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][12] Some halogenated chromenes also act as inhibitors of key proteins involved in cancer progression, such as Bcl-2 or c-Src Kinase.[5][8]
Antimicrobial Activity: Potent Effects Against Resistant Bacteria
Halogenation has also been shown to significantly boost the antibacterial efficacy of chromene derivatives, particularly against drug-resistant strains.[13][14][15] A compelling study on 3-nitro-2H-chromenes revealed a clear structure-activity relationship based on the degree of halogenation.
Mono-halogenated nitrochromenes displayed only moderate anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values of 8–32 μg/mL.[13][14][15] In stark contrast, tri-halogenated derivatives showed potent activity, with MIC values dropping to a range of 1–8 μg/mL.[13][14][15] The standout compound, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, was highly effective against multidrug-resistant strains of S. aureus and S. epidermidis with MIC values as low as 1-4 μg/mL.[13][14][15]
Table 2: Comparative Antibacterial Efficacy (MIC Values)
| Compound Type | Degree of Halogenation | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Nitrochromene Derivative | Mono-halogenated | Staphylococcal strains | 8 - 32 | [13][14] |
| Nitrochromene Derivative | Tri-halogenated | Staphylococcal strains | 1 - 8 | [13][14] |
| Lead Compound | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 | [13][14] |
| Lead Compound | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | 1 - 4 |[13][14] |
The mechanism of antimicrobial action can involve the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of the bacterial cell membrane, leading to cell death.[1]
Experimental Workflows & Protocols
To ensure reproducibility and facilitate further research, we provide detailed protocols for the synthesis and biological evaluation of these compounds.
Synthesis: Multi-Component Reaction for 2-Amino-4H-Chromenes
The synthesis of 2-amino-4H-chromene derivatives is elegantly achieved through a one-pot, three-component reaction. This method is highly efficient, environmentally friendly, and allows for the creation of diverse libraries of compounds.[10][11][16]
Caption: Workflow for the synthesis of 2-amino-4H-chromene derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in a suitable solvent such as ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 30 mol%).[5]
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Product Isolation: Upon completion, the solid product often precipitates out of the solution. Collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. If necessary, further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4H-chromen-4-one
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Amino-4H-chromen-4-one and its derivatives. Our approach is grounded in established safety protocols and regulatory standards, ensuring that operational integrity and environmental stewardship are maintained. The causality behind each step is explained to empower you with the knowledge to handle this and similar chemical compounds with confidence and precision.
Core Principles: Hazard Profile and Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While toxicological properties for many specific research chemicals may not be fully investigated, the structural class provides critical clues. The 2-amino-4H-chromene scaffold is prevalent in compounds with diverse biological activities, some of which are designed for cytotoxic effects against cancer cell lines.[1] Therefore, treating this compound with a high degree of caution is a mandatory starting point.
Inferred Hazard Profile: Based on data from analogous compounds and derivatives, this compound should be handled as a substance that is potentially:
-
Acutely Toxic: Toxic if swallowed or in contact with skin.
-
Skin and Eye Irritant: May cause skin irritation, allergic skin reactions, and serious eye damage.
-
Respiratory Tract Irritant: Dusts may be corrosive or irritating to the respiratory tract.[2]
-
Environmentally Hazardous: Potentially harmful to aquatic life with long-lasting effects.[2]
Fundamental Safety Precaution: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are using. If an SDS is unavailable, the compound must be handled as a substance of unknown toxicity, requiring the highest level of protective measures.
Required Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and airborne dust particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, as the compound may be toxic upon dermal absorption and can cause irritation or sensitization. |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[3] |
| Respiratory | Work conducted in a chemical fume hood. | A fume hood provides the primary engineering control to prevent inhalation of dusts or aerosols.[4] |
Step-by-Step Disposal Protocol: From Benchtop to EHS Pickup
The disposal of this compound must be managed through your institution's hazardous waste program.[5] Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer.[6]
Step 1: Waste Characterization and Segregation Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions within a waste container and facilitates compliant disposal by your institution's Environmental Health and Safety (EHS) department.[7]
-
Solid Waste: Collect unused or expired this compound, and any lab debris heavily contaminated with the solid (e.g., weighing paper, contaminated gloves, absorbent pads from a spill), in a dedicated solid waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a liquid waste container. Do not mix incompatible waste streams.[9] For example, if the compound is dissolved in a halogenated solvent (like dichloromethane), it must go into a "Halogenated Organic Waste" container. If dissolved in a non-halogenated solvent (like acetone or ethanol), it goes into a "Non-Halogenated Organic Waste" container.[10]
Step 2: Container Selection and Labeling The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Container Choice: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof cap.[9] High-density polyethylene (HDPE) containers are suitable for most organic and aqueous waste streams.[7]
-
Labeling: This is a strict regulatory requirement.[6] The container must be labeled with a "HAZARDOUS WASTE" sticker or tag from the moment the first drop of waste is added.[9] The label must clearly state:
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[11]
-
All other constituents in the container, with approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
Step 3: Storage in a Satellite Accumulation Area (SAA) The SAA is a designated area within your laboratory where hazardous waste is stored at or near its point of generation.[6]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Containment: Store waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]
-
Container Status: Keep waste containers closed at all times, except when you are actively adding waste.[5] This is a common and serious regulatory violation.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For certain acutely toxic chemicals (P-listed wastes), the limit is one quart.[6]
Step 4: Arranging for Disposal Once your waste container is full or you have finished the project generating the waste, arrange for its removal.
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department or equivalent safety office.[10]
-
Documentation: Complete any required waste manifests or online forms accurately.
Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk.
Minor Spill Management: For small spills of solid this compound contained within the fume hood:
-
Ensure your PPE is intact.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid generating dust.[4]
-
Carefully sweep the mixture into a designated container for solid hazardous waste.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), then decontaminate the surface as described below. Place the cleaning materials in the solid hazardous waste container.
For major spills, evacuate the area, alert others, and contact your institution's emergency response team immediately.[10]
Glassware and Surface Decontamination: Glassware that has been in contact with this compound must be decontaminated before standard washing.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (one that readily dissolves the compound, like acetone or ethanol). This rinsate is hazardous and must be collected in the appropriate liquid waste container.[11]
-
Oxidative Cleaning (Optional but Recommended): For compounds containing functional groups like amines, an oxidative treatment can help degrade residual material. A common method is to soak the glassware in a freshly prepared 10-15% solution of household bleach (sodium hypochlorite) for 12-24 hours inside a fume hood.[10]
-
Final Rinse: After soaking, thoroughly rinse the glassware with water. This final rinse water can typically be disposed of down the drain, but confirm with your institution's EHS policy.
-
Standard Washing: The glassware can now be cleaned using standard laboratory detergents and procedures.
Compound Data Summary
The following table summarizes key identifiers for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 38518-76-2 |
| Molecular Formula | C₉H₇NO₂ |
| Appearance | Typically a solid (e.g., powder, crystals) |
(Note: Physical properties like melting point and solubility can vary. Refer to the supplier's documentation.)
Visual Workflow: Disposal Pathway Decision Tree
The following diagram outlines the critical decision points in the disposal process for waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
References
- Merck Millipore. (2024, July 3). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- Merck Millipore. (n.d.). 2-(Acetylaminomethyl)-chromen-4-one CAS 276687-59-3 | 826001.
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- Purdue University, College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ragueh, H., et al. (2015). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 14(Suppl), 95–102.
- BenchChem Technical Support Team. (2025, December). Proper Disposal of 2-Amino-4-bromobenzenethiol: A Guide for Laboratory Professionals. Benchchem.
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 4-Amino-4H-1,2,4-triazole.
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A Researcher's Guide to the Safe Handling of 2-Amino-4H-chromen-4-one: A Protocol for Minimized Exposure
Navigating the complexities of novel chemical entities requires a foundational commitment to safety. For researchers, scientists, and drug development professionals working with 2-Amino-4H-chromen-4-one and its derivatives, understanding the appropriate personal protective equipment (PPE) and handling protocols is not merely a procedural formality; it is an integral component of rigorous scientific practice. This guide provides a detailed operational framework for the safe handling of this compound, grounded in established safety principles for aromatic amines and related heterocyclic compounds.
While a comprehensive toxicological profile for this compound may not be fully established, the precautionary principle dictates that we treat it with a high degree of care, drawing parallels from structurally similar compounds. Aromatic amines, as a class, are known for potential health hazards, and chromenone scaffolds are biologically active, necessitating a robust safety protocol to mitigate risks of skin, eye, and respiratory irritation.[1][2][3]
Hazard Assessment and Core Protective Measures
Before any handling of this compound, a thorough risk assessment is paramount.[4] Based on data from analogous compounds, the primary hazards include potential irritation to the skin, eyes, and respiratory system.[2][5] Therefore, a multi-layered PPE strategy is essential.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense in preventing chemical exposure. The following table summarizes the essential equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or airborne dust particles.[2][4][5] |
| Skin Protection | Nitrile or neoprene gloves and a full-length, long-sleeved lab coat. | To prevent skin irritation upon contact. Gloves should be inspected before use and changed frequently.[5][6] |
| Respiratory Protection | Use in a certified chemical fume hood. | To avoid the inhalation of dust or aerosols, which may cause respiratory tract irritation.[2][5][7] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety is integrated into every stage of the experimental workflow.[4][5]
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted within a designated area, preferably inside a chemical fume hood to control dust.[6][7]
-
Donning PPE: Before handling, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure. Use weighing paper or a boat to contain the powder and minimize dispersal.
-
Aliquotting: Prepare solutions within the fume hood. Add the solid to the solvent slowly to prevent splashing.
Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Avoid Contact: Never touch, taste, or smell the chemical.[6]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
-
Contamination Control: Remove lab coats and any other PPE before entering common areas.[6]
Safe Handling Workflow Diagram
The following diagram illustrates the critical stages of the safe handling process for this compound.
Caption: Safe handling workflow for this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Small Spills: For small powder spills, carefully sweep up the material to avoid generating dust. Place it in a sealed, labeled container for disposal. Clean the area with a suitable solvent.[5]
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical for laboratory and environmental safety.[4]
-
Waste Segregation:
-
Solid Waste: All contaminated consumables, such as gloves, weighing papers, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix with incompatible waste streams.[8]
-
-
Container Management: Ensure waste containers are kept closed except when adding waste and are stored in a designated satellite accumulation area.[8]
-
Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their research environment.
References
- Benchchem. (n.d.). Personal protective equipment for handling 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.
- Scott, T. S. (n.d.). Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- AK Scientific, Inc. (n.d.). 2-Amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde Safety Data Sheet.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Echemi. (n.d.). 8-amino-2-(2h-tetrazol-5-yl)-4h-chromen-4-one hydrochloride.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from Centers for Disease Control and Prevention.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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- Fisher Scientific. (2025). Safety Data Sheet.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
- AK Scientific, Inc. (n.d.). 3,5-Diamino-2-phenyl-4H-chromen-4-one Safety Data Sheet.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- ResearchGate. (n.d.). Synthesis of 2-amino-4H-chromenes under sonic condition.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-Amino-4-hydroxybutan-2-one hydrochloride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
